molecular formula C8H8INO2 B184775 Methyl 2-amino-5-iodobenzoate CAS No. 77317-55-6

Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775
CAS No.: 77317-55-6
M. Wt: 277.06 g/mol
InChI Key: NNXVARLKWUFGGG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodobenzoate is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-iodobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVARLKWUFGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357227
Record name methyl 2-amino-5-iodobenzoate
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Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77317-55-6
Record name Methyl 2-amino-5-iodobenzoate
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Record name methyl 2-amino-5-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-iodobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-iodobenzoate (CAS: 77317-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate is a halogenated aromatic ester that serves as a pivotal building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique structural features, particularly the presence of an iodo group, an amino group, and a methyl ester on the benzene ring, make it a versatile reagent for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role as a key intermediate in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a discussion of the biological significance of its derivatives.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 77317-55-6[1][2]
Molecular Formula C₈H₈INO₂[1][2]
Molecular Weight 277.06 g/mol [1][2]
Appearance Cream to pinkish crystalline solid[2]
Melting Point 85 °C[1]
Boiling Point 335.9 °C[1]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)I)N[1]
InChI InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3[1]
Storage Store at 2°C - 8°C in a well-closed container.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of methyl anthranilate. This electrophilic aromatic substitution reaction introduces an iodine atom at the para position to the activating amino group.

Experimental Protocol: Iodination of Methyl Anthranilate

This protocol is adapted from established procedures for the iodination of anthranilic acid and related compounds.[3][4]

Materials:

  • Methyl anthranilate

  • Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide, iodic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

  • An appropriate solvent (e.g., water, acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask for filtration

Procedure:

  • In a round-bottom flask, dissolve methyl anthranilate in a suitable solvent such as dilute hydrochloric acid or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of the iodinating agent (e.g., iodine monochloride in hydrochloric acid) to the cooled solution of methyl anthranilate. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a base solution (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

G cluster_synthesis Synthesis of this compound MA Methyl Anthranilate Reaction Iodination Reaction MA->Reaction IA Iodinating Agent (e.g., ICl) IA->Reaction Solvent Solvent (e.g., aq. HCl) Solvent->Reaction Workup Neutralization & Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

A simplified workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block in medicinal chemistry due to its reactive handles that allow for further molecular elaboration. The amino group can be acylated, alkylated, or transformed into other functional groups, while the iodo group is an excellent participant in cross-coupling reactions.

Intermediate in the Synthesis of PARP Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[7][8][9] The PARP enzyme plays a crucial role in the repair of single-strand DNA breaks.[7][8] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, lead to double-strand breaks. In cancer cells with defective HRR, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[8]

G cluster_parp PARP Signaling Pathway and Inhibition cluster_brca_mut BRCA1/2 Mutant Cancer Cell DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP activates BER Base Excision Repair (BER) PARP->BER initiates DSB DNA Double-Strand Break (during replication) PARP->DSB unrepaired SSBs lead to Cell_Survival Cell Survival BER->Cell_Survival leads to HRR Homologous Recombination Repair (HRR) DSB->HRR requires Cell_Death Cell Death (Apoptosis) HRR->Cell_Death defective HRR leads to PARPi PARP Inhibitor (e.g., Rucaparib) PARPi->PARP inhibits

The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancers.
Suzuki Coupling Reactions

The iodo-substituent in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.[10][11][12][13][14]

Materials:

  • This compound

  • An arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • A suitable ligand (if required by the catalyst)

  • A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • An appropriate solvent system (e.g., toluene/water, dioxane/water, DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst and ligand (if used) to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid + Base Reaction Coupling Reaction (Heat, Inert Atm.) Reactants->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Solvent Solvent Solvent->Reaction Workup Extraction & Purification Reaction->Workup Crude Product Product Biaryl Product Workup->Product Purified Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the construction of potent pharmaceutical agents like PARP inhibitors, underscores its importance in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As the demand for targeted therapeutics continues to grow, the significance of key building blocks such as this compound in enabling the synthesis of next-generation medicines is set to increase.

References

An In-depth Technical Guide to Methyl 2-amino-5-iodobenzoate: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate is an aromatic organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its anticancer properties. The information is curated to support researchers and scientists in leveraging this molecule for their work.

Core Properties

This compound, also known as 5-Iodoanthranilic acid methyl ester, is a halogenated derivative of methyl anthranilate. Its core physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
CAS Number 77317-55-6[1]
Appearance Light yellow to yellow to orange powder/crystal[2]
Melting Point 85 °C[1]
Boiling Point 335.9 °C[1]
SMILES COC(=O)C1=C(C=CC(=C1)I)N[1]
Storage Conditions Store at 2°C - 8°C in a tightly sealed container.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the iodination of 2-aminobenzoic acid followed by esterification.

Experimental Protocol: Synthesis of 2-amino-5-iodobenzoic acid

This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.[3][4][5]

Materials:

  • 2-aminobenzoic acid

  • Molecular iodine (I₂)

  • 30% (w/w) aqueous solution of hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 2-aminobenzoic acid (1 part by weight) and acetic acid (10-20 parts by weight).

  • Add molecular iodine (approximately 0.5 molar equivalents relative to the 2-aminobenzoic acid).

  • To this stirred mixture, add a 30% aqueous solution of hydrogen peroxide dropwise. The molar ratio of hydrogen peroxide to molecular iodine should be between 1 and 4.

  • Stir the reaction mixture at room temperature (approximately 20°C) for 5 hours.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the crystalline 2-amino-5-iodobenzoic acid by filtration.

Experimental Protocol: Esterification to this compound

This is a general Fischer esterification protocol that can be adapted for this synthesis.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Suspend the synthesized 2-amino-5-iodobenzoic acid in an excess of absolute methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Partition the residue between an organic solvent (e.g., dichloromethane) and water.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Esterification 2_Aminobenzoic_Acid 2-Aminobenzoic Acid Iodination_Reaction Iodination (I₂, H₂O₂, Acetic Acid) 2_Aminobenzoic_Acid->Iodination_Reaction 2_Amino_5_iodobenzoic_Acid 2-Amino-5-iodobenzoic Acid Iodination_Reaction->2_Amino_5_iodobenzoic_Acid Esterification_Reaction Esterification (Methanol, H₂SO₄) 2_Amino_5_iodobenzoic_Acid->Esterification_Reaction Product This compound Esterification_Reaction->Product

Caption: Synthetic workflow for this compound.

Spectral Data (Reference and Comparative)

¹H and ¹³C NMR Spectroscopy

The expected NMR signals for this compound can be inferred from its structure and comparison with analogues like 2-amino-5-iodobenzoic acid and methyl 2-amino-5-bromobenzoate.[6][7]

  • ¹H NMR: Aromatic protons are expected in the 6.5-8.0 ppm range. The methyl ester protons will appear as a singlet around 3.8-3.9 ppm. The amine protons will likely be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the ester will be significantly downfield (around 165-170 ppm). Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon of the ester will be around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present.[8]

  • N-H stretch: Two bands for the primary amine in the 3300-3500 cm⁻¹ region.

  • C=O stretch: A strong absorption for the ester carbonyl around 1700-1730 cm⁻¹.

  • C-N stretch: In the 1250-1350 cm⁻¹ region.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: In the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 277, corresponding to the molecular weight of the compound. Isotopic peaks corresponding to the presence of iodine would also be expected.

Biological Activity and Mechanism of Action

This compound has been identified as a molecule with potential applications in cancer therapy and imaging.[1]

Anticancer Activity

The compound has demonstrated potent inhibitory activity against murine melanoma cells.[1] Its anticancer effect is attributed to its ability to bind to DNA and inhibit protein synthesis, ultimately leading to cell death.[1] This mechanism is common among various anticancer agents.

Signaling Pathways

While a specific, detailed signaling pathway for this compound has not been fully elucidated, its known mechanism of action suggests interference with fundamental cellular processes. The inhibition of protein synthesis can occur at various stages, including initiation, elongation, and termination.[9] DNA binding can lead to the activation of DNA damage response pathways, which can trigger apoptosis.

Biological_Action Compound This compound DNA_Binding DNA Binding Compound->DNA_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Compound->Protein_Synthesis_Inhibition Cell_Death Cell Death (Apoptosis) DNA_Binding->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Biological Assays

A common method to assess the interaction of small molecules with DNA is through techniques like surface plasmon resonance (SPR) or competition dialysis.[10][11]

General Principle of SPR for DNA Binding:

  • Immobilize a DNA sequence of interest onto a sensor chip.

  • Flow a solution containing this compound over the chip.

  • The binding of the compound to the DNA causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Kinetic and equilibrium binding constants can be derived from the sensorgram.

In vitro translation (IVT) systems are frequently used to screen for inhibitors of protein synthesis.[12][13]

General Principle of IVT Assay:

  • A cell-free extract (e.g., from HeLa cells) containing the necessary machinery for transcription and translation is used.

  • A reporter gene (e.g., luciferase) is added to the system.

  • This compound is introduced at various concentrations.

  • The level of protein synthesis is quantified by measuring the reporter signal (e.g., luminescence). A decrease in the signal indicates inhibition of protein synthesis.

Solubility

While specific quantitative solubility data for this compound is not widely published, its solubility can be predicted based on its structure and the properties of similar molecules. It is expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetone.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. This guide provides a foundational understanding of its properties and synthesis, which can be built upon by further research. The elucidation of its precise mechanism of action and signaling pathways will be crucial for its future development and clinical application.

References

Synthesis of Methyl 2-amino-5-iodobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-iodobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid, followed by the esterification of this intermediate to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from 2-aminobenzoic acid proceeds through two key transformations:

  • Electrophilic Iodination: Introduction of an iodine atom at the 5-position of the 2-aminobenzoic acid ring. The amino group at the 2-position directs the incoming electrophile to the para-position.

  • Fischer Esterification: Conversion of the carboxylic acid group of 2-amino-5-iodobenzoic acid into a methyl ester using methanol in the presence of an acid catalyst.

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: Esterification 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Amino-5-iodobenzoic Acid 2-Amino-5-iodobenzoic Acid 2-Aminobenzoic Acid->2-Amino-5-iodobenzoic Acid Iodinating Agent (e.g., ICl or I2/H2O2) This compound This compound 2-Amino-5-iodobenzoic Acid->this compound Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Caption: Overall synthetic workflow for this compound.

Step 1: Iodination of 2-Aminobenzoic Acid

Several methods have been reported for the iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid. The choice of method can impact yield, purity, and overall process efficiency.

Method A: Iodination using Iodine Monochloride

This classic method provides high yields of the desired product.

Experimental Protocol:

  • Dissolve 110 g (0.8 mole) of 2-aminobenzoic acid in 1 L of water containing 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.[1]

  • In a separate beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water, adding crushed ice to bring the temperature to 5°C, and then stirring in 131 g (0.8 mole) of iodine monochloride.[1]

  • Rapidly stir the cold iodine monochloride solution into the 2-aminobenzoic acid solution. An immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise to 18–22°C.[1]

  • Stir the mixture for one hour as it warms to room temperature.[1]

  • Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with three 100-cc portions of cold water.[1]

  • Dry the product at 90–100°C to obtain 185–189 g of crude 2-amino-5-iodobenzoic acid.[1]

  • For purification, the crude acid can be recrystallized from its ammonium salt.[1]

Method B: Iodination using Molecular Iodine and an Oxidizing Agent

This method avoids the use of the highly reactive iodine monochloride and offers an alternative route with good yields. Hydrogen peroxide is a commonly used oxidizing agent.[2][3][4]

Experimental Protocol:

  • To a mixture of 5.00 g (36.4 mmol) of 2-aminobenzoic acid and 100 mL of acetic acid, add 4.63 g (18.2 mmol) of molecular iodine.[2][3]

  • To this mixture, add dropwise 4.12 mL (36.4 mmol) of a 30% by weight aqueous solution of hydrogen peroxide.[2][3]

  • Stir the reaction mixture at 50°C for 3 hours.[2][3]

  • After the reaction is complete, pour the mixture into 400 mL of water.

  • Collect the resulting crystals by filtration to obtain 8.34 g of 2-amino-5-iodobenzoic acid.[2][3]

Quantitative Data for Iodination
MethodIodinating AgentOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
AIodine Monochloride-Water, HCl5 to RT1 hour88-90[1]
BMolecular IodineHydrogen PeroxideAcetic Acid503 hours~87[2][3]
CMolecular IodineIodic AcidAcetic AcidRoom Temp3 hours-[2]
DIodine in KOH-Aqueous KOH--72.2[2]

Step 2: Esterification of 2-Amino-5-iodobenzoic Acid

The conversion of 2-amino-5-iodobenzoic acid to its methyl ester is typically achieved through Fischer esterification.

General Experimental Protocol (Fischer Esterification)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the esterification of a similar compound, p-aminobenzoic acid, can be adapted.[5][6]

  • In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring. A precipitate may form.[5][6]

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a 10% sodium carbonate solution until the evolution of carbon dioxide ceases and the pH is basic.[5]

  • The precipitated crude this compound can be collected by vacuum filtration and washed with water.[5]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data for Esterification
ReactantReagentsCatalystConditionsProductYield (%)Reference
2-Iodobenzoic AcidMethanolSulfuric Acid80°C, 2.5 hMethyl 2-iodobenzoate99[7]
p-Aminobenzoic AcidEthanolSulfuric AcidReflux, 60-75 minEthyl p-aminobenzoate (Benzocaine)-[6]

Note: The yields for the esterification of 2-amino-5-iodobenzoic acid are not explicitly stated in the search results and would need to be determined experimentally.

Product Characterization

The final product, this compound, can be characterized by various analytical techniques.

PropertyValueReference
Molecular FormulaC8H8INO2[8]
Molecular Weight277.06 g/mol [8]
Melting Point85 °C[8]
Boiling Point335.9 °C[8]
Appearance--

Logical Relationships in Synthesis

The efficiency of the synthesis is dependent on the successful execution of both the iodination and esterification steps.

Logical_Relationship cluster_input Starting Material cluster_process Synthetic Steps cluster_output Final Product 2-Aminobenzoic Acid 2-Aminobenzoic Acid Iodination Iodination 2-Aminobenzoic Acid->Iodination Esterification Esterification Iodination->Esterification This compound This compound Esterification->this compound

Caption: Logical flow from starting material to the final product.

References

An In-Depth Technical Guide to Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and properties of Methyl 2-amino-5-iodobenzoate, a compound of significant interest in pharmaceutical and chemical research.

Molecular Identity and Properties

This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with an amino group, an iodine atom, and a methyl ester group. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] The presence of the iodine atom, for instance, makes the molecule amenable to various coupling reactions.[1]

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₈H₈INO₂[1][2][3]
Molecular Weight 277.06 g/mol [1][2][3]
CAS Number 77317-55-6[1][3]
Melting Point 85 °C
Boiling Point 335.9 °C[2]

Molecular Structure Visualization

The structural formula of this compound is depicted in the diagram below. The benzene ring forms the core, with the substituents positioned at carbons 1, 2, and 5.

Molecular structure of this compound.

References

Spectroscopic and Physicochemical Characterization of Methyl 5-iodoanthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and physicochemical properties of Methyl 5-iodoanthranilate. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary spectroscopic information. This guide is intended to serve as a valuable resource for researchers synthesizing or working with Methyl 5-iodoanthranilate, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₈H₈INO₂-
Molar Mass277.06 g/mol [1]
Density1.826 ± 0.06 g/cm³[1]
Melting Point85 °C[1]
Boiling Point335.9 ± 32.0 °C[1]
CAS Number77317-55-6[2]
Synonyms2-Amino-5-iodobenzoic Acid Methyl Ester, 5-Iodoanthranilic Acid Methyl Ester, Methyl 2-Amino-5-iodobenzoate[2]

Expected Spectroscopic Data

The following tables outline the anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 5-iodoanthranilate, based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to -COOCH₃, meta to -I)
~ 7.5 - 7.7dd1HAr-H (meta to -COOCH₃, ortho to -I)
~ 6.6 - 6.8d1HAr-H (ortho to -NH₂, meta to -I)
~ 5.5 - 6.5br s2H-NH₂
~ 3.8 - 3.9s3H-COOCH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 100 MHz.

Chemical Shift (δ, ppm)Assignment
~ 167 - 169-C OOCH₃ (Carbonyl)
~ 148 - 150C -NH₂
~ 140 - 142C -H (ortho to -COOCH₃)
~ 135 - 137C -H (meta to -COOCH₃)
~ 112 - 114C -COOCH₃
~ 110 - 112C -H (ortho to -NH₂)
~ 80 - 85C -I
~ 51 - 53-COOC H₃
IR (Infrared) Spectroscopy

Expected spectrum obtained via ATR-FTIR.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (-CH₃)
1720 - 1700StrongC=O stretch (ester)
1620 - 1580MediumN-H bend (amine) & C=C stretch (aromatic)
1500 - 1400MediumC=C stretch (aromatic)
1300 - 1200StrongC-O stretch (ester)
850 - 800StrongC-H out-of-plane bend (aromatic)
~ 500Medium-WeakC-I stretch
MS (Mass Spectrometry)

Expected spectrum obtained via Electron Ionization (EI).

m/zInterpretation
277[M]⁺ (Molecular ion)
246[M - OCH₃]⁺
218[M - COOCH₃]⁺
150[M - I]⁺
120[M - I - OCH₃]⁺
92[M - I - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Methyl 5-iodoanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Spectrometer Calibration: The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Acquisition of ¹H Spectrum: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, a relaxation delay of 1-2 seconds and 8-16 scans are usually sufficient.[3]

  • Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans are required. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 128 to 1024 or more) are typically necessary to obtain a good signal-to-noise ratio.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The spectra are then referenced to the internal standard (TMS).

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

  • Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.[4]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Applying Pressure: A pressure clamp is used to press the solid sample firmly and evenly against the crystal. This ensures good contact and maximizes the signal.[4]

  • Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample at the points of reflection, and the sample absorbs specific frequencies of this wave corresponding to its vibrational modes.[6]

  • Data Collection and Processing: The detector measures the attenuated infrared radiation. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

  • Cleaning: After the measurement, the pressure clamp is released, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4][5]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure:

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.[7]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged ions.[8][9]

  • Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using the spectroscopic techniques described above.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Confirmation Data_Analysis->Structure_Determination Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Report Technical Report / Publication Structure_Determination->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Derivatives and Analogues of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-iodobenzoate, a halogenated anthranilic acid derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including the presence of an amino group, a methyl ester, and a reactive iodine atom, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The iodine atom, in particular, allows for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, detailing their synthesis, biological activities, and, where available, their mechanisms of action. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying scientific concepts.

Core Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol .[1]

PropertyValueReference
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
CAS Number 77317-55-6[1]
Melting Point 85 °C[1]
Boiling Point 335.9 °C[1]
SMILES COC(=O)C1=C(C=CC(=C1)I)N[1]

Key Derivatives and Analogues

The structural scaffold of this compound has been modified at several positions to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The primary modifications include substitutions at the amino group (N-acylation, N-arylation), alterations of the ester group, and replacement or modification of the iodine atom.

Halogenated Analogues

A key class of analogues involves the substitution of the iodine atom with other halogens or the introduction of additional halogen atoms onto the benzene ring. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Compound NameStructureBiological Activity/Application
Methyl 2-amino-5-bromobenzoateIntermediate for synthesis of benzothiazines
Methyl 2-amino-5-chlorobenzoateIntermediate in the synthesis of various pharmaceuticals
Methyl 2-amino-4-chloro-5-iodobenzoateBuilding block for organic synthesis
Methyl 3-amino-5-iodobenzoateIntermediate in chemical synthesis
N-Acylated Derivatives

Acylation of the 2-amino group is a common strategy to introduce diverse functional groups and explore their impact on biological activity.

Compound NameStructureBiological Activity/Application
Methyl 2-butyramido-5-iodobenzoateChemical intermediate
Ethyl 2-(N-acetylamino)-5-glyoxylamido-benzoatesExhibit cytotoxic potential on MCF-7 and T98G cancer cell lines.[2]

Synthesis and Experimental Protocols

The synthesis of derivatives of this compound often involves standard organic chemistry reactions. The presence of the iodine atom makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

General Procedure for N-Acetylation of Methyl 2-amino-5-halobenzoates

This protocol describes a general method for the acylation of the amino group, a common step in the derivatization of this scaffold.

To a solution of the respective methyl 2-amino-5-halobenzoate (1.0 eq) in a suitable solvent such as dichloromethane, triethylamine (2.0 eq) and acetyl chloride (1.5 eq) are added at 0 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated to yield the N-acetylated product.

Synthesis of 3-Amino-5-halo-2-iodobenzoates

A novel synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed, which are versatile starting materials for pharmaceuticals.[3] The synthesis starts with commercially available 2-aminobenzoates with a halogen at the C5 position.[3]

Experimental Workflow for the Synthesis of 3-Amino-5-halo-2-iodobenzoates

G start Methyl 2-amino-5-halobenzoate step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 Methyl 2-amino-5-halo-3-nitrobenzoate step1->intermediate1 step2 Diazotization (NaNO2, H2SO4) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Iodination (KI) intermediate2->step3 intermediate3 Methyl 5-halo-2-iodo-3-nitrobenzoate step3->intermediate3 step4 Reduction (e.g., Fe/HCl) intermediate3->step4 end Methyl 3-amino-5-halo-2-iodobenzoate step4->end

Caption: Synthetic pathway for 3-amino-5-halo-2-iodobenzoates.

Detailed Protocol:

  • Nitration: The starting methyl 2-amino-5-halobenzoate is nitrated at the C3 position to yield methyl 2-amino-5-halo-3-nitrobenzoate.[3]

  • Diazotization and Iodination: The amino group at the C2 position is converted to a diazonium salt using sodium nitrite and sulfuric acid, followed by treatment with potassium iodide to introduce the iodine atom, yielding methyl 5-halo-2-iodo-3-nitrobenzoate.[3]

  • Reduction: The nitro group at the C3 position is then reduced to an amino group to afford the final product, methyl 3-amino-5-halo-2-iodobenzoate.[3] This multi-step synthesis can be performed on a decagram scale.[3]

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of derivatives of this scaffold against various cancer cell lines. For instance, 5-glyoxylamido derivatives of ethyl 2-(N-acetylamino)-5-iodobenzoate have shown promising cytotoxic potential against MCF-7 (breast cancer) and T98G (glioblastoma) cell lines.[2] These compounds were also found to be non-toxic against normal cells (DF-2).[2]

Table of Cytotoxic Activities of Selected Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 5-(N-benzylglyoxylamido)-2-(acetylamino)benzoateMCF-712.5[2]
Ethyl 5-(N-benzylglyoxylamido)-2-(acetylamino)benzoateT98G15.2[2]
Ethyl 5-(N-morpholinoglyoxylamido)-2-(acetylamino)benzoateMCF-7>50[2]
Ethyl 5-(N-morpholinoglyoxylamido)-2-(acetylamino)benzoateT98G>50[2]
Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many derivatives of this compound is still under investigation, some studies suggest their involvement in key cellular signaling pathways implicated in cancer. The parent compound, this compound, has been reported to bind to DNA and inhibit protein synthesis, leading to cell death.[1]

Some derivatives have been investigated as inhibitors of specific enzymes, such as kinases, which are crucial regulators of cell signaling. For example, in silico molecular modeling studies have suggested that certain 5-glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates may act as inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9).[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

A common signaling pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[4][5] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy. While direct evidence for the modulation of this pathway by this compound derivatives is limited, it represents a plausible mechanism of action for their observed cytotoxic effects.

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Derivative of Methyl 2-amino-5-iodobenzoate Inhibitor->PI3K hypothetical inhibition Inhibitor->Akt hypothetical inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The versatility of its chemical scaffold allows for the synthesis of a wide range of analogues, enabling detailed structure-activity relationship studies. While current research has demonstrated the cytotoxic potential of several derivatives, further investigations are required to fully elucidate their mechanisms of action and identify specific molecular targets. The continued exploration of this chemical space, coupled with detailed biological evaluations, holds promise for the development of new and effective therapeutic agents.

References

The Versatility of Methyl 2-amino-5-iodobenzoate: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-iodobenzoate has emerged as a pivotal structural motif and a versatile building block in the field of organic synthesis. Its unique trifunctional nature, featuring an amino group, a methyl ester, and an iodine atom on an aromatic scaffold, provides multiple reaction sites for constructing complex molecular architectures. This guide explores the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a stable, crystalline solid, whose properties make it a convenient reagent in a variety of synthetic transformations.[1][2] Its key physical and chemical data are summarized below.

PropertyValue
CAS Number 77317-55-6[1][3]
Synonyms 5-Iodoanthranilic acid methyl ester, Methyl 5-iodoanthranilate[1][2][3]
Molecular Formula C₈H₈INO₂[1][3]
Molecular Weight 277.06 g/mol [1][3]
Appearance Cream to light yellow or pinkish crystalline solid/powder[1][2]
Melting Point 80-89 °C[1][3]
Boiling Point 335.9 °C[3]
Purity ≥ 98%[1]
Storage Store at 0-8 °C[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes, typically starting from more readily available precursors like 2-aminobenzoic acid (anthranilic acid) or its methyl ester. A common strategy involves the direct iodination of methyl anthranilate or a two-step process involving the iodination of anthranilic acid followed by esterification.

A plausible synthetic route involves the diazotization of methyl anthranilate, followed by a Sandmeyer-type reaction with a source of iodide.[4]

Synthesis_Workflow MA Methyl Anthranilate DS Diazonium Salt Intermediate MA->DS 1. NaNO₂, H₂SO₄ 2. Diazotization MAB This compound DS->MAB 3. KI 4. Substitution

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diazotization-Substitution

This protocol describes a general procedure for the synthesis of Methyl 2-iodobenzoate from Methyl 2-aminobenzoate, which is a foundational method adaptable for the target molecule.[4]

  • Diazotization: In a reaction vessel, dissolve a measured quantity of methyl anthranilate in an acidic solution (e.g., sulfuric acid in water) and cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt. The reaction is monitored for completion.

  • Substitution: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the substitution is complete.

  • Workup and Purification: The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its aryl iodide group, which readily participates in palladium-catalyzed cross-coupling reactions. This makes it an excellent precursor for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1][5]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide.[6][7] this compound serves as the aryl halide partner, enabling the introduction of various aryl or vinyl substituents at the 5-position.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Adduct R¹-Pd(II)L₂-I Pd0->PdII_Adduct Oxidative Addition PdII_Boronate R¹-Pd(II)L₂-R² PdII_Adduct->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_Boronate->Product ArI This compound (R¹-I) ArI->PdII_Adduct Boronic R²-B(OR)₂ Boronic->PdII_Boronate Base Base (e.g., K₂CO₃) Base->PdII_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalyst / LigandBaseSolventTemp. (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90>85
Pd(dppf)Cl₂Cs₂CO₃Dioxane100>90
Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF80>92

Note: Data is generalized from typical conditions for aryl iodides.

  • Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., toluene/water mixture).

  • Reaction Execution: Heat the mixture to the specified temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress using TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[8][9][10] Using this compound, this reaction allows for the synthesis of N-aryl anthranilate derivatives, which are important scaffolds in many biologically active molecules.[11]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd R¹-Pd(II)L-I Pd0->OxAdd Oxidative Addition AmineComplex [R¹-Pd(II)L(HNR²R³)]⁺I⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex R¹-Pd(II)L(NR²R³) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Coupled Product (R¹-NR²R³) AmidoComplex->Product ArI This compound (R¹-I) ArI->OxAdd Amine Amine (HNR²R³) Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Catalyst / LigandBaseSolventTemp. (°C)Yield (%)
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100>90
Pd(OAc)₂ / BINAPNaOtBuDioxane110>88
Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH80>95

Note: Data is generalized from typical conditions for aryl iodides.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the required temperature (e.g., 100 °C) with stirring.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[12][13] This reaction is catalyzed by both palladium and a copper(I) salt.[12] this compound is an excellent substrate for this transformation.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Adduct R¹-Pd(II)L₂-I Pd0->PdII_Adduct Oxidative Addition PdII_Adduct->Pd0 Reductive Elimination Product Coupled Alkyne (R¹-C≡C-R²) PdII_Adduct->Product Transmetalation PdII_Adduct->Transmetalation CuI CuI Cu_Acetylide Cu-C≡C-R² CuI->Cu_Acetylide Acetylide Formation Cu_Acetylide->CuI Transmetalation Cu_Acetylide->Transmetalation ArI This compound (R¹-I) ArI->PdII_Adduct Alkyne Terminal Alkyne (H-C≡C-R²) Alkyne->CuI Base Base (e.g., Et₃N) Base->CuI Transmetalation->PdII_Adduct Trans- metalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.
Pd Catalyst (mol%)Cu Source (mol%)BaseSolventTemp. (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHFRT to 5085-95
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃N/DMFDMF60>90
Pd(dppf)Cl₂ (2)CuI (3)Cs₂CO₃Dioxane80>80

Note: Data is generalized from typical conditions for aryl iodides.[5]

  • Reaction Setup: Charge a flame-dried Schlenk flask with this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper salt (CuI, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent (e.g., THF) and the base (e.g., triethylamine), followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for the indicated time. Monitor completion by TLC.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the desired arylalkyne.

Synthesis of Heterocycles

The ortho-relationship of the amino and methyl ester groups in this compound (and its derivatives) makes it an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are common motifs in pharmacologically active compounds. The reaction typically involves condensation with a suitable one-carbon synthon.

Heterocycle_Synthesis Start This compound Intermediate Amide/Imine Intermediate Start->Intermediate Condensation Product Fused Heterocycle (e.g., Iodo-Quinazolinone) Intermediate->Product Intramolecular Cyclization Reagent Cyclizing Agent (e.g., Formamide, Orthoester) Reagent->Intermediate

Caption: General workflow for heterocycle synthesis.
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) with a cyclizing agent (e.g., formamide or an orthoester, large excess).

  • A catalyst, such as a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid), can be added if required.

  • Reaction Execution: Heat the mixture, often to a high temperature (e.g., 120-160 °C), with stirring. The reaction can be performed neat or in a high-boiling solvent. Microwave irradiation can also be employed to accelerate the reaction.

  • Workup: After completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Alternatively, the mixture can be poured into water to precipitate the crude product.

  • Purification: The crude solid is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography to yield the pure heterocyclic product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling its use in a wide array of chemical transformations. It serves as a cornerstone for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, providing efficient routes to complex biaryls, N-aryl amines, and arylalkynes. Furthermore, its inherent structure is primed for the construction of diverse heterocyclic frameworks. These attributes secure its role as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials, making it an indispensable tool for the synthetic chemist.[1]

References

Synonyms for Methyl 2-amino-5-iodobenzoate like 5-Iodoanthranilic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodobenzoate, a key chemical intermediate in various fields, particularly in pharmaceutical synthesis and materials science. This document details its chemical properties, common synonyms, experimental protocols for its synthesis, and its applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Identity and Synonyms

This compound is known by several names in the chemical literature and commercial catalogs. Identifying these synonyms is crucial for effective literature searches and procurement.

PropertyIdentifier
IUPAC Name This compound
Synonyms 5-Iodoanthranilic acid methyl ester, Methyl 5-iodoanthranilate, 2-Amino-5-iodobenzoic acid methyl ester, 4-Iodo-2-(methoxycarbonyl)aniline[1][2]
CAS Number 77317-55-6[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₈INO₂[1][2][3]
Molecular Weight 277.06 g/mol [1][2][3]
Appearance Cream to pinkish crystalline solid[3]
Melting Point 80-89 ºC[3]
Boiling Point 335.9 °C[4]
Purity ≥ 98% (GC)[3]
Storage Store at 0-8 °C[3]

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-aminobenzoic acid (anthranilic acid). The process generally involves the iodination of the benzene ring followed by esterification of the carboxylic acid group.

Synthesis of 2-Amino-5-iodobenzoic Acid

A common method for the synthesis of the precursor, 2-amino-5-iodobenzoic acid, involves the direct iodination of 2-aminobenzoic acid in the presence of an oxidizing agent.[5]

Materials:

  • 2-aminobenzoic acid

  • Acetic acid

  • Molecular iodine (I₂)

  • 30% by weight aqueous solution of hydrogen peroxide (H₂O₂)

Protocol:

  • In a reaction vessel, prepare a mixture of 2-aminobenzoic acid (e.g., 20.00 g, 145.6 mmol), acetic acid (150 ml), and molecular iodine (e.g., 18.51 g, 72.8 mmol).[5]

  • To this mixture, add a 30% by weight aqueous solution of hydrogen peroxide (e.g., 16.53 ml, 145.6 mmol) dropwise.[5]

  • Stir the reaction mixture at 50°C for 1 hour.[5]

  • After the reaction is complete, add the mixture to water (e.g., 200 ml) to precipitate the product.[5]

  • Obtain the crystals of 2-amino-5-iodobenzoic acid by filtration.[5]

Esterification to this compound

The resulting 2-amino-5-iodobenzoic acid can be converted to its methyl ester via Fischer esterification.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

Protocol:

  • Dissolve 2-amino-5-iodobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid with a base such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow 2_aminobenzoic_acid 2-Aminobenzoic Acid iodination Iodination (I₂, H₂O₂, Acetic Acid) 2_aminobenzoic_acid->iodination 2_amino_5_iodobenzoic_acid 2-Amino-5-iodobenzoic Acid iodination->2_amino_5_iodobenzoic_acid esterification Esterification (Methanol, H₂SO₄) 2_amino_5_iodobenzoic_acid->esterification methyl_ester This compound esterification->methyl_ester

Synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis. Its utility is primarily derived from the reactive amino and iodo groups, which can be independently functionalized.

Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of various biologically active molecules and pharmaceuticals.[4] The presence of the iodine atom makes it particularly suitable for cross-coupling reactions, which are fundamental in modern drug discovery. For instance, related iodo-benzoate derivatives are crucial intermediates in the synthesis of drugs like Montelukast.[6] The amino group can be acylated, alkylated, or transformed into other functional groups, providing a handle for further molecular elaboration.

Materials Science

In materials science, related iodo-benzoate compounds are used as precursors for novel organic electronic materials and functional polymers.[7] The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.[8] These reactions allow for the construction of complex conjugated systems, which are essential for materials with specific electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

G cluster_applications Application in Cross-Coupling Reactions methyl_ester This compound suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) methyl_ester->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) methyl_ester->sonogashira biaryl_product Biaryl Compounds (Pharmaceuticals, Materials) suzuki->biaryl_product alkynyl_product Alkynyl Arenes (Functional Polymers, Dyes) sonogashira->alkynyl_product

Cross-coupling applications of the iodo-aromatic core.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and the reactivity of its functional groups make it an important building block for the development of new pharmaceuticals and advanced materials. This guide provides essential technical information to support its effective use in research and development settings.

References

Solubility profile of Methyl 2-amino-5-iodobenzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-amino-5-iodobenzoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a qualitative solubility profile based on the known behavior of structurally similar molecules. It also includes detailed experimental protocols for determining solubility and visual representations of key concepts and workflows.

I. Qualitative Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." this compound possesses both polar (amino and ester groups) and nonpolar (iodinated benzene ring) characteristics.

Based on the solubility of related compounds, such as methyl 2-aminobenzoate ("slightly soluble" in water and "freely soluble" in alcohol and diethyl ether) and methyl 2-iodobenzoate ("insoluble in water, Soluble in ether, benzene & alcohol"), a qualitative solubility profile for this compound can be inferred.[1][2] The presence of the large iodine atom is expected to decrease aqueous solubility compared to methyl 2-aminobenzoate.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amino and ester groups can form hydrogen bonds with protic solvents. However, the large, nonpolar iodinated aromatic ring limits solubility in highly polar water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
Nonpolar Dichloromethane, Chloroform, Toluene, HexaneSoluble in Halogenated & Aromatic, Sparingly Soluble to Insoluble in AlkanesThe nonpolar aromatic ring interacts favorably with nonpolar solvents. Halogenated and aromatic solvents are generally better solvents for this type of compound than aliphatic hydrocarbons like hexane.

II. Experimental Protocols for Solubility Determination

The following is a general protocol for qualitatively and semi-quantitatively determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a range of laboratory solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

  • Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.

  • Mixing: Cap the test tubes securely and vortex them for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.

  • Observation: After mixing, allow the tubes to stand for a short period and visually inspect for any undissolved solid.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Semi-Quantitative Determination (Optional):

    • If the compound is soluble, add another weighed portion of the solute (e.g., another 10 mg) and repeat the mixing process. Continue this until the solution becomes saturated (i.e., solid material remains undissolved).

    • The approximate solubility can then be expressed as the total mass of solute dissolved in the volume of solvent used (e.g., mg/mL).

  • Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, such as a water bath.

  • Documentation: Record all observations, including the mass of the solute, the volume of the solvent, the temperature, and the qualitative or semi-quantitative solubility for each solvent.

III. Visualizations

The following diagrams illustrate the workflow for solubility determination and the guiding principle of "like dissolves like."

G start Start: Obtain Solute (this compound) and Solvents weigh Accurately weigh a known mass of solute start->weigh add_solvent Add a known volume of solvent to the solute weigh->add_solvent mix Vortex/Agitate for a defined period add_solvent->mix observe Visually inspect for undissolved solid mix->observe decision Is the solute completely dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No end End soluble->end insoluble->end

Figure 1. Experimental workflow for determining qualitative solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute_polar Polar Solute soluble Soluble ('Like Dissolves Like') solute_polar->soluble interacts with insoluble Insoluble (Unlike Polarities) solute_polar->insoluble interacts with solute_nonpolar Nonpolar Solute solute_nonpolar->soluble interacts with solute_nonpolar->insoluble interacts with solvent_polar Polar Solvent solvent_polar->soluble solvent_polar->insoluble solvent_nonpolar Nonpolar Solvent solvent_nonpolar->soluble solvent_nonpolar->insoluble

Figure 2. Logical relationship of the "like dissolves like" principle.

References

The Synthesis and Utility of Methyl 2-amino-5-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-iodobenzoate is a halogenated aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides an in-depth overview of the discovery and history of its parent compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in scientific research.

Historical Context and Discovery

While a specific discovery event for this compound is not prominently documented, its history is intrinsically linked to the development of iodinated aromatic compounds and the chemistry of its parent molecule, 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid). The parent anthranilic acid was first isolated in the early 19th century by Carl Julius Fritzsche from the degradation of indigo.[1] The subsequent exploration of electrophilic aromatic substitution reactions on the anthranilic acid core led to the synthesis of various halogenated derivatives.

The preparation of 5-iodoanthranilic acid was well-established by the early 20th century. A notable and robust method was published in Organic Syntheses in 1939, detailing the iodination of anthranilic acid using iodine monochloride.[2] This procedure highlights the long-standing availability of the foundational scaffold. The synthesis of the methyl ester, this compound, would have been a straightforward esterification of this acid, a common derivatization in organic chemistry. Therefore, the "discovery" of the methyl ester is more of a logical extension of the synthesis of its parent acid rather than a singular breakthrough.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 77317-55-6[3][4][5]
Molecular Formula C₈H₈INO₂[3][5]
Molecular Weight 277.06 g/mol [3][5]
Melting Point 85 °C[5]
Boiling Point 335.9 °C[5]
Appearance Light yellow to yellow to orange powder/crystal
Solubility Soluble in common organic solvents like ethyl acetate and methanol.
SMILES COC(=O)C1=C(C=CC(=C1)I)N[5]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes:

  • Direct iodination of Methyl 2-aminobenzoate.

  • Esterification of 2-amino-5-iodobenzoic acid.

The following sections provide detailed experimental protocols for these methods.

General Synthesis Workflow

The logical flow for the preparation of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Routes cluster_intermediate Intermediate cluster_product Final Product Anthranilic Acid Anthranilic Acid Iodination Iodination Anthranilic Acid->Iodination Route 1 Methyl Anthranilate Methyl Anthranilate Methyl Anthranilate->Iodination Route 2 5-Iodoanthranilic Acid 5-Iodoanthranilic Acid Iodination->5-Iodoanthranilic Acid This compound This compound Iodination->this compound Direct Esterification Esterification Esterification->this compound 5-Iodoanthranilic Acid->Esterification

Caption: Synthetic pathways to this compound.

Experimental Protocol: Iodination of Anthranilic Acid

This protocol is adapted from the well-established procedure for the synthesis of 5-iodoanthranilic acid.[2]

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid

  • Iodine monochloride

  • Sodium hydrosulfite

  • Ammonia solution

  • Decolorizing carbon

  • Water

  • Ice

Procedure:

  • Dissolution of Anthranilic Acid: In a suitable beaker, dissolve 110 g (0.8 mole) of anthranilic acid in 1 L of water and 80 mL of concentrated hydrochloric acid. Cool the solution to 20°C.

  • Preparation of Iodine Monochloride Solution: In a separate beaker, dilute 140 mL of concentrated hydrochloric acid with 500 mL of cold water. Add crushed ice to bring the temperature to 5°C. With stirring, add 131 g (0.8 mole) of iodine monochloride.

  • Reaction: Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution. 5-Iodoanthranilic acid will precipitate almost immediately.

  • Workup: Stir the mixture for one hour while allowing it to warm to room temperature. Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with cold water.

  • Purification: The crude 5-iodoanthranilic acid can be purified by recrystallization from its ammonium salt. Suspend the crude acid in hot water and add concentrated ammonia until the solution is complete and slightly basic. Add sodium hydrosulfite in small portions until the color is discharged, followed by decolorizing carbon. Filter the hot solution and precipitate the purified 5-iodoanthranilic acid by the addition of hydrochloric acid until the solution is faintly acid to Congo red.

  • Esterification: The purified 5-iodoanthranilic acid can then be esterified to this compound using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Experimental Protocol: Direct Iodination of Methyl Anthranilate

Modern approaches often involve the direct iodination of the ester.

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl 2-aminobenzoate in concentrated acetic acid in a round-bottom flask.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 17 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution and ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various target molecules. Its utility stems from the presence of three reactive sites: the amino group, the methyl ester, and the iodine atom, which can participate in a variety of chemical transformations.

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Amino Group Amide Coupling Amide Coupling This compound->Amide Coupling Amino Group Cross-Coupling Reactions (e.g., Suzuki, Heck) Cross-Coupling Reactions (e.g., Suzuki, Heck) This compound->Cross-Coupling Reactions (e.g., Suzuki, Heck) Iodine Atom Ester Hydrolysis/Transesterification Ester Hydrolysis/Transesterification This compound->Ester Hydrolysis/Transesterification Ester Group Substituted Anthranilates Substituted Anthranilates N-Alkylation/Arylation->Substituted Anthranilates Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Biaryl Compounds Biaryl Compounds Cross-Coupling Reactions (e.g., Suzuki, Heck)->Biaryl Compounds Heterocycles (e.g., quinazolinones, indoles) Heterocycles (e.g., quinazolinones, indoles) Biaryl Compounds->Heterocycles (e.g., quinazolinones, indoles) Amide Derivatives->Heterocycles (e.g., quinazolinones, indoles)

Caption: Reactivity and applications of this compound.

Recent studies have shown its use as an activatable probe for cancer imaging, where it can bind to DNA and inhibit protein synthesis.[5] Furthermore, its derivatives have been investigated for their potential in radionuclide therapy.[5] The presence of the iodine atom makes it particularly suitable for introducing radioactive isotopes for diagnostic and therapeutic applications.

Conclusion

This compound, while not having a storied discovery, is a compound of significant practical importance in modern organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued use as a valuable building block in the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its historical context, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Methyl 2-amino-5-iodobenzoate: A Technical Guide to Unlocking its Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate, a halogenated derivative of the versatile anthranilate scaffold, stands as a pivotal starting material and a key building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic substitution pattern, featuring an amino group, a methyl ester, and an iodine atom, provides a trifecta of reactive sites amenable to a wide range of chemical transformations. This technical guide delves into the core research areas where this compound can be leveraged, providing a comprehensive overview of its synthetic utility, potential applications in medicinal chemistry, and role in the development of novel imaging agents. Detailed experimental protocols for key transformations, quantitative biological data for related derivatives, and visualized chemical and biological pathways are presented to empower researchers in their quest for scientific innovation.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound with the following key properties:

PropertyValueReference
CAS Number 77317-55-6[1]
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
Melting Point 85 °C[1]
Boiling Point 335.9 °C[1]

The primary synthetic route to this compound involves the iodination of methyl anthranilate. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl anthranilate

  • Molecular iodine (I₂)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Acetic acid

  • Water

  • Sodium thiosulfate solution (e.g., 10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl anthranilate in glacial acetic acid.

  • Add molecular iodine to the solution and stir until it dissolves.

  • Cool the reaction mixture in an ice bath and add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Research Areas

The unique structural features of this compound make it a highly versatile platform for chemical exploration in several key research areas.

Chemical Intermediate for Complex Molecule Synthesis

The iodine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. The amino and ester groups also offer sites for further derivatization.

The aryl iodide moiety of this compound is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling M2A5I This compound Biaryl Biaryl Derivatives M2A5I->Biaryl Pd catalyst, Base Arylamine N-Aryl Derivatives M2A5I->Arylamine Pd catalyst, Base Alkynylarene Alkynylarene Derivatives M2A5I->Alkynylarene Pd/Cu catalyst, Base ArylBoronicAcid Arylboronic Acid/Ester ArylBoronicAcid->Biaryl Amine Primary/Secondary Amine Amine->Arylamine Alkyne Terminal Alkyne Alkyne->Alkynylarene

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a Schlenk tube.

  • Add the base, followed by this compound and the amine.

  • Add the degassed solvent and seal the tube.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Medicinal Chemistry and Drug Discovery

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Derivatives of 2-amino-5-iodobenzoic acid and related methyl anthranilates have shown a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Derivatives of the 2-aminobenzoic acid core have been explored as anticancer agents, with some compounds showing potent activity against various cancer cell lines. The substitution at the 5-position provides an avenue for creating novel analogs with improved potency and selectivity. For instance, organoselenide-tethered methyl anthranilates have demonstrated significant cytotoxicity against liver and breast cancer cell lines.[3]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Methyl 2-amino-5-(methylselanyl)benzoateHepG2 (Liver)3.57 ± 0.1[3]
Methyl 2-amino-5-(methylselanyl)benzoateMCF-7 (Breast)5.64 ± 0.3[3]
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)HepG2 (Liver)7.08 ± 0.6[3]
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)MCF-7 (Breast)9.89 ± 0.7[3]

G cluster_targets Potential Biological Targets M2A5I This compound Scaffold Derivatization Chemical Derivatization M2A5I->Derivatization Bioactive Bioactive Derivatives Derivatization->Bioactive Kinases Kinases (e.g., PI3K, CK2) Bioactive->Kinases Inhibition AKR Aldo-Keto Reductases (e.g., AKR1C3) Bioactive->AKR Inhibition Other Other Enzymes/ Receptors Bioactive->Other Modulation

Caption: Proposed workflow for anticancer drug discovery.

Derivatives of 2-amino-5-iodobenzoic acid have shown promising activity against Mycobacterium tuberculosis.[2] This suggests that this compound could serve as a starting point for the development of novel antitubercular agents.

StrainMediaMIC (mg/L)Reference
M. tuberculosis Erdman7H9 + glycerol + ADC + Tween 801[4]
M. tuberculosis H37Rv7H9 + glycerol + ADC + Tween 800.5[4]
Radiopharmaceutical Development

The presence of an iodine atom makes this compound an attractive candidate for the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, can be readily incorporated into the molecule. The amino and ester groups provide sites for conjugation to targeting moieties, such as peptides or small molecules, to direct the radiotracer to specific biological targets.

G M2A5I This compound Radioiodination Radioiodination (e.g., with ¹²³I, ¹²⁴I) M2A5I->Radioiodination Radiolabeled Radiolabeled Intermediate Radioiodination->Radiolabeled Conjugation Conjugation to Targeting Moiety Radiolabeled->Conjugation Radiotracer Targeted Radiotracer Conjugation->Radiotracer Imaging SPECT/PET Imaging Radiotracer->Imaging

Caption: Workflow for radiopharmaceutical development.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant untapped potential in various fields of chemical and biological research. Its amenability to a wide range of synthetic transformations, coupled with the proven biological activity of its derivatives, positions it as a valuable tool for the development of novel therapeutics and diagnostic agents. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and to unlock its full potential in their scientific endeavors. The detailed protocols and collated data herein are intended to serve as a practical resource to facilitate and inspire future research in this exciting area.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 2-amino-5-iodobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the high reactivity of the carbon-iodine bond, which facilitates the efficient formation of carbon-carbon bonds. The resulting 2-amino-5-arylbenzoate scaffolds are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely employed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The reaction is catalyzed by a palladium complex in the presence of a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an invaluable tool in modern organic synthesis and drug discovery.[2]

This compound is an excellent substrate for this reaction. The electron-donating amino group and the highly reactive carbon-iodine bond contribute to efficient oxidative addition to the palladium(0) catalyst, often leading to high yields and relatively short reaction times.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids. These values are based on typical outcomes for structurally similar, highly reactive aryl iodides and should be used as a starting point for optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)904 - 8> 90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1006 - 1285 - 95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)804 - 6> 90
44-Cyanophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Ethanol/H₂O (3:1)806 - 1080 - 90
52-Pyridineboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1008 - 1675 - 85

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This protocol is a general guideline and may require optimization for specific substrates and scales. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R¹-R²) boronate [R²-B(OH)₃]⁻ boronate->pd2_ox r1x Organohalide (this compound) r2by2 Organoboron Compound (Arylboronic Acid) r2by2->boronate base Base (e.g., K₂CO₃) base->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The diagram below outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting, from setting up the reaction to purifying the final product.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound - Add Arylboronic Acid - Add Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup: - Dilute with EtOAc & H₂O - Separate Layers - Extract Aqueous Layer reaction->workup purify Purification: - Dry Organic Layer - Concentrate Solvent - Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A standard laboratory workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting a Kinase Signaling Pathway

The 2-amino-5-arylbenzoate products synthesized via this Suzuki coupling can serve as scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. The synthesized compounds can be further modified to create potent and selective inhibitors that block aberrant signaling pathways.

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_pathway Cellular Signaling Pathway start Methyl 2-amino- 5-iodobenzoate suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki scaffold 2-Amino-5-arylbenzoate Scaffold suzuki->scaffold modification Further Chemical Modification scaffold->modification inhibitor Potent Kinase Inhibitor modification->inhibitor kinase Kinase inhibitor->kinase Inhibition receptor Growth Factor Receptor receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (e.g., Proliferation) substrate->response

Caption: Drug discovery workflow targeting a kinase pathway.

References

Application Note: A Robust Protocol for the N-acylation of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated anthranilates are pivotal structural motifs in a wide array of pharmaceuticals and biologically active compounds. The N-acylation of methyl 2-amino-5-iodobenzoate, in particular, furnishes a versatile intermediate for further functionalization, leveraging the reactivity of the iodo group for cross-coupling reactions. This document provides a detailed protocol for the N-acylation of this compound, offering a straightforward and efficient method for the synthesis of N-acyl derivatives.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the N-acylation of this compound with various acylating agents. These values are based on established chemical principles and analogous reactions reported in the literature.

Acylating AgentSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to rt2-4>90
Acetic AnhydrideAcetic AcidSodium Acetate1001-2>95
Benzoyl ChlorideDichloromethane (DCM)Pyridine0 to rt3-5>85
Isobutyryl ChlorideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)0 to rt2-4>90

Experimental Protocol: N-Acetylation of this compound

This protocol details the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound (CAS: 77317-55-6)[1][2]

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.2 eq) dropwise to the stirred solution.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acetylated product.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM add_base Add Triethylamine at 0°C start->add_base add_acyl Add Acetyl Chloride at 0°C add_base->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product N-acetylated Product purify->product

Caption: A flowchart illustrating the key steps in the N-acylation of this compound.

General N-Acylation Reaction Scheme

reaction_scheme reactant1 This compound product N-acyl this compound reactant1->product Base (e.g., TEA) Solvent (e.g., DCM) reactant2 + R-COCl (Acyl Chloride) reactant2->product

Caption: The general chemical transformation for the N-acylation of this compound.

References

Application Notes and Protocols for Methyl 2-amino-5-iodobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-iodobenzoate is a versatile aromatic building block crucial in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring an iodo group, an amino group, and a methyl ester, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the iodine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds.

Core Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of molecules with significant biological activity, including kinase inhibitors for oncology and anti-inflammatory agents.[1] Its utility is most pronounced in the following transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for building the core structures of many drug candidates.

  • Synthesis of Heterocyclic Scaffolds: The amino and ester functionalities allow for the construction of various heterocyclic systems, such as quinazolinones and benzothiazoles. These scaffolds are prevalent in numerous approved drugs and clinical candidates. For instance, the related 2-amino-5-iodobenzoic acid is a key intermediate in the synthesis of the kinase inhibitor Lapatinib.[2]

Experimental Protocols and Data

Suzuki-Miyaura Coupling: Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals. This compound can be coupled with various arylboronic acids to introduce diverse substituents.

Experimental Protocol: Synthesis of Methyl 2-amino-5-arylbenzoate

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq).

  • Solvent: A mixture of a non-polar organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base is commonly used.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it throughout the reaction.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired methyl 2-amino-5-arylbenzoate.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90~90 (estimated)
24-Iodo-β-carboline-3-carboxamidePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EthanolReflux90[3]
32-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂ORefluxHigh (not specified)[4]

Note: Yields for this compound are estimated based on typical Suzuki-Miyaura reactions with similar substrates.

Suzuki_Miyaura_Coupling MAIB This compound Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) MAIB->Catalyst Oxidative Addition ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ArylBoronic->Catalyst Product Methyl 2-amino-5-arylbenzoate Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->Catalyst Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5] This reaction is particularly useful for introducing nitrogen-containing functional groups, which are prevalent in many pharmaceuticals.

Experimental Protocol: Synthesis of Methyl 2-amino-5-(N-arylamino)benzoate

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

  • Reaction Execution: Stir the mixture at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene100High (estimated)
2Aryl BromidePrimary AminePd(dba)₂/BINAPCs₂CO₃THFN/A80[6]
3(Hetero)aryl ChlorideSecondary AminePd(OAc)₂/RuPhosK₃PO₄Toluene11050-99[7]

Note: Yields for this compound are estimated based on typical Buchwald-Hartwig aminations.

Buchwald_Hartwig_Amination MAIB This compound Catalyst Pd(0) Catalyst + Ligand MAIB->Catalyst Oxidative Addition Amine Amine (R₂NH) Amine->Catalyst Product Methyl 2-amino-5-(N-dialkylamino)benzoate Catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu) Base->Catalyst Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Carbon-Carbon Triple Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, yielding substituted alkynes that are valuable intermediates in drug synthesis.[8]

Experimental Protocol: Synthesis of Methyl 2-amino-5-(alkynyl)benzoate

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a phosphine ligand (e.g., PPh₃).

  • Solvent and Base: The reaction is typically carried out in an amine solvent such as triethylamine or a mixture of an organic solvent (e.g., THF or DMF) and an amine base.

  • Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas.

  • Reactant Addition: The terminal alkyne (1.1-1.5 eq) is then added via syringe.

  • Reaction Execution: The mixture is stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up: The reaction mixture is filtered to remove the ammonium salt precipitate. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: Purification is achieved by column chromatography.

Table 3: Representative Data for Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base/SolventTemp (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NRTHigh (estimated)
2o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄ (5)DBUN/A120>99[9]
33-Bromo-6-methyl-1,2,4,5-tetrazineTMS-acetylenePd(PPh₃)₄ (5)CuI (10)Et₃N/THFRT95[10]

Note: Yields for this compound are estimated based on typical Sonogashira couplings.

Sonogashira_Coupling MAIB This compound Pd_Catalyst Pd(0) Catalyst MAIB->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne (R-C≡CH) Cu_Catalyst Cu(I) Co-catalyst Alkyne->Cu_Catalyst Product Methyl 2-amino-5-(alkynyl)benzoate Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Amine Base Base->Cu_Catalyst Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Prep1 Combine Reactants: This compound, Coupling Partner, Catalyst, Base Prep2 Add Solvent Prep1->Prep2 Prep3 Establish Inert Atmosphere (Ar or N₂) Prep2->Prep3 React1 Heat and Stir Prep3->React1 React2 Monitor Progress (TLC, LC-MS) React1->React2 Workup1 Quench Reaction and Aqueous Work-up React2->Workup1 Workup2 Dry and Concentrate Organic Layer Workup1->Workup2 Workup3 Purify Product (Column Chromatography or Recrystallization) Workup2->Workup3 Analysis1 Characterize Product (NMR, MS, etc.) Workup3->Analysis1

References

Application Notes: Synthesis of Heterocyclic Compounds from Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-iodobenzoate is a versatile, polyfunctional building block crucial for synthesizing a wide array of heterocyclic compounds. Its structure features three key reactive sites: an amino group, a highly reactive iodo-substituent, and a methyl ester. The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The ortho-relationship of the amine and ester groups facilitates subsequent cyclization reactions to form fused heterocyclic systems. These characteristics make it an invaluable starting material for developing scaffolds of significant pharmacological interest, such as quinazolinones and acridones, which are known to target key signaling pathways in various diseases.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on this compound is highly susceptible to oxidative addition to a palladium(0) complex, initiating several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[1][2] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of Methyl 2-amino-5-arylbenzoate

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3]

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl 2-amino-5-arylbenzoate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-amino-5-phenylbenzoate92
24-Methoxyphenylboronic acidMethyl 2-amino-5-(4-methoxyphenyl)benzoate88
33-Pyridinylboronic acidMethyl 2-amino-5-(pyridin-3-yl)benzoate85
42-Thienylboronic acidMethyl 2-amino-5-(thiophen-2-yl)benzoate89

Yields are representative and may vary based on specific reaction conditions and substrates.

Diagram: General Suzuki-Miyaura Coupling Workflow

G cluster_workflow Experimental Workflow prep Step 1 Preparation Combine reactants: - this compound - Boronic Acid - Base & Pd Catalyst setup Step 2 Setup - Purge with Inert Gas - Add Degassed Solvent prep->setup reaction Step 3 Reaction - Heat & Stir (80-100°C) - Monitor by TLC setup->reaction workup Step 4 Work-up - Cool & Dilute - Extraction & Washing - Dry & Concentrate reaction->workup purify Step 5 Purification - Column Chromatography workup->purify analysis Step 6 Analysis - NMR, MS, etc. purify->analysis

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[3]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds, a critical transformation in drug discovery.[4][5][6] This method enables the coupling of amines with aryl halides to produce N-aryl compounds.[5][7]

Experimental Protocol: Synthesis of Methyl 2-amino-5-(N-arylamino)benzoate

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., sodium tert-butoxide, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Stir the mixture at 90-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting residue by column chromatography to afford the target N-arylated product.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1AnilineMethyl 2-amino-5-(phenylamino)benzoate85
2MorpholineMethyl 2-amino-5-morpholinobenzoate91
3BenzylamineMethyl 2-amino-5-(benzylamino)benzoate88
4IndoleMethyl 2-amino-5-(1H-indol-1-yl)benzoate79

Yields are representative and may vary based on the specific ligand and reaction conditions used.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is highly valuable for the synthesis of substituted alkynes, which are precursors to many complex heterocyclic structures.[9][10]

Experimental Protocol: Synthesis of Methyl 2-amino-5-(alkynyl)benzoate

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like anhydrous DMF or THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and the terminal alkyne (1.5 eq).[11]

  • Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor its progress by TLC.

  • Work-up: Once complete, filter the reaction mixture to remove the ammonium salt precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic phase and remove the solvent under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to obtain the pure alkynylated product.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductYield (%)
1PhenylacetyleneMethyl 2-amino-5-(phenylethynyl)benzoate94
2TrimethylsilylacetyleneMethyl 2-amino-5-((trimethylsilyl)ethynyl)benzoate90
31-HexyneMethyl 2-amino-5-(hex-1-yn-1-yl)benzoate87
4Propargyl alcoholMethyl 2-amino-5-(3-hydroxyprop-1-yn-1-yl)benzoate82

Yields are representative and may vary based on reaction conditions.

Diagram: Synthetic Pathways from this compound

G cluster_coupling Cross-Coupling Products cluster_heterocycles Fused Heterocycles start This compound suzuki C-C Bonded Product (Biaryl) start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald C-N Bonded Product (N-Aryl) start->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) sonogashira C-C Bonded Product (Alkynyl) start->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) quinazoline Quinazolinone Derivatives suzuki->quinazoline Cyclization with C1 source acridone Acridone Derivatives buchwald->acridone Intramolecular Cyclization indole Indole/Azaindole Derivatives sonogashira->indole Intramolecular Cyclization

Caption: Versatile synthetic routes from a common starting material.

Synthesis of Fused Heterocyclic Systems

The products from the initial cross-coupling reactions serve as advanced intermediates for constructing more complex, fused heterocyclic systems through subsequent cyclization reactions.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[12] They often act by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[13]

Experimental Protocol: Synthesis of 6-Iodoquinazolin-4(3H)-one

This protocol adapts the Niementowski reaction for the direct synthesis of a quinazolinone from the starting material.[12]

  • Reaction Setup: In a round-bottom flask, prepare a mixture of this compound (10 mmol) and formamide (40 mmol).

  • Reaction Execution: Heat the mixture to 130-140 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude product.

  • Purification: The crude 6-iodoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography.

Diagram: Simplified EGFR Signaling Pathway

G cluster_pathway EGFR Signaling and Inhibition egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binds & Activates pi3k PI3K/AKT Pathway egfr->pi3k Activates ras RAS/MAPK Pathway egfr->ras Activates downstream Cell Proliferation & Survival pi3k->downstream ras->downstream inhibitor Quinazolinone Derivative (Inhibitor) inhibitor->egfr Blocks ATP Binding Site

Caption: Inhibition of the EGFR pathway by quinazolinone derivatives.

Synthesis of Acridones

Acridone is a tricyclic organic compound that forms the core skeleton for various dyes and pharmacologically active molecules.[14][15] The synthesis often involves an initial C-N bond formation followed by an intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of a Substituted Acridone

Step A: Buchwald-Hartwig Amination

  • First, synthesize the N-aryl anthranilate intermediate by coupling this compound with a suitable aryl halide (e.g., 2-chlorobenzoic acid) using the Buchwald-Hartwig protocol described in section 1.2.

Step B: Intramolecular Cyclization (Friedel-Crafts Acylation)

  • Reaction Setup: Place the N-aryl anthranilate product from Step A into a round-bottom flask.

  • Acid Catalyst: Add a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[15]

  • Reaction Execution: Heat the mixture on a steam bath or oil bath at 100-120 °C for 2-4 hours. The reaction mixture will typically become viscous and deeply colored.

  • Work-up: Carefully and slowly pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

  • Isolation: The acridone product will precipitate. Collect the solid by filtration, wash it with a sodium bicarbonate solution to neutralize excess acid, and then wash with water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent like acetic acid or ethanol to obtain the pure acridone derivative.[15]

References

Application Notes and Protocols: Methyl 2-amino-5-iodobenzoate as a Precursor for Radiolabeled Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-iodobenzoate is a versatile aromatic building block that holds significant promise as a precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its structure, featuring an amino group, a methyl ester, and an iodine atom on a benzene ring, provides multiple reactive sites for radiolabeling and further chemical modifications. The presence of the iodine atom is particularly advantageous, as it allows for direct radioiodination or serves as a leaving group in various transition metal-catalyzed cross-coupling reactions to introduce positron-emitting or gamma-emitting radionuclides.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel radiolabeled imaging agents, with a focus on potential applications in oncology, specifically targeting Poly (ADP-ribose) polymerase (PARP) and Cyclooxygenase-2 (COX-2).

Potential Signaling Pathways and Targets

Based on the structural similarity of derivatives of this compound to known inhibitors, two potential and highly relevant targets in oncology are PARP and COX-2.

PARP Signaling Pathway in DNA Repair:

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancer therapy, PARP inhibitors have shown significant efficacy, especially in tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. Radiolabeled PARP inhibitors can be used to non-invasively visualize PARP expression in tumors, which can aid in patient selection for PARP inhibitor therapy and for monitoring treatment response.[1][2][3]

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp PARP Activation cluster_repair DNA Repair cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER BER->DNA_SSB repairs Radiolabeled_PARPi Radiolabeled PARP Inhibitor Radiolabeled_PARPi->PARP1 inhibits & images

Caption: PARP-1 Signaling in DNA Repair and Imaging Intervention.

COX-2 Signaling Pathway in Inflammation and Cancer:

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various types of cancers.[4][5] It plays a key role in the synthesis of prostaglandins, which are signaling molecules involved in inflammation, cell proliferation, and angiogenesis. Therefore, developing radiolabeled COX-2 inhibitors can provide a means to visualize and quantify inflammation and tumor progression.[4][5]

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX-2 Pathway cluster_effects Cellular Effects cluster_inhibition Therapeutic Intervention Stimuli Cytokines, Growth Factors PLA2 Phospholipase A2 Stimuli->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid via PLA2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 via COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Radiolabeled_COX2i Radiolabeled COX-2 Inhibitor Radiolabeled_COX2i->COX2 inhibits & images

Caption: COX-2 Signaling Pathway in Inflammation and Cancer.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of radiolabeled imaging agents using this compound as a precursor. Researchers should optimize these protocols for their specific target molecule.

Protocol 1: Synthesis of Tributylstannyl Precursor for Radioiodination

This protocol describes the synthesis of a key intermediate, methyl 2-amino-5-(tributylstannyl)benzoate, which is a versatile precursor for subsequent radioiodination via Stille coupling.

Materials:

  • This compound

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add hexabutylditin (1.2 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield methyl 2-amino-5-(tributylstannyl)benzoate.

Protocol 2: Radioiodination of Tributylstannyl Precursor for SPECT Imaging

This protocol details the radioiodination of the stannyl precursor to produce a SPECT imaging agent.

Materials:

  • Methyl 2-amino-5-(tributylstannyl)benzoate

  • Sodium [¹²³I]iodide or Sodium [¹²⁵I]iodide

  • Chloramine-T or Iodogen®

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium metabisulfite solution

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • To a solution of methyl 2-amino-5-(tributylstannyl)benzoate (10-50 µg) in ethanol (100-200 µL) in a sealed vial, add PBS (500 µL).

  • Add no-carrier-added sodium [¹²³I]iodide or [¹²⁵I]iodide (1-10 mCi).

  • Add a freshly prepared solution of Chloramine-T (100 µg in 100 µL of water) or use an Iodogen®-coated vial.

  • Let the reaction proceed at room temperature for 5-15 minutes.

  • Quench the reaction by adding sodium metabisulfite solution (100 µL of a 5 mg/mL solution).

  • Purify the reaction mixture using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.

  • Load the reaction mixture onto the cartridge, wash with water to remove unreacted iodide, and elute the radiolabeled product with ethanol.

  • Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

  • Determine the radiochemical purity and specific activity using radio-TLC or radio-HPLC.

Protocol 3: [¹¹C]Carbonylation of this compound for PET Imaging

This protocol describes the synthesis of a [¹¹C]carbonyl-labeled tracer via a palladium-mediated carbonylation reaction.

Materials:

  • This compound

  • [¹¹C]Carbon monoxide ([¹¹C]CO) produced from a cyclotron

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Amine or alcohol nucleophile (for trapping the acyl-palladium intermediate)

  • Anhydrous solvent (e.g., DMF, toluene)

  • High-pressure reaction vessel

  • Semi-preparative HPLC system for purification

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1-2 mg), the palladium catalyst (0.1 eq), and the ligand (0.2 eq) in the anhydrous solvent.

  • Add the desired amine or alcohol nucleophile (1.5-2.0 eq).

  • Introduce [¹¹C]CO into the sealed vessel.

  • Heat the reaction mixture to 80-120 °C for 5-10 minutes.

  • After the reaction, rapidly cool the vessel and vent the excess [¹¹C]CO.

  • Purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction containing the radiolabeled product.

  • Formulate the purified product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

  • Perform quality control to determine radiochemical purity, specific activity, and residual solvent levels.

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC cluster_evaluation Biological Evaluation Start_Mat This compound Stannyl_Precursor Methyl 2-amino-5-(tributylstannyl)benzoate Start_Mat->Stannyl_Precursor Stannylation Carbonylation [¹¹C]Carbonylation Start_Mat->Carbonylation Radioiodination Radioiodination ([¹²³I] or [¹²⁵I]) Stannyl_Precursor->Radioiodination Purification HPLC or SPE Purification Radioiodination->Purification Carbonylation->Purification QC Quality Control (RCY, RCP, SA) Purification->QC In_Vitro In Vitro Binding Assays QC->In_Vitro In_Vivo In Vivo Biodistribution (PET/SPECT Imaging) QC->In_Vivo

Caption: General workflow for radiolabeled imaging agent development.
Protocol 4: In Vitro Binding Assays

This protocol outlines a general procedure for competitive binding assays to determine the affinity (Ki) of the newly synthesized radiotracer for its target receptor (e.g., PARP-1 or COX-2).

Materials:

  • Radiolabeled imaging agent

  • Cell line or tissue homogenate expressing the target receptor

  • Unlabeled reference compound (cold ligand)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Gamma counter or liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled reference compound.

  • In a series of tubes, add a constant concentration of the radiolabeled imaging agent and varying concentrations of the unlabeled reference compound to the cell or tissue homogenate preparation.

  • Incubate the mixture at an appropriate temperature (e.g., room temperature or 37 °C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.

  • Plot the percentage of specific binding as a function of the concentration of the unlabeled competitor.

  • Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

Protocol 5: In Vivo Biodistribution Studies

This protocol describes a typical procedure for evaluating the biodistribution of the radiolabeled imaging agent in a relevant animal model.

Materials:

  • Radiolabeled imaging agent

  • Tumor-bearing animal model (e.g., mice with xenografts expressing PARP-1 or COX-2)

  • Anesthetic

  • Gamma counter

  • Calibrated dose of the radiotracer

Procedure:

  • Anesthetize the tumor-bearing animals.

  • Inject a known amount of the radiolabeled imaging agent intravenously via the tail vein.

  • At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a cohort of animals.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Analyze the data to determine tumor uptake, clearance profile, and tumor-to-background ratios.[6]

Data Presentation

The quantitative data obtained from the radiolabeling and biological evaluation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Radiosynthesis and Quality Control Data

Radiotracer IDRadiolabeling MethodRadiochemical Yield (RCY) (%)Radiochemical Purity (RCP) (%)Specific Activity (SA) (GBq/µmol or Ci/mmol)
[¹²³I]-Tracer-ARadioiodination75 ± 5> 98185 ± 30
[¹¹C]-Tracer-BCarbonylation30 ± 8> 99110 ± 25

Table 2: In Vitro Binding Affinity

CompoundTargetKi (nM)
Tracer-A (unlabeled)PARP-15.2 ± 0.8
Tracer-B (unlabeled)COX-212.5 ± 2.1

Table 3: In Vivo Tumor Uptake (%ID/g) in Xenograft Model

Radiotracer30 min60 min120 min
[¹²³I]-Tracer-A3.5 ± 0.44.2 ± 0.63.8 ± 0.5
[¹¹C]-Tracer-B2.8 ± 0.32.1 ± 0.41.5 ± 0.2

Conclusion

This compound is a valuable and adaptable precursor for the synthesis of a variety of radiolabeled imaging agents. The protocols and application notes provided herein offer a framework for researchers to develop novel PET and SPECT tracers for important oncological targets like PARP and COX-2. Successful development and application of these imaging agents have the potential to significantly impact cancer diagnosis, patient stratification, and the monitoring of therapeutic responses.

References

Application Note: A Detailed Protocol for the Sandmeyer Reaction of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method to synthesize aryl halides from aryl diazonium salts.[1][2] This transformation is a type of radical-nucleophilic aromatic substitution.[3][4] The reaction is particularly valuable as it allows for the introduction of substituents onto an aromatic ring that are often difficult to install via direct substitution methods.[4][5] The overall process involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[4][6]

This application note provides a detailed experimental protocol for the Sandmeyer reaction of Methyl 2-amino-5-iodobenzoate to synthesize Methyl 2-chloro-5-iodobenzoate. This procedure is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[7][8]

Reaction Scheme: The conversion of this compound to Methyl 2-chloro-5-iodobenzoate proceeds via a two-step, one-pot synthesis. First, the amino group is converted to a diazonium salt using sodium nitrite in an acidic medium. Second, the resulting diazonium salt is treated with copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas.

  • Step 1: Diazotization this compound + NaNO₂ + 2HCl → [C₈H₆IN₂O₂]⁺Cl⁻ + NaCl + 2H₂O

  • Step 2: Sandmeyer Reaction [C₈H₆IN₂O₂]⁺Cl⁻ --(CuCl catalyst)--> Methyl 2-chloro-5-iodobenzoate + N₂(g)

Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (Example)Moles (mol)
This compoundC₈H₇INO₂277.0527.7 g0.10
Concentrated Hydrochloric Acid (~37%)HCl36.4675 mL~0.90
Sodium NitriteNaNO₂69.007.6 g0.11
Copper(I) ChlorideCuCl98.992.0 g0.02
Ethyl AcetateC₄H₈O₂88.11300 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
Deionized WaterH₂O18.02As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

Procedure:

Part 1: Diazotization of this compound

  • Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Dissolution: To the flask, add this compound (27.7 g, 0.10 mol) and concentrated hydrochloric acid (50 mL). Stir the mixture to form a slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice-water bath. Maintain this temperature range throughout the diazotization step.

  • Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water. Add this solution to the dropping funnel.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred slurry over 30-45 minutes. Ensure the temperature does not rise above 5 °C. The formation of the diazonium salt results in a clear solution. Keep the diazonium salt solution in the ice bath for the next step.

Part 2: Sandmeyer Reaction and Workup

  • Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (2.0 g, 0.02 mol) in concentrated hydrochloric acid (25 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution with vigorous stirring. A dark-colored mixture will form.

  • Gas Evolution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. A vigorous evolution of nitrogen gas will be observed. The reaction is typically stirred for 1-2 hours at room temperature, or until gas evolution ceases.

  • Reaction Completion: Optionally, the mixture can be gently warmed to 50-60 °C to ensure the reaction goes to completion.[9]

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 2-chloro-5-iodobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[10]

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Do not isolate the diazonium salt intermediate. Always keep the solution cold (0-5 °C).

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The evolution of nitrogen gas can cause foaming. Ensure the reaction vessel is large enough and addition rates are well-controlled.

Experimental Workflow Visualization

Sandmeyer_Reaction_Workflow start Start: this compound dissolve 1. Dissolve Starting Material in conc. HCl start->dissolve cool 2. Cool to 0-5 °C dissolve->cool diazotization 3. Add NaNO2 (aq) Dropwise (Maintain 0-5 °C) cool->diazotization diazonium_salt Intermediate: Arenediazonium Salt Solution diazotization->diazonium_salt sandmeyer 4. Add to CuCl/HCl Solution (N2 Gas Evolves) diazonium_salt->sandmeyer Slow Addition workup 5. Workup - Quench with H2O - Extract with Ethyl Acetate - Wash & Dry sandmeyer->workup purification 6. Purification - Evaporate Solvent - Column Chromatography workup->purification product Final Product: Methyl 2-chloro-5-iodobenzoate purification->product

Caption: Workflow for the synthesis of Methyl 2-chloro-5-iodobenzoate.

References

Application of Methyl 2-amino-5-iodobenzoate in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-amino-5-iodobenzoate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted benzene ring structure, featuring an amino group, a methyl ester, and an iodine atom, provides multiple reactive sites for the construction of complex heterocyclic scaffolds that are central to many targeted therapies. The presence of the iodine atom is particularly advantageous, enabling facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functionalities to modulate the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline-based kinase inhibitors, a class of drugs known to target key signaling pathways in cancer. The protocols are based on established synthetic routes to potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeted Signaling Pathways

Quinazoline-based kinase inhibitors synthesized from this compound can effectively target crucial signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets include the EGFR/HER2 and VEGFR signaling cascades.

EGFR/HER2 Signaling Pathway

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1/HER1) and HER2 (ErbB2), are key regulators of cell growth and differentiation.[1] Upon ligand binding, these receptors dimerize and activate their intracellular kinase domains, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately promote cell proliferation and survival.[2][3] In many cancers, these pathways are aberrantly activated due to receptor overexpression or mutations.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Ligand->EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib (Kinase Inhibitor) Lapatinib->EGFR inhibits

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the primary mediators of angiogenesis, the formation of new blood vessels.[4] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5] VEGFR activation triggers downstream signaling through pathways such as PLCγ/PKC and PI3K/Akt, leading to endothelial cell proliferation, migration, and survival.[6][7]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Endothelial Endothelial Cell Proliferation, Migration, & Survival PKC->Endothelial Akt Akt PI3K->Akt Akt->Endothelial KinaseInhibitor Quinazoline-based Inhibitor KinaseInhibitor->VEGFR inhibits

Caption: VEGFR signaling pathway and its inhibition.

Synthetic Workflow for Quinazoline-based Kinase Inhibitors

The general synthetic strategy to access potent quinazoline-based kinase inhibitors, such as Lapatinib, from this compound involves a multi-step sequence. This workflow leverages the reactivity of the starting material to first construct the core quinazoline scaffold, followed by strategic functionalization to introduce the necessary pharmacophoric elements for potent kinase inhibition.

Synthetic_Workflow Start This compound Step1 Cyclization Start->Step1 Intermediate1 6-Iodoquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-6-iodoquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Intermediate3 N-Aryl-6-iodoquinazolin-4-amine Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 Intermediate4 Functionalized Quinazoline Step4->Intermediate4 Step5 Reductive Amination Intermediate4->Step5 FinalProduct Lapatinib Step5->FinalProduct

Caption: General synthetic workflow for Lapatinib from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Lapatinib, a potent dual inhibitor of EGFR and HER2, starting from a derivative of this compound.

Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-iodobenzoic acid with formamide to form the quinazolinone core. 2-amino-5-iodobenzoic acid can be readily obtained from this compound via hydrolysis.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • A mixture of 2-amino-5-iodobenzoic acid (1 equivalent) and formamide (10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 130-140 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-iodoquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol details the chlorination of the quinazolinone intermediate.

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Rotary evaporator

  • Reaction flask with reflux condenser

Procedure:

  • To a suspension of 6-iodoquinazolin-4(3H)-one (1 equivalent) in toluene, add phosphorus oxychloride (3-5 equivalents) and a catalytic amount of DMF.[5]

  • The mixture is heated to reflux (approximately 110 °C) for 3-4 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride and toluene are removed under reduced pressure.

  • The residue is co-evaporated with toluene twice to ensure complete removal of residual POCl₃.

  • The crude 4-chloro-6-iodoquinazoline is obtained as a solid and can be used in the next step without further purification. A reported yield for a similar chlorination is around 88%.[9]

Protocol 3: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This step involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Chloro-6-iodoquinazoline

  • 3-Chloro-4-((3-fluorobenzyl)oxy)aniline

  • Isopropanol

  • Reaction flask with reflux condenser

Procedure:

  • A mixture of 4-chloro-6-iodoquinazoline (1 equivalent) and 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1-1.2 equivalents) in isopropanol is heated to reflux for 4-6 hours.[5]

  • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with isopropanol and dried under vacuum to give the desired product. This reaction typically proceeds in high yield (around 95%).[10]

Protocol 4: Synthesis of Lapatinib via Suzuki Coupling and Reductive Amination

The final steps involve a Suzuki coupling to introduce the furan moiety, followed by a reductive amination to install the side chain.

Materials:

  • N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

  • 5-Formylfuran-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol mixture)

  • 2-(Methylsulfonyl)ethylamine hydrochloride

  • Reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation)

  • Organic base (e.g., Triethylamine)

Procedure:

a) Suzuki Coupling:

  • To a solution of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1 equivalent) in a suitable solvent system like toluene/ethanol, add 5-formylfuran-2-boronic acid (1.2 equivalents), a palladium catalyst (e.g., 5 mol% Pd/C), and a base such as potassium carbonate (2 equivalents).[9][10]

  • The mixture is heated to reflux for 4-6 hours under an inert atmosphere.

  • After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The crude product is purified by crystallization or chromatography. A reported yield for this step is 96%.[9]

b) Reductive Amination:

  • The product from the Suzuki coupling is dissolved in a suitable solvent, and 2-(methylsulfonyl)ethylamine hydrochloride (1.2 equivalents) and an organic base (e.g., triethylamine) are added.

  • A reducing agent such as sodium triacetoxyborohydride is added portion-wise, or the mixture is subjected to catalytic hydrogenation.[10]

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The final product, Lapatinib, is purified by crystallization. The yield for this final step is reported to be around 94%.[9]

Quantitative Data

The following tables summarize key quantitative data for Lapatinib and related quinazoline-based kinase inhibitors.

Table 1: Biological Activity of Lapatinib and Analogs

CompoundTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Citation
Lapatinib EGFR10.8HN50.17[11][12]
HER29.2BT4740.06[11][12]
ErbB4367--[12]
VEGFR2>10,000--[12]
Compound 13 EGFR5.06A5497.35[13]
Compound 14 EGFR-A5490.63[13]
Compound 17 EGFR1.8--[13]
Compound 6j EGFR1.8--[14]
HER287.8--[14]

Table 2: Synthetic Step Yields for Lapatinib Synthesis

StepReactionStarting MaterialProductReported Yield (%)Citation
1Cyclization2-amino-5-iodobenzoic acid6-Iodoquinazolin-4(3H)-one~90 (analogous)[8]
2Chlorination6-Iodoquinazolin-4-one4-Chloro-6-iodoquinazoline88[9]
3SNAr4-Chloro-6-iodoquinazolineN-Aryl-6-iodoquinazolin-4-amine95[10]
4Suzuki CouplingN-Aryl-6-iodoquinazolin-4-amine6-(5-formylfuran-2-yl) derivative96[9]
5Reductive Amination6-(5-formylfuran-2-yl) derivativeLapatinib94[9]
Overall Lapatinib ~48 [9]

References

Application Notes and Protocols for the Synthesis of Iodinated Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of iodinated methyl anthranilate. Due to the nature of the starting material, a direct iodination of methyl anthranilate can be challenging. Therefore, a robust and well-documented two-step synthetic route is presented here. This process involves the initial iodination of anthranilic acid to form 5-iodoanthranilic acid, followed by a Fischer esterification to yield the desired product, methyl 5-iodoanthranilate.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Step 1: Iodination of Anthranilic Acid

Table 1: Materials and Reagents for the Synthesis of 5-Iodoanthranilic Acid

ReagentMolecular Weight ( g/mol )QuantityMoles
Anthranilic Acid137.14110 g0.8
Concentrated HCl36.46220 cc-
Water18.021.5 L-
Iodine Monochloride162.36131 g0.8
Concentrated Ammonia17.03~40 cc-
Sodium Hydrosulfite174.11~5 g-
Decolorizing Charcoal-~5 g-

Table 2: Reaction Parameters and Yield for the Synthesis of 5-Iodoanthranilic Acid

ParameterValue
Reaction Temperature5-22°C
Reaction Time1 hour
Product5-Iodoanthranilic Acid
AppearanceGranular, tan to violet precipitate
Melting Point185-190°C (with decomposition)[1]
Yield88-90%[1]

Step 2: Fischer Esterification of 5-Iodoanthranilic Acid

Table 3: Materials and Reagents for the Synthesis of Methyl 5-Iodoanthranilate

ReagentMolecular Weight ( g/mol )Recommended QuantityMoles
5-Iodoanthranilic Acid263.0426.3 g0.1
Methanol32.04200 mL-
Concentrated H₂SO₄98.083-5 mL-
Saturated NaHCO₃ solution-As needed-
Diethyl Ether or Ethyl Acetate-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Table 4: Reaction Parameters and Expected Product Characteristics for the Synthesis of Methyl 5-Iodoanthranilate

ParameterValue
Reaction ConditionReflux
Reaction Time2-4 hours
ProductMethyl 5-Iodoanthranilate
AppearanceWhite to pale yellow solid
Melting Point85°C
Molecular Weight277.06 g/mol

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Handle concentrated acids and iodine monochloride with extreme care.

Step 1: Synthesis of 5-Iodoanthranilic Acid

This protocol is adapted from the procedure published in Organic Syntheses.[1]

  • Dissolution of Anthranilic Acid: In a 3-liter beaker, dissolve 110 g (0.8 mole) of anthranilic acid in 1 liter of water and 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.

  • Preparation of Iodine Monochloride Solution: In a separate 2-liter beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water. Add crushed ice to bring the temperature to 5°C. With stirring, add 131 g (0.8 mole) of iodine monochloride.

  • Reaction: Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution. A granular precipitate of 5-iodoanthranilic acid will form almost immediately, and the reaction temperature will rise to 18–22°C.

  • Stirring and Filtration: Stir the mixture for one hour as it warms to room temperature. Filter the precipitate using a Büchner funnel.

  • Washing and Drying: Press the filter cake to remove as much liquid as possible and wash it with three 100-cc portions of cold water. Dry the product at 90–100°C. This will yield 185–189 g (88–90%) of crude 5-iodoanthranilic acid.[1]

  • Purification (Optional but Recommended): For a purer product, recrystallize the crude acid from its ammonium salt. Dissolve 100 g of the crude acid in 200 cc of hot water by adding concentrated ammonia until the solution is slightly basic. Decolorize the solution with sodium hydrosulfite and decolorizing charcoal, filter while hot, and then precipitate the purified 5-iodoanthranilic acid by adding concentrated hydrochloric acid until the solution is faintly acid to Congo red. Cool the mixture to 20°C, filter the purified acid, wash with cold water, and dry at 100–110°C.

Step 2: Synthesis of Methyl 5-Iodoanthranilate (Fischer Esterification)

This is a general procedure for Fischer esterification adapted for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 26.3 g (0.1 mole) of 5-iodoanthranilic acid and 200 mL of methanol.

  • Acid Catalyst Addition: While stirring, slowly and carefully add 3-5 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 5-iodoanthranilate.

Visualization

The following diagram illustrates the experimental workflow for the two-step synthesis of methyl 5-iodoanthranilate.

Iodination_of_Methyl_Anthranilate cluster_step1 Step 1: Iodination of Anthranilic Acid cluster_step2 Step 2: Fischer Esterification A Dissolve Anthranilic Acid in HCl and Water C Mix Solutions and React (1 hour) A->C B Prepare Iodine Monochloride Solution B->C D Filter and Wash Precipitate C->D E Dry Product: 5-Iodoanthranilic Acid D->E F Dissolve 5-Iodoanthranilic Acid in Methanol E->F Intermediate Product G Add H₂SO₄ Catalyst F->G H Reflux (2-4 hours) G->H I Neutralize and Extract H->I J Wash and Dry Organic Layer I->J K Remove Solvent and Purify: Methyl 5-Iodoanthranilate J->K

Caption: Workflow for the two-step synthesis of methyl 5-iodoanthranilate.

References

Application in the Synthesis of Biologically Active Molecules: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various classes of biologically active molecules with therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates

The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides an efficient route to synthesize 1,4-disubstituted 1,2,3-triazoles.[1][2]

Application Note

This section describes the synthesis of novel 1,2,3-triazole-containing hybrids and their evaluation as potential anticancer agents. A series of these compounds were synthesized and tested for their in vitro cytotoxicity against various human cancer cell lines, with some demonstrating significant antitumor activity.[2] For example, certain 1,2,3-triazole derivatives have shown inhibitory activity against cancer cell lines such as human cervical carcinoma (HeLa), human lung adenocarcinoma (A549), human hepatoma carcinoma (HepG2), and human colon carcinoma (HCT-116).[3]

Data Presentation

The cytotoxic activity of synthesized 1,2,3-triazole derivatives is summarized in the table below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundHepG-2 (µM)HCT-116 (µM)MCF-7 (µM)
Hybrid 5 15.3119.3520.00
Hybrid 6 13.3617.9319.14
Hybrid 7 12.2214.1614.64
Hybrid 8 33.2635.6134.21
Hybrid 9 38.2037.2440.14
Doxorubicin (Standard) 11.2112.4613.45
Data adapted from a study on novel 1,2,3-triazole-containing hybrids.[2]
Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles:

  • To a solution of the terminal alkyne (1 mmol) and the organic azide (1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.[3]

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[3]

Visualizations

experimental_workflow_triazole cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Alkyne Alkyne Click_Reaction CuAAC (Click Chemistry) Alkyne->Click_Reaction Azide Azide Azide->Click_Reaction Purification Column Chromatography Click_Reaction->Purification Triazole_Product Triazole_Product Purification->Triazole_Product MTT_Assay MTT Cytotoxicity Assay Triazole_Product->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of 1,2,3-triazole derivatives.

Synthesis of Ferrocenyl Chalcones as Anticancer Agents

Chalcones are α,β-unsaturated ketone systems that form the core of many biologically active compounds. The incorporation of a ferrocenyl group into the chalcone scaffold has been shown to enhance anticancer activity.[4][5][6]

Application Note

This section details the synthesis of novel ferrocenyl chalcones and their cytotoxic effects on triple-negative breast cancer cell lines (MDA-MB-231 and 4T1). The Claisen-Schmidt condensation is a key reaction in the synthesis of these compounds.[6]

Data Presentation

The anticancer activity of the synthesized ferrocenyl chalcones against the MDA-MB-231 cell line is presented below.

CompoundIC50 (µM) against MDA-MB-231
System 3 Thiophene Chalcone 6.59
System 3 Pyrazole Chalcone 12.51
System 3 Pyrrole Chalcone 10.23
System 3 Pyrimidine Chalcone 9.87
Data adapted from a study on novel heterocyclic ferrocenyl chalcones.[6]
Experimental Protocols

General Procedure for the Synthesis of Ferrocenyl Chalcones (Claisen-Schmidt Condensation):

  • Dissolve acetylferrocene (1 mmol) and the appropriate heterocyclic aldehyde (1.2 mmol) in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ferrocenyl chalcone.[7]

Cell Viability Assay:

  • Culture MDA-MB-231 and 4T1 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of the ferrocenyl chalcones for 72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT or resazurin-based assay).

  • Measure the absorbance or fluorescence and calculate the IC50 values.[6]

Visualizations

logical_relationship_chalcones cluster_synthesis Synthesis cluster_activity Biological Activity Acetylferrocene Acetylferrocene Condensation Claisen-Schmidt Condensation Acetylferrocene->Condensation Aldehyde Aldehyde Aldehyde->Condensation Chalcone Ferrocenyl Chalcone Condensation->Chalcone Cytotoxicity Cytotoxicity Chalcone->Cytotoxicity Breast_Cancer_Cells Breast Cancer Cell Lines Breast_Cancer_Cells->Cytotoxicity Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Logical relationship of ferrocenyl chalcone synthesis and its anticancer effect.

Total Synthesis of Tubulysin Analogs as Potent Cytotoxic Agents

Tubulysins are a class of natural products that exhibit exceptionally high cytotoxicity against a wide range of cancer cells by inhibiting tubulin polymerization. Their complex structure makes total synthesis a significant challenge, but successful synthesis allows for the creation of novel, even more potent analogs.[8][9][10][11][12]

Application Note

This section outlines a streamlined total synthesis of tubulysin analogs and their biological evaluation. The synthesized compounds have demonstrated picomolar to nanomolar cytotoxicities against various cancer cell lines, making them promising candidates for use as payloads in antibody-drug conjugates (ADCs).[8][9]

Data Presentation

The potent cytotoxicity of selected tubulysin analogs is shown in the table below.

CompoundMES SA (IC50)HEK 293T (IC50)MES SA DX (IC50)
Tb32 12 pM2 pM-
Tb111 40 pM6 pM1.54 nM
MES SA: uterine sarcoma cell line; HEK 293T: human embryonic kidney cancer cell line; MES SA DX: multidrug-resistant uterine sarcoma cell line. Data adapted from studies on the total synthesis of tubulysins.[8][11]
Experimental Protocols

Key Synthetic Step (Illustrative - Peptide Coupling):

  • Dissolve the N-protected amino acid fragment (1.1 equiv) and the C-terminal amino acid ester fragment (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 equiv) and a base like diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the reaction mixture at room temperature for 2-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the dipeptide product by flash chromatography.

Tubulin Polymerization Assay:

  • Prepare a reaction mixture containing purified tubulin protein and GTP in a polymerization buffer.

  • Add the tubulysin analog at various concentrations to the reaction mixture.

  • Include positive (e.g., paclitaxel) and negative (vehicle) controls.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader, which corresponds to tubulin polymerization.

  • Plot absorbance versus time to compare the inhibitory effects of the analogs.[13]

Visualizations

signaling_pathway_tubulysin Tubulysin_Analog Tubulysin_Analog Tubulin_Dimers Tubulin_Dimers Tubulysin_Analog->Tubulin_Dimers Microtubule_Polymerization Microtubule Polymerization Tubulysin_Analog->Microtubule_Polymerization Inhibition Tubulin_Dimers->Microtubule_Polymerization Microtubule_Destabilization Microtubule Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulysin-induced apoptosis.

Semi-Synthesis of Paclitaxel Derivatives for Improved Therapeutic Effect

Paclitaxel (Taxol®) is a widely used anticancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Due to its complex structure, total synthesis is challenging. Semi-synthesis from naturally occurring precursors like 10-deacetylbaccatin III is a more practical approach for large-scale production and for creating novel derivatives with improved properties.[14][15]

Application Note

This section provides a protocol for the semi-synthesis of a paclitaxel derivative by modifying the 2'-hydroxyl group. Such modifications can be used to attach functional groups, like boronic acid, to improve drug delivery through encapsulation in liposomes.[16]

Data Presentation

The in vivo antitumor efficacy of a liposomal formulation of a paclitaxel derivative compared to paclitaxel alone in a 4T1 xenograft tumor model is presented below.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Paclitaxel 8~40%
Compound 4d Liposome 8~60%
Compound 4d Liposome 24>80%
Data adapted from a study on paclitaxel derivatives for remote loading into liposomes.[16]
Experimental Protocols

General Procedure for Esterification at the 2'-Hydroxyl Group of Paclitaxel:

  • To a solution of the carboxylic acid (3 equiv) and 4-dimethylaminopyridine (DMAP, 0.3 equiv) in dry dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 3 equiv) at -20°C.

  • Stir the mixture for 30 minutes at -20°C.

  • Add a solution of paclitaxel (1 equiv) in dry DCM to the reaction mixture.

  • Stir the reaction at -20°C for 1 hour, then allow it to warm to room temperature and stir for 5-8 hours.

  • Wash the reaction mixture with 2 M HCl solution and extract with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired paclitaxel derivative.[16]

Cell Cycle Analysis by Flow Cytometry:

  • Treat cancer cells with the paclitaxel derivative at its IC50 concentration for 24-48 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol.

  • Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[13]

Visualizations

experimental_workflow_paclitaxel Design Design of Paclitaxel Derivative Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Biological Evaluation (Cytotoxicity, Tubulin Polymerization, Cell Cycle Analysis) Characterization->In_Vitro In_Vivo In Vivo Antitumor Efficacy Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and SAR Studies In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the development of paclitaxel derivatives.

signaling_pathway_paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Bcl2_Modulation Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Modulation Caspase_Activation Caspase Activation Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-amino-5-iodobenzoate. This versatile building block is a valuable starting material for the synthesis of a wide array of complex organic molecules, particularly those with applications in medicinal chemistry and drug discovery as scaffolds for kinase inhibitors and other therapeutic agents.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a particularly useful substrate due to the presence of three key functional groups: a reactive iodo group for cross-coupling, an amino group that can be further functionalized or can influence the electronic properties of the aromatic ring, and a methyl ester that can be hydrolyzed to the corresponding carboxylic acid. These features make it an ideal starting point for the synthesis of diverse molecular architectures.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions. It is important to note that optimal conditions and yields can vary depending on the specific coupling partners and should be optimized for each substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O (4:1)901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001875-85

*Yields are representative and based on similar substrates. Optimization may be required.

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2Methyl acrylatePd(PPh₃)₄ (5)-NaOAcNMP1201865-75
3n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1102070-80

*Yields are representative and based on similar substrates. Optimization may be required.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF60680-90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50875-85
31-HeptynePd(OAc)₂ (2)CuI (4)PiperidineToluene701070-80

*Yields are representative and based on similar substrates. Optimization may be required.

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-85
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102465-80
32-AminopyridinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH901660-75

*Yields are representative and based on similar substrates. Optimization may be required.

Table 5: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101275-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(fur)₃ (4)-THF651670-85
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF901880-90

*Yields are representative and based on similar substrates. Optimization may be required.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Anhydrous solvents and inert atmosphere techniques are often required.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1 mixture)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-10 mol%, if required)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube, add this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, or XPhos, 1.5-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Sealed tube

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, base, and this compound to a dry sealed tube.

  • Add the anhydrous solvent and the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent and degas the mixture.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L)_n Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu(L)_n ArPdI->ArPdNu Transmetalation or Amine Coordination/ Deprotonation (Nu-M or H-Nu) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination G Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base addition Add Solvents and Reagents reagents->addition glassware Prepare Dry Glassware under Inert Atmosphere glassware->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify G Simplified PARP Inhibition Pathway in Cancer Therapy DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication Unrepaired SSB BER Base Excision Repair (BER) PARP->BER Cell_Viability Cell Viability BER->Cell_Viability Repair DSB DNA Double-Strand Break Replication->DSB Unrepaired SSB HRR Homologous Recombination Repair (HRR) DSB->HRR Apoptosis Apoptosis DSB->Apoptosis Unrepaired DSB HRR->Cell_Viability Repair PARP_Inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_Inhibitor->PARP BRCA_mutation BRCA1/2 Mutation (Defective HRR) BRCA_mutation->HRR

Application Notes and Protocols: Methyl 2-amino-5-iodobenzoate in the Development of Novel Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Methyl 2-amino-5-iodobenzoate as a key starting material in the synthesis of novel aromatic polyamides. The protocols outlined below describe a two-step synthetic pathway, beginning with the conversion of this compound to the reactive intermediate, 6-iodoisatoic anhydride, followed by its polymerization with a diamine to yield a functionalized aromatic polyamide. The inclusion of the iodine atom in the polymer backbone offers a versatile handle for post-polymerization modification, making these polymers attractive for various applications, including drug delivery and advanced materials development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.[1]

PropertyValue
CAS Number 77317-55-6
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Cream to pinkish crystalline solid
Melting Point 80-89 °C
Boiling Point 335.9 °C
Solubility Soluble in organic solvents such as DMF, DMAc, and DMSO.
Storage Store at 2-8 °C in a well-closed container.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process to generate a novel aromatic polyamide. The first step is the synthesis of 6-iodoisatoic anhydride from this compound. The second step is the polycondensation of 6-iodoisatoic anhydride with a diamine, for example, 4,4'-oxydianiline (ODA), to produce the corresponding aromatic polyamide.

Synthetic Pathway Monomer This compound Intermediate 6-Iodoisatoic Anhydride Monomer->Intermediate Cyclization Polymer Aromatic Polyamide Intermediate->Polymer Polycondensation Diamine Diamine (e.g., ODA) Diamine->Polymer

Caption: Synthetic pathway from this compound to an aromatic polyamide.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodoisatoic Anhydride from this compound

This protocol describes the synthesis of 6-iodoisatoic anhydride, a key intermediate for polymerization. The synthesis involves the basic hydrolysis of the methyl ester followed by cyclization with triphosgene.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Hydrolysis of Methyl Ester:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

    • Add a solution of sodium hydroxide (1.2 equivalents) in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

    • Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The precipitate of 2-amino-5-iodobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • Cyclization to 6-Iodoisatoic Anhydride:

    • Caution: Triphosgene is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel, suspend the dried 2-amino-5-iodobenzoic acid (1 equivalent) in anhydrous THF.

    • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

    • Slowly add the triphosgene solution to the stirred suspension of the amino acid at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours.

    • Cool the mixture to room temperature. The resulting precipitate of 6-iodoisatoic anhydride is collected by filtration under an inert atmosphere, washed with anhydrous THF, and dried under vacuum.

Characterization Data for 6-Iodoisatoic Anhydride (Representative):

ParameterValue
Yield ~62% (overall)[2]
Appearance Off-white to pale yellow solid
Melting Point >300 °C
FTIR (cm⁻¹) ~3100-3300 (N-H), ~1760, 1720 (C=O, anhydride)
¹H NMR (DMSO-d₆, δ ppm) ~11.5 (s, 1H, NH), ~8.0-7.0 (m, 3H, Ar-H)
Protocol 2: Synthesis of Aromatic Polyamide via Polycondensation

This protocol details the synthesis of an aromatic polyamide by the reaction of 6-iodoisatoic anhydride with an aromatic diamine, such as 4,4'-oxydianiline (ODA), in a polar aprotic solvent.

Materials:

  • 6-Iodoisatoic Anhydride (synthesized in Protocol 1)

  • 4,4'-Oxydianiline (ODA) (or other suitable aromatic diamine)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Argon or Nitrogen gas supply

  • Standard glassware for polymerization (three-necked flask, mechanical stirrer, condenser)

  • Heating mantle

  • Methanol

Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 6-iodoisatoic anhydride (1 equivalent) and 4,4'-oxydianiline (1 equivalent).

    • Add anhydrous NMP to the flask to achieve a monomer concentration of 10-15% (w/v).

    • Add anhydrous pyridine (2 equivalents) as an acid scavenger and catalyst.

  • Polymerization:

    • Stir the mixture at room temperature for 1 hour to ensure complete dissolution and initial reaction.

    • Slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

    • Monitor the polymerization by observing the increase in viscosity.

  • Polymer Precipitation and Purification:

    • After the polymerization is complete, cool the viscous polymer solution to room temperature.

    • Pour the polymer solution slowly into a large excess of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

    • Dry the purified aromatic polyamide in a vacuum oven at 80-100 °C for 24 hours.

Workflow for Aromatic Polyamide Synthesis:

Polymerization Workflow cluster_MonomerPrep Monomer Preparation cluster_ReactionSetup Reaction Setup cluster_Polymerization Polymerization cluster_Purification Purification Monomer1 Weigh 6-Iodoisatoic Anhydride Dissolve Dissolve Monomers in NMP/Pyridine Monomer1->Dissolve Monomer2 Weigh Diamine (ODA) Monomer2->Dissolve Stir Stir at RT (1h) Dissolve->Stir Heat Heat at 80-100°C (12-24h) Stir->Heat Precipitate Precipitate in Methanol Heat->Precipitate Wash Wash with Methanol and Water Precipitate->Wash Dry Dry under Vacuum Wash->Dry Polymer_Product Polymer_Product Dry->Polymer_Product Final Aromatic Polyamide

Caption: Workflow for the synthesis of an aromatic polyamide.

Characterization and Properties of the Novel Aromatic Polyamide

The resulting aromatic polyamide is expected to exhibit good thermal stability and solubility in polar aprotic solvents. The properties can be tailored by the choice of the diamine comonomer.

Representative Polymer Properties:

PropertyExpected Value Range
Inherent Viscosity (dL/g) 0.5 - 1.5 (in NMP at 30 °C)
Glass Transition Temperature (Tg) 200 - 300 °C (by DSC)
Decomposition Temperature (Td) > 400 °C (5% weight loss by TGA)
Solubility Soluble in NMP, DMAc, DMF, DMSO

Signaling Pathway and Drug Development Applications

Aromatic polyamides are biocompatible and can be designed to be biodegradable, making them suitable for drug delivery applications. The presence of the iodine atom in the polymer backbone provides a reactive site for the attachment of targeting ligands or therapeutic agents via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the development of targeted drug delivery systems.

Conceptual Signaling Pathway for Targeted Drug Delivery:

Targeted Drug Delivery Polymer Iodinated Aromatic Polyamide Conjugate Polymer-Drug-Ligand Conjugate Polymer->Conjugate Conjugation Drug Therapeutic Agent Drug->Conjugate Ligand Targeting Ligand Ligand->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binding Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for targeted drug delivery using a functionalized polyamide.

The iodinated aromatic polyamide serves as a versatile platform for creating sophisticated drug delivery vehicles. The ability to attach both a therapeutic agent and a targeting moiety allows for the specific delivery of the drug to diseased cells, potentially increasing efficacy and reducing side effects. The degradation of the polyamide backbone can be designed to control the release rate of the drug at the target site. These features make polymers derived from this compound promising candidates for further investigation in the field of drug development.

References

Application Notes and Protocols for Scalable Synthesis of Methyl 2-amino-5-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of various derivatives of Methyl 2-amino-5-iodobenzoate, a versatile building block in medicinal chemistry. The methods described focus on scalability, efficiency, and the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in oncology.

Introduction

This compound is a key starting material for the synthesis of a wide range of complex organic molecules. Its strategic functionalization allows for the introduction of diverse substituents, leading to the development of novel compounds for drug discovery. The presence of the iodo group at the 5-position makes it particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the methyl ester provide additional sites for derivatization.

This document outlines scalable protocols for three major classes of derivatization reactions:

  • Palladium-Catalyzed C-C and C-N Bond Formation: Utilizing the reactivity of the aryl iodide for Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, and amine functionalities.

  • N-Functionalization: Acylation and sulfonylation of the 2-amino group to generate a variety of amides and sulfonamides.

  • Heterocycle Formation: Synthesis of benzoxazinone derivatives through cyclization reactions.

Furthermore, the potential biological relevance of these derivatives as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR and PARP pathways, is discussed and visualized.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This reaction is highly scalable and tolerates a wide range of functional groups.

Experimental Protocol: Scalable Suzuki-Miyaura Coupling

  • Reaction Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) for large-scale purification.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Scale
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/EtOH/H₂O801285-9550 mmol
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2 equiv)1,4-Dioxane/H₂O100880-9250 mmol
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with a wide range of primary and secondary amines. This reaction is a powerful tool for accessing diverse chemical space.

Experimental Protocol: Scalable Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge a dry reactor with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle; 1-2 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-4 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Scale
Pd₂(dba)₃ / XPhosNaOtBuToluene1001275-9020 mmol
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1101870-8520 mmol

N-Functionalization of the 2-Amino Group

The 2-amino group of this compound can be readily functionalized through acylation or sulfonylation to introduce a wide variety of substituents, further expanding the chemical diversity of the derivatives.

N-Acylation

Experimental Protocol: Scalable N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine (1.5-2.0 equiv).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., an acid chloride or anhydride; 1.1-1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The product can often be purified by simple recrystallization from a suitable solvent like ethanol.

Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Scale
Acetyl ChlorideTriethylamineDCM0 to RT2>95100 mmol
Benzoyl ChloridePyridineTHF0 to RT4>90100 mmol
N-Sulfonylation

Experimental Protocol: Scalable N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a solvent such as pyridine or a mixture of DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Scale
p-Toluenesulfonyl chloridePyridinePyridine0 to RT1685-9550 mmol
Methanesulfonyl chlorideTriethylamineDCM0 to RT1280-9050 mmol

Synthesis of Benzoxazinone Derivatives

N-acylated this compound derivatives can serve as precursors for the synthesis of benzoxazinones, a class of heterocyclic compounds with diverse biological activities.[1]

Experimental Protocol: Scalable Synthesis of 6-Iodo-2-substituted-4H-3,1-benzoxazin-4-ones

  • Starting Material: Methyl 2-(acylamino)-5-iodobenzoate (prepared as in section 2.1).

  • Hydrolysis: Saponify the methyl ester using aqueous NaOH or LiOH in a mixture of THF and water at room temperature to afford the corresponding carboxylic acid.

  • Cyclization: Treat the resulting 2-(acylamino)-5-iodobenzoic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride at reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The product is often obtained in high purity after filtration and drying. Recrystallization can be performed if necessary.

| Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Scale | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Anhydride | Acetic Anhydride | Reflux | 3 | 85-95 | 50 mmol | | Trifluoroacetic Anhydride | Dichloromethane | Reflux | 2 | 90-98 | 50 mmol |

Biological Context and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for rational drug design and development.

PARP Inhibition in DNA Damage Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. Several PARP inhibitors have been developed as effective cancer therapeutics.[2][3] The core structure of many PARP inhibitors contains a benzamide moiety, which can be accessed from derivatives of this compound.

PARP_Inhibition cluster_synthesis Synthetic Pathway cluster_pathway Biological Pathway start This compound derivative Amide Derivative (e.g., via Buchwald-Hartwig) start->derivative Pd-catalyzed Amination parp_inhibitor Potential PARP Inhibitor derivative->parp_inhibitor Further Modification parp PARP Activation parp_inhibitor->parp Inhibition dna_damage DNA Single-Strand Break dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis cell_survival Cell Survival dna_repair->cell_survival

Caption: Synthetic route to potential PARP inhibitors and their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[5][6] Certain heterocyclic compounds derived from aminobenzoates have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_synthesis Synthetic Pathway cluster_pathway Signaling Cascade start This compound heterocycle Heterocyclic Derivative (e.g., Benzoxazinone) start->heterocycle Multi-step Synthesis pi3k_inhibitor Potential PI3K/Akt/mTOR Inhibitor heterocycle->pi3k_inhibitor Derivatization pi3k PI3K pi3k_inhibitor->pi3k Inhibition rtk Receptor Tyrosine Kinase rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Growth & Proliferation mtor->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve the yield and purity of Methyl 2-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the common causes?

Low yields can stem from several factors depending on the synthetic route. The most common issues are incomplete reactions, degradation of intermediates, formation of side products, and mechanical losses during workup and purification.

  • For Diazotization-Sandmeyer Route:

    • Improper Temperature Control: The diazotization of the amino group is highly exothermic and temperature-sensitive. The reaction temperature should be strictly maintained between 0-5 °C. If the temperature rises, the diazonium salt intermediate can decompose, leading to a significant drop in yield.

    • Slow Addition of Reagents: Slow, dropwise addition of sodium nitrite is crucial to prevent localized overheating and decomposition. Similarly, the potassium iodide solution should be added slowly to the diazonium salt solution.

  • For Direct Iodination Route:

    • Inefficient Oxidant: When using molecular iodine (I₂), an oxidizing agent like hydrogen peroxide (H₂O₂) is required to generate the electrophilic iodine species. The molar ratio of the oxidant to iodine is critical; an insufficient amount will lead to an incomplete reaction, while an excess can cause side reactions.[1][2][3]

    • Suboptimal Reaction Conditions: Reaction time and temperature affect the conversion rate. The reaction may require several hours to reach completion, which should be monitored by Thin Layer Chromatography (TLC).[1][2][3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue, leading to purification challenges and reduced yield.

  • Isomeric Products: During direct iodination, the formation of the undesired isomer, Methyl 2-amino-3-iodobenzoate, can occur. The selectivity for the 5-iodo isomer is generally high but can be affected by reaction conditions.

  • Di-iodinated Products: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high, di-iodination of the aromatic ring can occur, leading to products like 2-amino-3,5-diiodobenzoic acid.[4]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material (e.g., Methyl 2-aminobenzoate).

  • Decomposition Products: In the diazotization route, premature decomposition of the diazonium salt can lead to the formation of phenolic byproducts.

Q3: My isolated product has a brown or purple discoloration. How can I remove it?

Discoloration is typically caused by residual molecular iodine (I₂) or colored byproducts.

  • Sodium Thiosulfate/Sulfite Wash: During the aqueous workup, washing the organic layer with a 10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) will quench and remove excess iodine.[5]

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated charcoal (Norit) can effectively remove colored impurities.[6] The solution should then be hot-filtered to remove the charcoal.

  • Recrystallization: The most effective method for purification is recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. This will yield a pure, crystalline product, typically a pale yellow or off-white solid.[6]

Q4: What are the critical parameters for the esterification of 2-amino-5-iodobenzoic acid?

If you are following a two-step route (iodination then esterification), the esterification step is critical for the overall yield.

  • Choice of Catalyst: Strong acids like concentrated sulfuric acid are typically used as catalysts for Fischer esterification.[7] The amount of catalyst should be optimized; too little will result in a slow or incomplete reaction, while too much can cause charring or side reactions.

  • Removal of Water: Esterification is an equilibrium reaction. To drive the reaction towards the product, water must be removed. This is typically achieved by using a large excess of the alcohol (methanol) or by using a Dean-Stark apparatus.

  • Reaction Time and Temperature: The reaction is often performed at the reflux temperature of the alcohol (methanol).[7] Monitoring the reaction by TLC is essential to determine when the starting material has been completely consumed.

Data Presentation: Optimizing Direct Iodination

The following table summarizes data from studies on the direct iodination of 2-aminobenzoic acid using molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in acetic acid. This data highlights the impact of reagent stoichiometry and temperature on conversion and yield.

2-Aminobenzoic Acid (mmol) I₂ (mmol) H₂O₂ (mmol) **Molar Ratio (H₂O₂ / I₂) **Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) Reference
36.418.218.21.020571.357.3[3]
36.418.236.42.020598.580.9[1][3]
145.672.8145.62.050199.195.1[3]
36.418.272.84.050199.287.1[1][3]
36.418.291.05.020598.7Lower Selectivity[2]

Table 1: Effect of reagent stoichiometry and temperature on the direct iodination of 2-aminobenzoic acid. Data adapted from patent literature.[1][2][3]

Experimental Protocols & Workflows

Protocol 1: Two-Step Synthesis via Iodination and Esterification

This protocol involves the direct iodination of 2-aminobenzoic acid followed by Fischer esterification.

Step A: Synthesis of 2-amino-5-iodobenzoic acid [1][3]

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add 2-aminobenzoic acid (20.0 g, 145.6 mmol) and glacial acetic acid (150 mL).

  • Reagent Addition: Add molecular iodine (18.51 g, 72.8 mmol) to the mixture.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (16.53 mL, 145.6 mmol) dropwise to the stirring mixture. Maintain the temperature below 50°C.

  • Reaction: Stir the reaction mixture at 50°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry to obtain crude 2-amino-5-iodobenzoic acid.

Step B: Synthesis of this compound [7]

  • Reaction Setup: To a round-bottom flask, add the crude 2-amino-5-iodobenzoic acid from the previous step, methanol (300 mL), and a magnetic stirrer.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) or recrystallization to obtain pure this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 2-Aminobenzoic Acid iodination 1. Iodination (I₂, H₂O₂, Acetic Acid) start->iodination Reagents esterification 2. Esterification (Methanol, H₂SO₄) iodination->esterification Crude Intermediate quench 3. Quench & Aqueous Wash (Water, NaHCO₃) esterification->quench Reaction Mixture extraction 4. Organic Extraction (e.g., Diethyl Ether) quench->extraction drying 5. Drying & Concentration extraction->drying purify 6. Final Purification (Chromatography or Recrystallization) drying->purify end_product Final Product: This compound purify->end_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

G cluster_observations cluster_solutions start Low Yield Observed tlc_check Analyze crude reaction mixture by TLC start->tlc_check incomplete Observation: Significant starting material remains tlc_check->incomplete Incomplete Reaction? multiple_spots Observation: Multiple new spots (side products) tlc_check->multiple_spots Side Reactions? streaking Observation: Streaking or baseline material (decomposition) tlc_check->streaking Degradation Products? sol_incomplete Solution: - Increase reaction time/temperature. - Check reagent purity/stoichiometry. incomplete->sol_incomplete sol_multiple Solution: - Lower reaction temperature. - Adjust reagent stoichiometry (esp. oxidant). - Optimize purification. multiple_spots->sol_multiple sol_streaking Solution: - Check reaction temperature (avoid overheating). - Ensure inert atmosphere if needed. streaking->sol_streaking

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-amino-5-iodobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted Methyl 2-aminobenzoate.

  • Regioisomers: Methyl 2-amino-3-iodobenzoate or Methyl 2-amino-6-iodobenzoate.

  • Di-iodinated Products: Methyl 2-amino-3,5-diiodobenzoate.

  • Residual Reagents: Iodine, N-iodosuccinimide (NIS), or other iodinating agents.

  • Byproducts from side reactions.

Q2: My crude product is a dark-colored solid. What is the likely cause and how can I decolorize it?

A2: Dark coloration, often brown or purple, is typically due to the presence of residual iodine or colored byproducts.[1]

  • Troubleshooting:

    • Sodium Thiosulfate Wash: Before purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a 10% aqueous sodium thiosulfate solution until the organic layer is colorless.

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool. Use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleation site.[2]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] This can create microscopic scratches that provide a surface for crystal growth.

  • Solvent System Optimization:

    • The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound has lower solubility at room temperature.

    • If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear again before cooling.

  • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

  • Patience: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Slow cooling often results in larger, purer crystals.[2]

Q4: My recrystallization resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Troubleshooting:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.

    • Change Solvent System: The boiling point of your recrystallization solvent may be too high. Choose a solvent or solvent mixture with a lower boiling point. Alternatively, use a larger volume of solvent.

Q5: The separation of my compound from an impurity is poor during column chromatography. How can I improve it?

A5: Poor separation can be addressed by optimizing the chromatography conditions.

  • Troubleshooting:

    • Solvent System (Eluent): The polarity of your eluent may be too high, causing all components to elute too quickly. Decrease the polarity of the eluent. For example, if you are using a 20:80 ethyl acetate:hexane mixture, try 10:90. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can also improve separation.

    • Stationary Phase: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).

    • Column Packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Ensure the column is packed uniformly.

    • Loading: Load the sample onto the column in a minimal amount of solvent and as a concentrated band.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification TechniqueSolvent SystemRationale
RecrystallizationEthanolGood solubility at high temperatures and lower solubility at room temperature for many organic compounds.[3]
Methanol/WaterThe addition of water as an anti-solvent can help to induce crystallization.[1]
Ethyl Acetate/HexaneA versatile solvent/anti-solvent system that allows for fine-tuning of solubility.[3]
Column ChromatographyEthyl Acetate/Hexane (Gradient Elution)A common eluent system for separating compounds of moderate polarity on silica gel. A gradient allows for the separation of a wider range of impurities.
Dichloromethane/Hexane (Gradient Elution)An alternative eluent system that can offer different selectivity.

Table 2: Purity Analysis of 2-Methyl-5-iodobenzoic Acid after Recrystallization (for illustrative purposes)

This data is for a related compound but illustrates the potential purity that can be achieved.

AnalytePurity after Recrystallization
2-methyl-5-iodobenzoic acid> 99.5%
2-methyl-3-iodobenzoic acid< 0.2%
2-methyl benzoic acid< 0.1%
Data adapted from a patent for a similar compound, 2-methyl-5-iodobenzoic acid.[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 1. The ideal solvent should dissolve the crude product when hot but not at room temperature.[2][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid has just dissolved.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent (e.g., a mixture of ethyl acetate and hexane) to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution cool_solution Slow Cooling dissolved_solution->cool_solution crystallization Crystal Formation cool_solution->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_setup Setup cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Reactions with Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-iodobenzoate. The following information addresses common side products and issues encountered during cross-coupling and cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. It is also a key precursor for the synthesis of heterocyclic compounds, such as indoles, through cyclization reactions.

Q2: What are the typical side products I should be aware of in a Suzuki-Miyaura reaction with this substrate?

A2: In Suzuki-Miyaura reactions, two common side products are the homocoupling of the boronic acid reagent and the dehalogenation (reduction) of this compound to form Methyl 2-aminobenzoate.

Q3: How can I minimize hydrodehalogenation in Buchwald-Hartwig amination reactions?

A3: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, can be a significant side reaction. Optimizing the catalyst system, particularly the choice of ligand and base, is crucial. Using bulkier, electron-rich phosphine ligands can often favor the desired C-N bond formation over the reduction pathway. Additionally, ensuring anhydrous reaction conditions can help minimize this side product.

Q4: In Heck reactions, what leads to the formation of olefin isomers?

A4: The formation of olefin isomers in Heck reactions can occur due to the indiscriminate β-hydride elimination from the palladium-alkyl intermediate. The choice of solvent and ligands can influence the selectivity of this step. For instance, strongly σ-donating solvents may enhance selectivity for the desired isomer.[1]

Q5: Are there any known side reactions during the cyclization of derivatives of this compound to form indoles?

A5: In Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne, side reactions can arise from the steric and electronic properties of the substrates. For certain alkynes, N-acylation of the starting aniline may be necessary to achieve good yields and avoid potential side reactions.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low yield of cross-coupled product and significant amount of dehalogenated starting material (Methyl 2-aminobenzoate) 1. Presence of water or protic impurities. 2. Suboptimal catalyst, ligand, or base. 3. Reaction temperature too high or reaction time too long.1. Ensure all reagents and solvents are anhydrous. 2. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands (e.g., SPhos, XPhos), and bases (e.g., K₂CO₃, K₃PO₄). 3. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/MS to avoid prolonged heating after completion.
Formation of significant amounts of boronic acid homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Suboptimal reaction conditions.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. 2. Adjust the stoichiometry of the boronic acid (a slight excess is often optimal). Consider using a boronic ester, which can be more stable.
Heck Reaction
Issue Potential Cause Troubleshooting Steps
Formation of a mixture of olefin isomers 1. Non-selective β-hydride elimination. 2. Isomerization of the product under the reaction conditions.1. Screen different phosphine ligands; neopentyl phosphine ligands have been shown to control olefin isomerization.[3] 2. Optimize the base and solvent system. The use of a specific base can suppress alkene isomerization. 3. Lowering the reaction temperature may improve selectivity.
Low conversion of starting material 1. Catalyst deactivation. 2. Insufficiently reactive alkene.1. Use a more robust catalyst system or increase the catalyst loading. 2. For less reactive alkenes, consider using higher temperatures or microwave irradiation.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Significant hydrodehalogenation of the starting material 1. The rate of reductive elimination of the desired product is slow compared to competing pathways. 2. Inappropriate choice of ligand and base.1. Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) that can accelerate the reductive elimination step. 2. Use a strong, non-nucleophilic base like sodium or lithium tert-butoxide. 3. Ensure strictly anhydrous conditions.
Low yield of the desired arylamine 1. Catalyst inhibition by the amine substrate or product. 2. Steric hindrance.1. Use bidentate phosphine ligands like BINAP or DPPF, which can be more resistant to displacement.[4] 2. For sterically hindered amines or aryl halides, more specialized and bulky ligands may be required.
Cyclization Reactions (e.g., Larock Indole Synthesis)
Issue Potential Cause Troubleshooting Steps
Low yield of the indole product 1. Poor reactivity of the starting aniline or alkyne. 2. Inefficient catalyst system.1. N-protection (e.g., with an acetyl or tosyl group) of the aniline may be necessary to improve reactivity and yield.[5] 2. Screen different palladium catalysts and ligands. The addition of a chloride source like LiCl can be crucial.[5]
Formation of undesired regioisomers The regioselectivity of the alkyne insertion is not well-controlled.The regioselectivity is often influenced by the steric bulk of the alkyne substituents, with the larger group typically ending up at the C2 position of the indole.[6] Modifying the alkyne substrate may be necessary to achieve the desired regioisomer.

Quantitative Data on Side Products

While specific quantitative data for side product formation with this compound is not extensively reported, the following table provides representative yields of common side products in related palladium-catalyzed cross-coupling reactions. These values can serve as a general guide for what to expect and the importance of optimization.

Reaction TypeAryl HalideCoupling PartnerDesired Product Yield (%)Side ProductSide Product Yield (%)
Suzuki-Miyaura Aryl IodidePhenylboronic acid80-95Dehalogenated Arene5-15
Suzuki-Miyaura Aryl BromideArylboronic acid70-90Homocoupled Biaryl5-20
Buchwald-Hartwig Aryl BromidePrimary Amine60-95Hydrodehalogenated Arene5-30
Heck Reaction Aryl IodideStyrene70-90Isomerized Olefin5-15

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, solvent, and temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon.

  • Solvent and Alkene Addition: Add a degassed solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol) via syringe.

  • Reaction: Stir the reaction at 100-120 °C. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the product by flash chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or GC/MS.

  • Work-up: After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

General Protocol for Larock Indole Synthesis
  • Reaction Setup: To a reaction vessel, add N-acetyl-2-amino-5-iodobenzoate (1.0 mmol), the alkyne (2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and a chloride source (e.g., LiCl, 1.0 mmol).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture at 100 °C until the starting material is consumed, as monitored by TLC or GC/MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the resulting indole derivative by flash column chromatography.

Visualizations

Suzuki_Miyaura_Side_Reactions start This compound + Ar-B(OH)₂ oxidative_addition Oxidative Addition start->oxidative_addition Pd(0) homocoupling Homocoupling of Ar-B(OH)₂ start->homocoupling pd0 Pd(0) Catalyst transmetalation Transmetalation oxidative_addition->transmetalation dehalogenation Dehalogenation (Reduction) oxidative_addition->dehalogenation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates product Cross-Coupled Product reductive_elimination->product

Caption: Suzuki-Miyaura reaction pathway with common side reactions.

Buchwald_Hartwig_Side_Reaction start This compound + R₂NH pd_complex Pd(II) Complex start->pd_complex Oxidative Addition reductive_elimination Reductive Elimination pd_complex->reductive_elimination hydrodehalogenation Hydrodehalogenation pd_complex->hydrodehalogenation β-Hydride Elimination product N-Aryl Product reductive_elimination->product

Caption: Buchwald-Hartwig amination with the hydrodehalogenation side pathway.

Heck_Reaction_Side_Reaction start This compound + Alkene pd_intermediate Vinylic Palladium Intermediate start->pd_intermediate Oxidative Addition & Migratory Insertion beta_hydride_elimination β-Hydride Elimination pd_intermediate->beta_hydride_elimination product Substituted Alkene (Desired Isomer) beta_hydride_elimination->product isomer Isomeric Product beta_hydride_elimination->isomer Alternative β-H

Caption: Heck reaction showing the formation of isomeric side products.

References

Optimizing temperature and reaction time for Methyl 2-amino-5-iodobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-iodobenzoate. Here, you will find information to optimize reaction conditions, troubleshoot common issues, and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to its reactive carbon-iodine bond. The most common transformations include Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids, Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds with amines, and Sonogashira coupling for the formation of carbon-carbon bonds with terminal alkynes.

Q2: Why is my Suzuki-Miyaura reaction with this compound sluggish or incomplete?

A2: Several factors can contribute to low yields or incomplete conversion in Suzuki-Miyaura reactions. Key parameters to investigate include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Inadequate degassing of the reaction mixture can also lead to catalyst deactivation. For sterically hindered substrates, a bulkier phosphine ligand may be required.[1]

Q3: In a Buchwald-Hartwig amination, I am observing significant side products. What could be the cause?

A3: Side product formation in Buchwald-Hartwig aminations can arise from several sources. The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to decomposition of sensitive substrates.[2] Additionally, the iodide generated from this compound during the reaction can have an inhibitory effect on the palladium catalyst, leading to incomplete reaction and potential side reactions.[2][3] Careful selection of the ligand and reaction temperature is crucial to minimize these issues.

Q4: My Sonogashira coupling reaction is not proceeding to completion. What should I check?

A4: For Sonogashira couplings, the activities of both the palladium catalyst and the copper(I) co-catalyst are crucial.[4] Ensure that the copper co-catalyst (typically CuI) is fresh and that the reaction is performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling). The choice of amine base and solvent also plays a significant role in the reaction's success.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

Potential CauseRecommended Action
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use fresh, high-purity palladium sources and ligands.
Inappropriate Base Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be solvent-dependent.
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. Ensure solvents are properly degassed.
Suboptimal Temperature Gradually increase the reaction temperature. While many reactions proceed at 80-100°C, some systems may require higher temperatures.[6][7]
Ligand Issues For sterically demanding couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[1]
Buchwald-Hartwig Amination

Issue: Reaction stalls or gives low conversion.

Potential CauseRecommended Action
Catalyst Inhibition The iodide anion generated can inhibit the catalyst.[2][3] Using a ligand that promotes a fast reductive elimination can mitigate this. Consider ligands like Xantphos or Josiphos.[8]
Incorrect Base Strong bases like NaOtBu or LHMDS are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, possibly at higher temperatures.[2][9]
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, a more active catalyst system (e.g., a more electron-rich ligand) may be required.[2]
Solvent Effects Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed.
Suboptimal Temperature Typical temperatures range from 80-110°C. If the reaction is sluggish, a controlled increase in temperature may improve the rate.[9]
Sonogashira Coupling

Issue: Low yield and/or formation of homocoupled alkyne.

Potential CauseRecommended Action
Oxygen Contamination Leads to homocoupling of the alkyne (Glaser coupling). Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed.
Inactive Copper Co-catalyst Use fresh, high-purity copper(I) iodide.
Inappropriate Base An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base acts as both a solvent and a proton scavenger.[5]
Suboptimal Temperature While many Sonogashira couplings with aryl iodides proceed at room temperature, some may require heating. A temperature screen from room temperature to 100°C can identify the optimal condition.[10]
Palladium Catalyst/Ligand Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand is common. If the reaction is slow, consider a more electron-rich ligand.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (5:1 ratio), via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 palladacycle, 2 mol%), a ligand (e.g., XantPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 100°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise with stirring.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80°C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through celite. Wash the organic phase with saturated aqueous NH₄Cl and brine, then dry and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Visualizing Experimental Workflows

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 100°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J Isolated Product

Suzuki-Miyaura Coupling General Workflow.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Q1 Is the catalyst system (Pd source + ligand) appropriate? Start->Q1 Sol1 Screen alternative ligands (e.g., XantPhos, Josiphos). Use a pre-catalyst. Q1->Sol1 No Q2 Is the base choice optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Screen bases: - Strong (NaOtBu, LHMDS) - Weaker (Cs2CO3, K3PO4) for sensitive substrates. Q2->Sol2 No Q3 Is the temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Perform a temperature screen (e.g., 80°C to 120°C). Q3->Sol3 No Q4 Are solvents anhydrous and degassed? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Use fresh, dry, and degassed solvents. Q4->Sol4 No End Consult further literature for substrate-specific issues. Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Troubleshooting Logic for Buchwald-Hartwig Amination.

References

How to prevent de-iodination of Methyl 2-amino-5-iodobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the de-iodination of Methyl 2-amino-5-iodobenzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

A1: De-iodination is a common side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of Methyl 2-aminobenzoate as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: What are the primary causes of de-iodination in cross-coupling reactions?

A2: The principal cause of de-iodination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources, including solvents (like alcohols), the base, or even trace amounts of water in the reaction mixture. The Pd-H species can then react with the aryl iodide in a process called reductive dehalogenation, leading to the unwanted byproduct.

Q3: Are certain reaction types more prone to de-iodination?

A3: Yes, palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are all susceptible to de-iodination, especially when using highly reactive aryl iodides like this compound. The specific conditions of each reaction type can be optimized to minimize this side reaction.

Q4: How do the electronic properties of this compound influence its stability?

A4: this compound contains both an electron-donating amino group (-NH₂) and an electron-withdrawing methyl ester group (-CO₂Me). The electron-donating amino group can increase the electron density on the aromatic ring, which can sometimes make the C-I bond more susceptible to certain reactions. Careful selection of reaction conditions is crucial to favor the desired transformation over de-iodination.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

General Strategies to Minimize De-iodination
ProblemPotential CauseRecommended Solution
Significant formation of Methyl 2-aminobenzoate byproduct Formation of palladium-hydride (Pd-H) species.Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination step over the de-iodination pathway. For Suzuki-Miyaura reactions, dppf can also be effective.[1] Base Selection: Use milder, non-nucleophilic bases. Phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are often preferred over strong hydroxide or alkoxide bases, which can be sources of hydrides.[2] Solvent Choice: Utilize aprotic solvents like toluene, dioxane, or THF. Avoid protic solvents such as alcohols, which can act as hydride donors.[2] Ensure solvents are anhydrous. Temperature Control: Lowering the reaction temperature can sometimes suppress the de-iodination side reaction.[3] However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.
Low reaction yield despite minimal de-iodination Inefficient catalyst turnover or catalyst deactivation.Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the palladium source is of high quality. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the palladium catalyst.
Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

ProblemPotential CauseRecommended Solution
High levels of de-iodination Suboptimal ligand-to-metal ratio or inappropriate base.Optimize Ligand/Palladium Ratio: A higher ligand-to-palladium ratio can sometimes stabilize the catalyst and favor the desired catalytic cycle. Screen Bases: Systematically screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ to find the optimal balance between reactivity and minimizing de-iodination.
Homocoupling of boronic acid Presence of oxygen; reaction temperature too high.Thorough Degassing: Ensure all solvents and the reaction setup are rigorously degassed. Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable conversion rate.

Heck Reaction

ProblemPotential CauseRecommended Solution
De-iodination and/or double bond isomerization Slow migratory insertion or β-hydride elimination/re-addition.Ligand Modification: Employ phosphine-free catalyst systems or specific ligands designed to suppress isomerization. Additive Use: The addition of silver salts can sometimes minimize alkene isomerization by facilitating the desired reductive elimination.
Low regioselectivity Steric and electronic factors of the alkene coupling partner.Catalyst and Ligand Screening: The choice of palladium precursor and ligand can significantly influence the regioselectivity of the Heck reaction.

Sonogashira Coupling

ProblemPotential CauseRecommended Solution
Extensive de-iodination Reaction conditions favoring the formation of Pd-H species.Copper-Free Conditions: Consider a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to side reactions. Base Selection: Use a milder amine base or an inorganic base like K₂CO₃.
Alkyne homocoupling (Glaser coupling) Presence of oxygen and copper(I) catalyst.Strictly Anaerobic Conditions: Maintain a rigorous inert atmosphere to prevent oxidative homocoupling of the alkyne.

Buchwald-Hartwig Amination

ProblemPotential CauseRecommended Solution
De-iodination as a major side product Strong base and high temperature promoting Pd-H formation.Use of Weaker Bases: Employ weaker bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu). Bulky Ligands: Utilize bulky biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote C-N bond formation and suppress dehalogenation.[3]
Slow reaction rate Sterically hindered amine or deactivated aryl iodide.Higher Catalyst Loading: A modest increase in the palladium catalyst loading may improve the reaction rate. Temperature Adjustment: Carefully increase the reaction temperature, while monitoring for any increase in de-iodination.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize De-iodination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a bulky phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) solvent Add Anhydrous, Degassed Aprotic Solvent (e.g., Toluene) reagents->solvent catalyst Add Pd Catalyst and Ligand under Argon solvent->catalyst reaction Heat Reaction Mixture (e.g., 70-90°C) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Bulky Ligands Bulky Ligands Desired Coupling Desired Coupling Bulky Ligands->Desired Coupling Promotes De-iodination De-iodination Bulky Ligands->De-iodination Suppresses Mild Base Mild Base Mild Base->Desired Coupling Favors Mild Base->De-iodination Minimizes Aprotic Solvent Aprotic Solvent Aprotic Solvent->Desired Coupling Favors Aprotic Solvent->De-iodination Minimizes Lower Temperature Lower Temperature Lower Temperature->Desired Coupling Can Favor Lower Temperature->De-iodination Suppresses

References

Technical Support Center: Troubleshooting Failed Syntheses Using Methyl 5-iodoanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during chemical syntheses utilizing Methyl 5-iodoanthranilate. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with Methyl 5-iodoanthranilate is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura cross-coupling reactions are a common issue.[1][2][3] Several factors related to the reactants, catalyst, and reaction conditions can contribute to this problem when using Methyl 5-iodoanthranilate.

Potential Causes & Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized ligands, such as those from the Buchwald series, may be necessary to improve catalytic activity and stability, especially when dealing with potentially coordinating groups like the amine on the anthranilate ring.[3]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility and strength of the base can significantly impact the reaction rate and yield. If you are observing incomplete conversion, consider switching to a stronger or more soluble base.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used. The ratio can affect the solubility of the reactants and the efficiency of the reaction. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. Optimization of the reaction temperature is often necessary.

  • Side Reactions:

    • Protodeiodination (Hydrodehalogenation): The iodine atom on Methyl 5-iodoanthranilate can be replaced by a hydrogen atom, leading to the formation of Methyl anthranilate as a byproduct. This can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the oxidative addition of the aryl iodide to the palladium catalyst is slow.

    • Decomposition of Starting Material: Methyl 5-iodoanthranilate may be unstable under strongly basic conditions or at elevated temperatures.

Troubleshooting Workflow for Low Yield Suzuki Coupling:

G start Low Yield in Suzuki Coupling check_reagents Verify Purity of Methyl 5-iodoanthranilate and Boronic Acid start->check_reagents incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion screen_catalyst Screen Different Pd Catalysts & Ligands (e.g., Buchwald ligands) screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) screen_catalyst->screen_base screen_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp analyze_byproducts Analyze Crude Mixture for Side Products (LC-MS, NMR) optimize_temp->analyze_byproducts protodeiodination Protodeiodination Observed? analyze_byproducts->protodeiodination homocoupling Homocoupling Observed? protodeiodination->homocoupling No end_bad Persistent Low Yield protodeiodination->end_bad Yes, significant end_good Improved Yield homocoupling->end_good No homocoupling->end_bad Yes, significant incomplete_conversion->screen_catalyst Yes incomplete_conversion->analyze_byproducts No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions involving Methyl 5-iodoanthranilate.

Q2: My Buchwald-Hartwig amination of Methyl 5-iodoanthranilate with a primary amine is not going to completion. What could be the problem?

A2: Incomplete conversion in Buchwald-Hartwig aminations can be a frustrating issue. Several factors can contribute to a stalled reaction when using Methyl 5-iodoanthranilate.

Potential Causes & Troubleshooting Strategies:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with the amine starting material or the product, especially if the amine is a good ligand for palladium. The amino group on the Methyl 5-iodoanthranilate itself might also interact with the catalyst. Using a higher catalyst loading or a more robust catalyst system (e.g., a pre-catalyst) can sometimes overcome this.

  • Base Incompatibility: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If the base is not strong enough to deprotonate the amine or if it interferes with the catalyst, the reaction may stall.

  • Steric Hindrance: The steric bulk of both the amine and the Methyl 5-iodoanthranilate can affect the rate of the reaction. The ortho-amino group on the anthranilate can provide some steric hindrance. If your amine is also sterically demanding, the reaction may be slow or not proceed at all.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction. Aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol for Buchwald-Hartwig Amination:

ParameterRecommended Condition
Aryl Halide Methyl 5-iodoanthranilate (1.0 equiv)
Amine 1.2 equiv
Palladium Source Pd₂(dba)₃ (2-5 mol %)
Ligand Xantphos or other Buchwald ligands (4-10 mol %)
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)
Solvent Toluene or Dioxane (degassed)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Q3: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with Methyl 5-iodoanthranilate. How can I minimize this side reaction?

A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, leading to the formation of a diyne byproduct.[4] This is often promoted by the copper(I) co-catalyst.

Strategies to Minimize Alkyne Homocoupling:

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.

  • Amine Base: The choice of amine base can influence the extent of homocoupling. Piperidine or triethylamine are commonly used. The purity of the amine is also important, as impurities can promote the side reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of the homocoupling reaction more than the desired cross-coupling reaction.

Q4: My Heck reaction between Methyl 5-iodoanthranilate and an acrylate is giving a complex mixture of products. What are the likely side reactions?

A4: The Heck reaction, while powerful, can be prone to side reactions, especially with substrates containing multiple functional groups like Methyl 5-iodoanthranilate.

Potential Side Reactions in Heck Coupling:

  • Double Bond Isomerization: The product of the Heck reaction can undergo isomerization of the newly formed double bond.

  • Reduction of the Aryl Iodide: Similar to the Suzuki reaction, deiodination of Methyl 5-iodoanthranilate to Methyl anthranilate can occur.

  • Polymerization of the Alkene: Acrylates and other activated alkenes can be prone to polymerization under the reaction conditions.

  • Coordination of the Amino Group: The free amine on the anthranilate ring can potentially coordinate to the palladium catalyst, affecting its activity and leading to undesired pathways.

Troubleshooting a Complex Heck Reaction Mixture:

G start Complex Mixture in Heck Reaction analyze_mixture Characterize Mixture (NMR, LC-MS, GC-MS) start->analyze_mixture identify_byproducts Identify Major Byproducts analyze_mixture->identify_byproducts isomerization Isomerization? identify_byproducts->isomerization reduction Reduction? isomerization->reduction No change_ligand Change Ligand isomerization->change_ligand Yes polymerization Polymerization? reduction->polymerization No lower_temp Lower Temperature reduction->lower_temp Yes add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor Yes end_bad Still Complex polymerization->end_bad No adjust_conditions Adjust Reaction Conditions end_good Cleaner Reaction adjust_conditions->end_good change_ligand->adjust_conditions lower_temp->adjust_conditions add_inhibitor->adjust_conditions

Caption: A logical workflow for troubleshooting a complex product mixture in a Heck reaction with Methyl 5-iodoanthranilate.

General Troubleshooting Tips for Reactions with Methyl 5-iodoanthranilate

  • Purity of Starting Material: Ensure the Methyl 5-iodoanthranilate is of high purity. Impurities can inhibit the catalyst or lead to side reactions.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the catalyst.

  • Degassing Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.

  • Systematic Screening: When a reaction fails, a systematic screening of catalysts, ligands, bases, and solvents is often the most effective approach to identify optimal conditions.

  • Analysis of Crude Reaction Mixtures: Before extensive purification attempts, analyze the crude reaction mixture by techniques like LC-MS and ¹H NMR to identify the major components, including unreacted starting materials and potential side products. This information is invaluable for diagnosing the problem.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-iodobenzoate in cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound presents unique challenges due to the electronic and steric properties of its substituents. The primary amino group in the ortho position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This coordination can interfere with the catalytic cycle, resulting in low or no product yield.

Q2: How does the amino group in this compound affect catalyst activity?

A2: The lone pair of electrons on the nitrogen atom of the amino group can act as a ligand, binding to the palladium center. This can form stable, inactive catalyst complexes that do not participate in the desired cross-coupling reaction. The proximity of the amino group to the reaction center (the carbon-iodine bond) makes this intramolecular coordination more likely.

Q3: Are there any side reactions to be aware of when using this compound?

A3: Yes, common side reactions include:

  • Dehalogenation: The starting material can lose the iodine atom and be reduced to methyl 2-aminobenzoate. This is often promoted by certain bases and high temperatures.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves to form symmetrical biaryl compounds. This is often caused by the presence of oxygen.

  • Hydrolysis of the ester: Under strongly basic conditions, the methyl ester group can be hydrolyzed to a carboxylate. This can affect the solubility and reactivity of the substrate.

Q4: My reaction turns black immediately. Is this normal?

A4: The formation of a black precipitate, known as palladium black, often indicates catalyst decomposition and can lead to a failed reaction. This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. It is crucial to ensure thorough degassing of the reaction mixture and use high-purity materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Solution
Catalyst Inhibition by the Amino Group The primary amino group can coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the amino group to the palladium center and promote the desired catalytic cycle.
Catalyst Decomposition The palladium catalyst may be decomposing under the reaction conditions. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a pre-catalyst, which is more stable and activates under the reaction conditions, can also be beneficial.
Inactive Catalyst The palladium source may be old or of poor quality. Use a fresh batch of a reliable palladium catalyst.
Suboptimal Base The chosen base may not be effective for the specific reaction. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. The choice of base can significantly impact the reaction outcome, so screening different bases may be necessary.
Problem 2: Significant Side Product Formation
Side Product Cause Solution
Dehalogenation The starting material is being reduced instead of coupled.This can be minimized by using anhydrous solvents, ensuring a rigorously inert atmosphere, and potentially using a milder base or lower reaction temperature.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Protodeboronation of Boronic Acid (Suzuki) The boronic acid is being converted back to the corresponding hydrocarbon.This is often promoted by aqueous basic conditions and high temperatures. Using boronate esters (e.g., pinacol esters) which are more stable, or running the reaction under anhydrous conditions can help.

Data Presentation: Catalyst Performance Comparison

The following tables provide a summary of representative quantitative data for different cross-coupling reactions. Please note that optimal conditions can vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901275
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100892
PdCl₂(dppf) (3)-Cs₂CO₃DMF801688
Table 2: Heck Reaction of this compound with Methyl Acrylate
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001285
Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc120690
Herrmann's Catalyst (1)-NaOAcNMP110893
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT691
Pd(OAc)₂ (1.5)CuI (3)DIPEADMF50494
Pd(PPh₃)₄ (3)CuI (5)Et₃NToluene60888
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001295
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101891
BrettPhos Pd G3 (2)-LHMDSTHF801093

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (if applicable, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (argon or nitrogen).

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (e.g., methyl acrylate, 1.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Formation check_conversion Check TLC/LC-MS: Any Starting Material Consumed? start->check_conversion no_conversion No Conversion: Potential Catalyst Issue check_conversion->no_conversion No partial_conversion Partial Conversion: Side Reactions or Suboptimal Conditions check_conversion->partial_conversion Yes catalyst_inhibition Possible Catalyst Inhibition by Amino Group no_conversion->catalyst_inhibition catalyst_decomposition Possible Catalyst Decomposition no_conversion->catalyst_decomposition solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) catalyst_inhibition->solution_ligand Solution solution_inert Ensure Rigorous Inert Atmosphere and Degassed Reagents/Solvents. Use a Pre-catalyst. catalyst_decomposition->solution_inert Solution check_side_products Identify Major Byproducts partial_conversion->check_side_products dehalogenation Dehalogenation Product Observed check_side_products->dehalogenation Dehalogenation homocoupling Homocoupling Product Observed check_side_products->homocoupling Homocoupling optimize_conditions No Major Side Products: Optimize Reaction Conditions check_side_products->optimize_conditions None Dominant solution_dehalogenation Use Anhydrous Solvents, Milder Base, or Lower Temperature dehalogenation->solution_dehalogenation Solution solution_homocoupling Thoroughly Degas Reaction Mixture to Remove Oxygen homocoupling->solution_homocoupling Solution solution_optimize Screen Different Bases, Solvents, and Temperatures. Increase Reaction Time or Catalyst Loading. optimize_conditions->solution_optimize Action

Caption: Troubleshooting workflow for low or no product formation in cross-coupling reactions with this compound.

Catalyst_Selection_Guide start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki heck Heck (C-C bond) start->heck sonogashira Sonogashira (C-C bond) start->sonogashira buchwald Buchwald-Hartwig (C-N bond) start->buchwald suzuki_cat Recommended Catalysts: - Pd(OAc)₂ / SPhos - PdCl₂(dppf) - Pd(PPh₃)₄ suzuki->suzuki_cat heck_cat Recommended Catalysts: - Pd(OAc)₂ / P(o-tol)₃ - Herrmann's Catalyst - Pd(OAc)₂ / PPh₃ heck->heck_cat sonogashira_cat Recommended Catalysts: - Pd(PPh₃)₂Cl₂ / CuI - Pd(OAc)₂ / CuI - Pd(PPh₃)₄ / CuI sonogashira->sonogashira_cat buchwald_cat Recommended Catalysts: - Pd₂(dba)₃ / XPhos - BrettPhos Pd G3 - Pd(OAc)₂ / RuPhos buchwald->buchwald_cat

Caption: Catalyst selection guide for different cross-coupling reactions with this compound.

Managing solubility issues of Methyl 2-amino-5-iodobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues associated with Methyl 2-amino-5-iodobenzoate in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps to address this?

Incomplete dissolution is a common issue with crystalline organic compounds. The following initial steps are recommended:

  • Solvent Screening: Test the solubility of a small sample of this compound in various common organic solvents to find a suitable medium for your reaction.

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of the compound. Ensure the temperature is kept well below the boiling point of the solvent and does not cause decomposition of the starting material.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

Q3: Can a co-solvent system improve the solubility of this compound?

Yes, using a co-solvent system is a highly effective strategy. A mixture of solvents can modulate the overall polarity of the reaction medium to better match that of the solute. For reactions like Suzuki-Miyaura couplings, aqueous mixtures with organic solvents such as acetonitrile or ethanol are often employed to dissolve both the organic substrate and inorganic base.[6]

Q4: Are there any advanced techniques for reactions with very poorly soluble aryl halides like this compound?

For extremely challenging cases of poor solubility, solid-state reaction techniques can be considered. High-temperature ball milling, for instance, has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides, proceeding without the need for a solvent.[7][8][9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common solubility issues encountered during reactions involving this compound.

Problem: The reactant does not fully dissolve at the start of the reaction.
Possible Cause Suggested Solution
Inappropriate solvent choice. The polarity of the solvent may not be suitable for this compound. Consult the solvent polarity chart and perform small-scale solubility tests with a range of solvents (e.g., THF, DMF, DMSO, toluene, acetonitrile).
Insufficient solvent volume. The concentration of the reactant may be too high. Try increasing the solvent volume to see if the solid dissolves.
Low temperature. The solubility of solids generally increases with temperature. Gently warm the mixture while stirring.
Slow dissolution kinetics. The rate of dissolution may be slow. Use sonication or more vigorous stirring to accelerate the process.
Problem: The reactant precipitates out of solution during the reaction.
Possible Cause Suggested Solution
Change in temperature. If the reaction was heated to dissolve the reactant, a drop in temperature could cause it to crash out. Maintain a consistent temperature throughout the reaction.
Formation of a less soluble intermediate or product. The product of the reaction might be less soluble in the chosen solvent. If this is the case, the reaction may proceed as a slurry. This is not always detrimental to the reaction outcome.
Change in solvent composition. If a reagent is added in a solvent that is a poor solvent for this compound, it can cause precipitation. Add reagents neat or dissolved in the primary reaction solvent if possible.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively determine the best solvent for this compound for a specific reaction.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., DMF, DMSO, THF, acetonitrile, methanol, ethanol, toluene, dichloromethane)

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir bar and stir plate

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a series of labeled vials.

  • To each vial, add 0.5 mL of a different solvent.

  • Stir the mixtures at room temperature for 10 minutes.

  • Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).

  • For solvents where the compound is not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.

Protocol 2: Implementing a Co-solvent System

Objective: To enhance the solubility of this compound in a reaction by using a mixture of solvents.

Example Reaction: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst

  • Base (e.g., K₂CO₃)

  • Primary organic solvent (e.g., acetonitrile or ethanol)

  • Deionized water

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and the base.

  • Add the primary organic solvent (e.g., acetonitrile) to the flask.

  • While stirring, slowly add deionized water until the solids dissolve or a fine, well-stirred suspension is formed. A common starting ratio is 4:1 organic solvent to water.[6]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst and proceed with the reaction at the desired temperature.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Poor Solubility Observed solvent_check Is the solvent appropriate? start->solvent_check temp_check Is the temperature optimal? solvent_check->temp_check Yes cosolvent Consider a co-solvent system solvent_check->cosolvent No concentration_check Is the concentration too high? temp_check->concentration_check Yes temp_check->cosolvent No agitation_check Is agitation sufficient? concentration_check->agitation_check Yes concentration_check->cosolvent No advanced_methods Explore advanced methods (e.g., ball milling) agitation_check->advanced_methods Yes solution Problem Resolved agitation_check->solution No cosolvent->solution advanced_methods->solution

Caption: A flowchart for troubleshooting solubility problems.

G cluster_solute This compound cluster_solvents Solvent Polarity solute Polar Head (Amine, Ester) Non-polar Tail (Aromatic Ring, Iodine) polar Polar Solvents (e.g., Water, Methanol) solute:f0->polar Good Interaction aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) solute->aprotic Balanced Interaction nonpolar Non-polar Solvents (e.g., Toluene, Hexane) solute:f1->nonpolar Good Interaction polar->nonpolar Poor Interaction (Immiscible)

Caption: "Like Dissolves Like" principle for solvent selection.

Caption: Mechanism of solubility enhancement by a co-solvent.

References

Column chromatography conditions for purifying Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Methyl 2-amino-5-iodobenzoate, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Question: My compound is streaking or tailing on the column, leading to poor separation. What can I do?

Answer: Tailing is a common issue when purifying basic compounds like aromatic amines on standard silica gel due to strong interactions with the acidic silanol groups.[1][2] Here are several approaches to resolve this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica. A common choice is triethylamine (TEA) or ammonium hydroxide.[1] Start with a low concentration (e.g., 0.1-1% v/v) and adjust as needed.

  • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Options include:

    • Amine-functionalized silica: This type of silica has an amine-modified surface that minimizes the strong interactions with basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[1][2]

    • Neutral or basic alumina: These can be effective alternatives to silica gel for purifying amines.[3]

    • Reversed-phase (C18) silica: This is another option, particularly if the compound is sufficiently non-polar to be retained.[4]

  • Increase Eluent Polarity: If the compound is tailing significantly, you can try increasing the polarity of the mobile phase once the compound begins to elute to push it off the column more quickly.[5]

Question: My compound is not eluting from the column, or the recovery is very low. What is the likely cause and solution?

Answer: This issue often points to the compound being irreversibly adsorbed onto the stationary phase or decomposing on the silica gel.

  • Compound Instability: Aromatic amines can be sensitive and may degrade on acidic silica gel.[5] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely decomposing.[5]

    • Solution: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2]

  • Incorrect Solvent System: The chosen mobile phase may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can add a stronger solvent like methanol or dichloromethane in small percentages.[3] For very polar compounds, a mobile phase of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[5]

Question: I am observing co-elution of my product with impurities, even though they have different Rf values on TLC. Why is this happening?

Answer: Several factors can lead to poor separation on the column despite promising TLC results.

  • Overloading the Column: Applying too much sample can cause band broadening and lead to overlapping peaks.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 to 100:1 by weight.

  • Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.[6]

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6]

  • Sample Application: If the initial band of the sample at the top of the column is too wide, it will lead to broader peaks during elution.

    • Solution: Dissolve the sample in the minimum amount of solvent, preferably the eluent, for loading.[7] For compounds with poor solubility in the eluent, dry loading is recommended.[7] This involves pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound on a standard silica gel column?

A good starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on the presence of the polar amine group, you will likely need a higher proportion of the polar solvent. A gradient elution from 5% to 30% ethyl acetate in hexane is a reasonable starting range to explore with TLC plates first. Due to the basicity of the amine, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent streaking.[2]

Q2: Should I use a gradient or isocratic elution for this purification?

For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. It allows for the faster elution of less polar impurities, followed by the elution of your target compound with good resolution, and finally, the removal of highly polar impurities. An isocratic (constant solvent composition) elution may be suitable if the impurities are very close in polarity to your product, but this often requires more careful optimization.

Q3: How does the iodine atom in this compound affect the chromatography?

The iodine atom increases the molecular weight and can participate in halogen–π interactions, which may influence its retention behavior.[8] The strength of these interactions generally increases with the size of the halogen (F < Cl < Br < I).[8] This property can sometimes be exploited to improve separation from non-halogenated impurities.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography on a C18 column is a viable alternative.[4] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[9] This technique separates compounds based on hydrophobicity, so it may provide a different selectivity compared to normal-phase chromatography and could be advantageous if normal-phase fails to resolve your compound from certain impurities.

Experimental Protocols

Recommended Column Chromatography Protocol

This protocol provides a general starting point and should be optimized based on TLC analysis of your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal eluent. A good target Rf value for your product is around 0.2-0.3.

    • Test solvent systems such as hexane/ethyl acetate or dichloromethane/methanol. Consider adding 0.5% triethylamine to the solvent system to improve the spot shape.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent determined from your TLC analysis.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.[6] Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the column with a pipette.[7]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting the column, starting with the initial low-polarity solvent system.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecommended ConditionAlternative OptionsRationale
Stationary Phase Silica Gel (100-200 mesh)Amine-functionalized silica, Neutral/Basic Alumina, C18 Reversed-Phase SilicaStandard and cost-effective. Alternatives are useful for basic compounds to prevent tailing.[1][2][3][4]
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineDichloromethane/Methanol, Toluene/Ethyl AcetateGood starting polarity range. Triethylamine minimizes interaction of the amine with acidic silica.[2][3]
Elution Mode Gradient ElutionIsocratic ElutionMore efficient for separating mixtures with components of varying polarities.
Sample Loading Dry LoadingWet LoadingRecommended for better resolution, especially if the compound has limited solubility in the eluent.[7]

Visualizations

TroubleshootingWorkflow cluster_tailing Issue: Tailing / Streaking cluster_no_elution Issue: No Elution / Low Recovery cluster_coelution Issue: Co-elution of Impurities start Start Purification issue Problem Encountered start->issue tailing_check Is the compound basic (amine)? issue->tailing_check Tailing elution_check Compound Stuck? issue->elution_check No Elution coelution_check Poor Separation? issue->coelution_check Co-elution add_tea Add 0.1-1% Triethylamine to Mobile Phase tailing_check->add_tea Yes increase_polarity Increase Eluent Polarity During Elution tailing_check->increase_polarity No change_sp Use Amine-Functionalized Silica or Neutral Alumina add_tea->change_sp Still Tailing end Successful Purification change_sp->end increase_polarity->end instability Test for Decomposition (2D TLC) elution_check->instability Yes wrong_solvent Mobile Phase Too Weak? elution_check->wrong_solvent No deactivate_silica Deactivate Silica with TEA or Change Stationary Phase instability->deactivate_silica deactivate_silica->end increase_solvent_strength Increase Polarity (e.g., add MeOH to DCM) wrong_solvent->increase_solvent_strength increase_solvent_strength->end overloading Reduce Sample Load coelution_check->overloading packing Repack Column Carefully coelution_check->packing dry_load Use Dry Loading Technique coelution_check->dry_load overloading->end packing->end dry_load->end ExperimentalWorkflow start Start tlc 1. TLC Analysis Find optimal eluent (Rf ~0.2-0.3) Add 0.5% TEA if needed start->tlc slurry 2. Prepare Silica Slurry in initial low-polarity eluent tlc->slurry pack 3. Pack Column Ensure uniform bed, no air bubbles slurry->pack load 4. Sample Loading (Dry loading recommended) pack->load elute 5. Elution Start with low polarity, gradually increase if using a gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate end Purified Product evaporate->end

References

Stability and long-term storage of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of Methyl 2-amino-5-iodobenzoate (CAS No: 77317-56-6). It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, it is recommended to store solid this compound refrigerated at 2°C - 8°C.[1][2] The container should be tightly closed and stored in a dry, dark place.[3][4] While some suppliers suggest room temperature storage, refrigeration is the more conservative approach to ensure maximum shelf-life.[5]

Q2: How should I store solutions of this compound?

Stock solutions should be prepared fresh whenever possible.[5] If storage is necessary, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C for up to one month.[5]

Q3: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are exposure to light, high temperatures, moisture, and incompatible materials like strong oxidizing agents.[6][7] A related compound, Methyl 2-aminobenzoate, is known to undergo photolysis under UV irradiation, suggesting that the iodinated version is also likely light-sensitive.[8][9]

Q4: Is this compound sensitive to light?

Direct studies on this compound's photosensitivity are not detailed in the provided results, but related aminobenzoate compounds are known to degrade upon exposure to UV light.[8][9] Therefore, it is best practice to protect the compound from light by storing it in an opaque or amber vial and in a dark place.

Q5: What materials or chemicals are incompatible with this compound?

This compound should not be stored with strong oxidizing agents.[6][7] For similar compounds, strong acids and strong bases are also listed as incompatible materials.[7]

Data Summary

Table 1: Recommended Storage Conditions

FormTemperatureConditionsRecommended Duration
Solid (Long-Term)2°C to 8°C[1][2]Tightly sealed container, dry, protected from light[3]Up to several months or as per manufacturer's CoA[5]
Solid (Short-Term)Room TemperatureCool, dark, dry placeShort periods (<1 week) should not significantly affect product life[5]
Solution-20°CTightly sealed aliquots[5]Up to one month[5]

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 77317-55-6[10]
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
Appearance Light yellow to orange powder or crystals
Melting Point 83.0 to 87.0 °C[1]
Boiling Point 335.9 °C[1]
Purity (Typical) >98.0% (by GC)

Troubleshooting Guide

Problem: The compound has changed color (e.g., darkened significantly).

  • Possible Cause: This may indicate degradation due to exposure to light, heat, or air (oxidation).

  • Suggested Solution:

    • Verify that storage conditions match the recommendations (see Table 1).

    • Perform a purity check using a suitable analytical method like HPLC or GC to quantify the level of impurity.

    • If purity is compromised, it is highly recommended to use a new, unopened vial of the compound for sensitive experiments.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: The compound may have degraded, leading to a lower effective concentration of the active molecule or the presence of byproducts that interfere with the experiment.

  • Suggested Solution:

    • Prepare a fresh stock solution from a properly stored solid sample. Avoid using old solutions.[5]

    • Confirm the purity of the solid material before preparing new solutions, especially if it has been stored for an extended period. See the purity assessment protocol below.

    • Use the Troubleshooting Workflow diagram to diagnose the potential issue systematically.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Is the solution freshly prepared (< 1 month old and stored at -20°C)? start->check_solution check_solid Has the solid been stored properly (2-8°C, dark, dry)? check_solution->check_solid Yes prepare_fresh Prepare fresh solution from stored solid check_solution->prepare_fresh No purity_test Perform Purity Analysis (e.g., HPLC, GC) check_solid->purity_test Yes new_reagent Procure a new vial of the compound check_solid->new_reagent No purity_ok Is purity acceptable (e.g., >98%)? purity_test->purity_ok purity_ok->new_reagent No other_factors Investigate other experimental variables (e.g., protocol, other reagents) purity_ok->other_factors Yes prepare_fresh->start Re-run Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_decision_tree start Compound State? solid Solid start->solid solution Solution start->solution storage_duration Storage Duration? solid->storage_duration solution_storage Aliquot and Store at -20°C (Use within 1 month) solution->solution_storage long_term Long-Term (>1 week) storage_duration->long_term short_term Short-Term (<1 week) storage_duration->short_term solid_long Store at 2-8°C (Tightly sealed, dark, dry) long_term->solid_long solid_short Store at Room Temp (Cool, dark, dry) short_term->solid_short

References

Reducing impurities in the large-scale production of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the large-scale production of Methyl 2-amino-5-iodobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Presence of Isomeric Impurities in the Final Product

Question: My final product shows the presence of an isomeric impurity, identified as Methyl 2-amino-3-iodobenzoate. How can I minimize the formation of this impurity?

Answer: The formation of Methyl 2-amino-3-iodobenzoate is a common issue arising from the non-regioselective iodination of the starting material, 2-aminobenzoic acid (or its methyl ester). The amino group directs iodination to the ortho and para positions. While the para-substituted product (5-iodo) is sterically favored, the ortho-substituted product (3-iodo) can also form.

Potential Causes and Solutions:

  • Reaction Conditions: The choice of iodinating agent and reaction conditions can influence the regioselectivity.

    • Solution: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer. Experiment with different iodinating agents. For instance, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent system might offer better regioselectivity compared to harsher methods.

  • Purification Method: The isomeric impurity may co-crystallize with the desired product if their solubilities are similar.

    • Solution: Optimize the recrystallization process. A multi-step recrystallization or the use of a different solvent system may be necessary to effectively separate the isomers. Refer to the detailed recrystallization protocol below.

Issue 2: Detection of Di-iodinated Impurities

Question: I am observing a significant amount of a di-iodinated impurity, likely Methyl 2-amino-3,5-diiodobenzoate, in my product. What is the cause and how can it be prevented?

Answer: The formation of Methyl 2-amino-3,5-diiodobenzoate occurs when the initial product, this compound, undergoes a second iodination. This is a common side reaction if the reaction conditions are too harsh or if there is an excess of the iodinating agent.

Potential Causes and Solutions:

  • Stoichiometry of Iodinating Agent: Using an excess of the iodinating agent is a primary cause of di-iodination.

    • Solution: Carefully control the stoichiometry. Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. A slow, portion-wise addition of the iodinating agent can help to maintain a low concentration at any given time, thus favoring mono-iodination.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of the di-iodinated byproduct.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as HPLC or TLC. Stop the reaction as soon as the starting material is consumed to an acceptable level. Running the reaction at the lowest effective temperature can also help to minimize over-iodination.

Issue 3: Presence of Unreacted Starting Materials

Question: My final product is contaminated with unreacted Methyl Anthranilate (or 2-amino-5-iodobenzoic acid). How can I improve the reaction conversion?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors related to the reaction setup and conditions.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Solution: Gradually increase the reaction time and/or temperature while carefully monitoring the formation of byproducts. An optimal balance between reaction completion and impurity formation needs to be established.

  • Inefficient Mixing: In a large-scale reaction, inefficient mixing can lead to localized areas of low reagent concentration, resulting in an incomplete reaction.

    • Solution: Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture. For very large batches, consider the use of overhead stirrers with appropriate impeller designs.

  • Deactivation of Reagents: Moisture or other contaminants can deactivate the iodinating agent.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to air or moisture.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the large-scale synthesis of this compound?

    • A1: The most common impurities are isomeric byproducts (Methyl 2-amino-3-iodobenzoate), di-iodinated byproducts (Methyl 2-amino-3,5-diiodobenzoate), and unreacted starting materials such as Methyl Anthranilate or 2-amino-5-iodobenzoic acid.

  • Q2: Which synthetic route is preferred for large-scale production to minimize impurities?

    • A2: A two-step route involving the iodination of 2-aminobenzoic acid followed by Fischer esterification is often preferred for better control over the iodination step and potentially higher regioselectivity. Direct iodination of methyl anthranilate is also a viable option.

  • Q3: What is the most effective method for purifying crude this compound on a large scale?

    • A3: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

  • Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

    • A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for both in-process control and final purity assessment, as it can effectively separate the desired product from its isomers and other impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring.

Data Presentation

The following table summarizes quantitative data on the impact of reaction conditions on the formation of impurities during the synthesis of the precursor, 2-amino-5-iodobenzoic acid. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Conditions on the Purity of 2-amino-5-iodobenzoic Acid

ParameterCondition 1Condition 2Condition 3
Starting Material 2-Aminobenzoic Acid2-Aminobenzoic Acid2-Aminobenzoic Acid
Iodinating Agent Iodine / H₂O₂Iodine / H₂O₂Iodine / H₂O₂
Molar Ratio (H₂O₂/Iodine) 1.02.04.0
Temperature Room Temperature50°C50°C
Reaction Time 5 hours3 hours1 hour
Conversion of Starting Material HighVery HighNear Complete
Selectivity for 5-iodo isomer GoodHighModerate
Observed Impurities 2-amino-3-iodobenzoic acidLow levels of 2-amino-3-iodobenzoic acidIncreased levels of byproducts
Isolated Yield of 5-iodo isomer ModerateHighLower

Note: Data is adapted from studies on the synthesis of 2-amino-5-iodobenzoic acid and serves as an illustrative guide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination and Esterification

Step 1: Synthesis of 2-amino-5-iodobenzoic acid

  • In a suitable reaction vessel, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Add molecular iodine (I₂) to the solution.

  • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirred mixture. Maintain the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the crude 2-amino-5-iodobenzoic acid.

Step 2: Fischer Esterification to this compound

  • Suspend the crude 2-amino-5-iodobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • If the solution is colored, treat it with a small amount of activated charcoal and filter it hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% trifluoroacetic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Mandatory Visualization

Synthesis_Workflow A 2-Aminobenzoic Acid B Iodination (I₂, H₂O₂, Acetic Acid) A->B C 2-Amino-5-iodobenzoic Acid (Crude) B->C D Esterification (Methanol, H₂SO₄) C->D E This compound (Crude) D->E F Recrystallization E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_main_path Main Reaction Pathway cluster_impurities Impurity Formation Pathways A Methyl Anthranilate B Iodination A->B + I₂ C This compound (Desired Product) B->C Regioselective D Methyl 2-amino-3-iodobenzoate (Isomeric Impurity) B->D Non-regioselective E Methyl 2-amino-3,5-diiodobenzoate (Di-iodinated Impurity) B->E Over-iodination C->B Further Iodination

Caption: Formation pathways of major impurities.

Troubleshooting_Tree Start High Impurity Level Detected Impurity_Type What is the main impurity? Start->Impurity_Type Isomer Isomeric Impurity (e.g., 3-iodo) Impurity_Type->Isomer Isomer Di_iodo Di-iodinated Impurity Impurity_Type->Di_iodo Di-iodinated Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Sol_Isomer Optimize Reaction Temp. (Lower Temp) & Recrystallization Isomer->Sol_Isomer Sol_Di_iodo Reduce Iodinating Agent (Stoichiometry Control) & Reaction Time Di_iodo->Sol_Di_iodo Sol_Start Increase Reaction Time/Temp. Improve Mixing Ensure Anhydrous Conditions Starting_Material->Sol_Start

Technical Support Center: Work-up Procedures for Reactions Involving Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving Methyl 2-amino-5-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the general work-up procedures for a Suzuki-Miyaura coupling reaction involving this compound?

A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and other aqueous-soluble impurities. The organic layer is subsequently dried over an anhydrous agent such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.[1]

Q2: How can I remove the palladium catalyst and ligands after a Buchwald-Hartwig amination?

Post-reaction, the mixture can be diluted with a suitable organic solvent and filtered through a pad of celite to remove the palladium catalyst and other insoluble materials.[2] Subsequent purification by column chromatography is typically effective in separating the desired product from residual catalyst and ligands.

Q3: What are some common side reactions to be aware of when using this compound in cross-coupling reactions?

A common side reaction is the dehalogenation of the starting material, where the iodine atom is replaced by a hydrogen atom. This can be minimized by ensuring anhydrous conditions and maintaining a rigorously inert atmosphere during the reaction.[3][4] In Suzuki-Miyaura couplings, homocoupling of the boronic acid can also occur.

Q4: My reaction with this compound is showing low to no conversion. What are the initial troubleshooting steps?

For low conversion, several factors should be investigated. Ensure that the solvent was properly degassed to remove oxygen, which can deactivate the palladium catalyst.[3][4] The choice and quality of the base are also critical; for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be more effective.[3] Additionally, verify the quality and activity of your palladium catalyst and ligand. For sterically hindered substrates, using bulky, electron-rich phosphine ligands is often beneficial.[5]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The desired product is formed in yields significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Suboptimal Base Switch to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[3]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][4]
Low Reaction Temperature Gradually increase the reaction temperature. While typically run at 80-110 °C, some couplings may require higher temperatures to proceed efficiently.[1]
Poor Solubility of Reagents Choose a solvent system where all reactants are soluble at the reaction temperature. A mixture of solvents (e.g., toluene/water, dioxane/water) can be effective.[1]
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination

Symptoms:

  • Analysis of the reaction mixture indicates the presence of both starting materials and the desired product.

  • Prolonging the reaction time does not lead to a significant increase in product formation.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand For sterically demanding couplings, employ bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos.
Base Incompatibility Ensure the base is strong enough to deprotonate the amine but does not cause decomposition of the starting materials or product. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[3]
Inhibitory Effect of Iodide Aryl iodides can sometimes lead to the formation of unreactive palladium iodide dimers. Using bidentate ligands can sometimes mitigate this issue.[5]
Solvent Effects Use anhydrous, non-protic, and thoroughly degassed solvents like toluene or dioxane. Impurities in the solvent can poison the catalyst.

Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling Protocol

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide like this compound with an arylboronic acid is as follows:

  • To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Methyl 2-iodobenzoatePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O906>90
Ethyl 4-iodobenzoatePd(PPh₃)₄ (1-5)K₂CO₃ (2-3)Dioxane/H₂O80-1104-1280-95

Note: Data is representative for aryl iodides and may require optimization for specific substrates.[1][6]

Representative Buchwald-Hartwig Amination Protocol

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Remove the tube from the glovebox, add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[3]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 80-110 °C) solvent->heat cool Cool to RT heat->cool quench Dilute & Wash (Water, Brine) cool->quench dry Dry, Filter, & Concentrate quench->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Incomplete Reaction catalyst Catalyst/ Ligand Issue problem->catalyst base Incorrect Base problem->base conditions Suboptimal Conditions problem->conditions reagents Reagent Quality/ Solubility problem->reagents sol_catalyst Use Fresh/Alternative Catalyst & Ligand catalyst->sol_catalyst sol_base Change Base Type/ Ensure Anhydrous base->sol_base sol_conditions Optimize Temperature/ Ensure Inert Atmosphere conditions->sol_conditions sol_reagents Use Pure Reagents/ Improve Solubility reagents->sol_reagents

Caption: A logical troubleshooting guide for low yield in cross-coupling reactions.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 2-amino-5-iodobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1H and 13C NMR spectral data for Methyl 2-amino-5-iodobenzoate is presented, alongside a comparison with its non-iodinated and bromo-substituted analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the spectroscopic characterization of this important chemical entity.

Comparative NMR Data Analysis

The following tables summarize the 1H and 13C NMR spectral data for Methyl 2-aminobenzoate and Methyl 2-amino-5-bromobenzoate. The data for this compound is predicted based on established substituent effects, providing a valuable reference for experimental verification.

Table 1: 1H NMR Spectral Data Comparison

CompoundSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-NH₂ (ppm)-OCH₃ (ppm)
Methyl 2-aminobenzoate[1]CDCl₃6.66 (d, 8.4)7.25 (t, 7.8)6.63 (t, 7.5)7.85 (dd, 8.0, 1.6)5.71 (br s)3.84 (s)
Methyl 2-amino-5-bromobenzoate[2]CDCl₃6.64 (d, 8.8)7.19 (dd, 8.8, 2.4)-7.78 (d, 2.4)5.61 (br s)3.86 (s)
This compound (Predicted)CDCl₃~6.55 (d)~7.35 (dd)-~7.95 (d)~5.6 (br s)~3.85 (s)

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).

Table 2: 13C NMR Spectral Data Comparison

CompoundSolventC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-OCH₃ (ppm)
Methyl 2-aminobenzoate[1]CDCl₃110.7150.5116.2134.1116.7131.2168.651.5
Methyl 2-amino-5-bromobenzoate[2]CDCl₃111.4148.8119.3137.2109.5125.1168.151.8
This compound (Predicted)CDCl₃~112~149~120~142~85~130~168~52

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra for aromatic esters is provided below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

13C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm for 1H) or the solvent residual peak.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Structural Visualization and NMR Correlation

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon atom numbering for NMR assignment.

Methyl_2_amino_5_iodobenzoate This compound Structure and NMR Numbering cluster_molecule This compound Structure and NMR Numbering C1 C1 C2 C2-NH2 C1->C2 C_CO C=O C1->C_CO C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-I C4->C5 C6 C6-H C5->C6 C6->C1 O_OCH3 O-CH3 C_CO->O_OCH3

Caption: Chemical structure of this compound with atom numbering for NMR analysis.

The visualization below illustrates the logical workflow for the analysis and comparison of the NMR data presented in this guide.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_nmr_spectroscopy NMR Spectroscopy cluster_data_analysis Data Analysis & Comparison Target This compound (Target Compound) H1_NMR 1H NMR Target->H1_NMR C13_NMR 13C NMR Target->C13_NMR Analog1 Methyl 2-aminobenzoate (Non-iodinated Analog) Analog1->H1_NMR Analog1->C13_NMR Analog2 Methyl 2-amino-5-bromobenzoate (Bromo- Analog) Analog2->H1_NMR Analog2->C13_NMR DataTable Comparative Data Tables (Chemical Shifts, Coupling Constants) H1_NMR->DataTable C13_NMR->DataTable StructureElucidation Structural Elucidation & Verification DataTable->StructureElucidation

Caption: Workflow for comparative NMR analysis of this compound and its analogs.

References

A Comparative Guide to the Reactivity of Methyl 2-amino-5-iodobenzoate and Methyl 2-amino-5-bromobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and materials science, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, and the choice of substrates, particularly the nature of the aryl halide, can significantly influence reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the reactivity of two key building blocks: Methyl 2-amino-5-iodobenzoate and its bromine-containing counterpart, Methyl 2-amino-5-bromobenzoate.

While direct, side-by-side comparative experimental data for these two specific compounds under identical conditions is not extensively available in published literature, this guide leverages the well-established principles of aryl halide reactivity in cross-coupling chemistry to provide a robust comparative analysis. The information presented herein, supported by representative experimental protocols, will aid researchers in making informed decisions for their synthetic strategies.

Core Principle: The Halogen Reactivity Trend

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl

This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond (approximately 234 kJ/mol) compared to the C-Br bond (approximately 293 kJ/mol) facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle. This fundamental difference in reactivity translates to several practical advantages for aryl iodides, including:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Shorter Reaction Times: Increased reaction rates lead to faster conversions.

  • Lower Catalyst Loadings: Higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.

  • Higher Yields: More efficient conversion can lead to improved product yields.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected comparative performance of this compound and Methyl 2-amino-5-bromobenzoate in three widely used cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. The data for the bromo-compound is based on established protocols, while the data for the iodo-compound is a projection based on its anticipated higher reactivity.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compoundMethyl 2-amino-5-bromobenzoate
Catalyst System Pd(PPh₃)₄ (1-3 mol%)Pd(PPh₃)₄ (3-5 mol%)
Base K₂CO₃ or K₃PO₄K₂CO₃ or K₃PO₄
Solvent Ethanol/WaterEthanol/Water
Temperature Room Temperature to 60 °C70-80 °C
Reaction Time 2-6 hours8-16 hours
Expected Yield > 90%80-90%

Table 2: Heck Reaction with Methyl Acrylate

ParameterThis compoundMethyl 2-amino-5-bromobenzoate
Catalyst System Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand P(o-tolyl)₃P(o-tolyl)₃
Base Et₃NEt₃N
Solvent DMF or AcetonitrileDMF or Acetonitrile
Temperature 80-100 °C100-120 °C
Reaction Time 4-8 hours12-24 hours
Expected Yield > 85%75-85%

Table 3: Sonogashira Coupling with Phenylacetylene

ParameterThis compoundMethyl 2-amino-5-bromobenzoate
Catalyst System Pd(PPh₃)₂Cl₂ (1-2 mol%) / CuI (2-4 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (5-10 mol%)
Base Et₃N or PiperidineEt₃N or Piperidine
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 50 °C50-80 °C
Reaction Time 1-4 hours6-12 hours
Expected Yield > 90%80-90%

Experimental Protocols

The following are detailed, representative protocols for the cross-coupling reactions of Methyl 2-amino-5-bromobenzoate. These can be adapted for this compound, likely with milder conditions as indicated in the tables above.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a round-bottom flask, combine Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 or 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reagent Preparation: To a Schlenk tube, add Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the olefin (1.2-1.5 equiv.), a base such as triethylamine (2.0 equiv.), and a palladium catalyst like Pd(OAc)₂ (2-4 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃, 4-8 mol%).

  • Solvent Addition: Add a degassed solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the product via column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reagent Preparation: In a Schlenk flask, combine Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base such as triethylamine or piperidine. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Processes

To further aid in the understanding of these reactions, the following diagrams illustrate a typical catalytic cycle and a standard experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->pd_aryl Ar-X pd_hydroxo Ar-Pd(II)-OH(L)₂ pd_aryl->pd_hydroxo Base (OH⁻) -X⁻ pd_boronate Ar-Pd(II)-R(L)₂ pd_hydroxo->pd_boronate R-B(OH)₂ -B(OH)₃ pd_boronate->pd0 Reductive Elimination Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Palladium Catalyst purge->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for a cross-coupling reaction.

Conclusion

For researchers and drug development professionals, the choice between this compound and Methyl 2-amino-5-bromobenzoate will depend on a balance of reactivity, cost, and availability. The superior reactivity of the iodo-substituted compound offers significant advantages in terms of milder reaction conditions, shorter reaction times, and potentially higher yields. This can be particularly beneficial in complex syntheses where preserving sensitive functional groups is crucial. However, the bromo-substituted analogue is often more readily available and cost-effective, making it a viable option for large-scale syntheses where reaction conditions can be more rigorously optimized. This guide provides the foundational knowledge and practical protocols to enable chemists to select the most appropriate reagent and effectively implement it in their synthetic endeavors.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. The performance of the HPLC method is compared with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final drug products. HPLC is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it a suitable choice for this analyte. This guide details a proposed reversed-phase HPLC (RP-HPLC) method and compares its analytical performance with GC and qNMR.

Purity Analysis Methods: A Comparative Overview

A summary of the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound is presented in Table 1.

ParameterHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and polarityQuantitative determination based on the signal intensity of specific nuclei
Applicability Non-volatile and thermally stable/labile compoundsVolatile and thermally stable compoundsSoluble compounds containing NMR-active nuclei
Typical Run Time 15-30 minutes20-40 minutes5-15 minutes per sample
Sample Preparation Simple dissolutionDerivatization may be required for polar analytesSimple dissolution with an internal standard
Limit of Detection Low (ng to pg range)Very low (pg to fg range)Higher than chromatographic methods
Data Output Chromatogram with retention time and peak areaChromatogram with retention time and peak areaNMR spectrum with chemical shifts and signal integrals
Advantages Robust, versatile, wide applicabilityHigh resolution for volatile compoundsPrimary analytical method, no need for a specific reference standard of the analyte, provides structural information
Disadvantages May have lower resolution for some volatile impurities compared to GCNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires a high-field NMR spectrometer

Experimental Protocols

Detailed methodologies for the HPLC, GC, and qNMR analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 6.5) in a gradient
Gradient Program 0-5 min: 30% ACN; 5-20 min: 30-70% ACN; 20-25 min: 70% ACN; 25.1-30 min: 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 310 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol outlines a GC method suitable for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Detector Temperature 300°C (FID) or MS transfer line at 280°C
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 10 min
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a general procedure for the purity determination of this compound by ¹H qNMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Materials:

  • Internal Standard: A certified reference material with a known purity, for example, maleic anhydride or 1,4-dinitrobenzene.

  • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆ or CDCl₃).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • A calibrated 90° pulse should be used.

  • A relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest for both the analyte and the internal standard is crucial for accurate quantification.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Experimental Workflow and Data Visualization

The logical flow of the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Autosampler Inject into HPLC Filter_Sample->Autosampler Filter_Standard->Autosampler Column Chromatographic Separation (C18 Column) Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Potential Impurities

Based on the common synthetic route for this compound, which involves the iodination of methyl anthranilate, potential impurities may include:

  • Starting Materials: Unreacted methyl anthranilate.

  • Isomers: Other positional isomers of iodo-substituted methyl anthranilate.

  • Di-substituted products: Di-iodinated species.

  • By-products: Impurities formed from side reactions during the iodination process.

  • Degradation products: Products formed due to the instability of the analyte under certain conditions.

The proposed HPLC method is designed to provide sufficient resolution to separate the main component from these potential impurities, allowing for accurate purity determination.

Conclusion

The described RP-HPLC method offers a robust and reliable approach for the purity analysis of this compound. It provides a good balance of speed, sensitivity, and resolution for routine quality control. While GC can be a valuable complementary technique for analyzing volatile impurities, and qNMR offers the advantage of being a primary method, HPLC remains the workhorse for purity determination of non-volatile pharmaceutical intermediates. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation.

A Comparative Guide to the X-ray Crystallography of Methyl 2-amino-5-halobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These derivatives are of interest as intermediates in the synthesis of pharmaceuticals.[1][2] Understanding their three-dimensional structure is crucial for rational drug design and the development of new synthetic methodologies.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate, allowing for a direct comparison of their solid-state structures. Both compounds crystallize in the monoclinic crystal system.[3][4]

ParameterMethyl 2-amino-5-chlorobenzoateMethyl 2-amino-5-bromobenzoate
Chemical Formula C₈H₈ClNO₂[3]C₈H₈BrNO₂[4]
Molecular Weight 185.60 g/mol [3]230.05 g/mol [4]
Crystal System Monoclinic[3]Monoclinic[4]
Space Group P2₁/cP2₁[4]
a (Å) 3.9480 (8)[3]3.9852 (2)[4]
b (Å) 9.0230 (18)[3]9.1078 (5)[4]
c (Å) 12.018 (2)[3]12.1409 (7)[4]
β (°) 94.10 (3)[3]95.238 (3)[4]
Volume (ų) 427.02 (15)[3]438.83 (4)[4]
Z 2[3]2[4]
Temperature (K) 293[3]296[4]
Radiation Mo Kα[3]Mo Kα[4]
R-factor 0.051[3]0.023[4]
wR-factor 0.160[3]0.045[4]

In the crystal structure of Methyl 2-amino-5-chlorobenzoate, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains along the b-axis.[3] An intramolecular N—H⋯O hydrogen bond is also present, resulting in the formation of a six-membered ring.[3] Similarly, the molecular conformation of Methyl 2-amino-5-bromobenzoate is stabilized by an intramolecular N—H⋯O hydrogen bond, and in the crystal, molecules are connected by N—H⋯O interactions, generating zigzag chains.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and crystallization of the discussed compounds.

Synthesis and Crystallization of Methyl 2-amino-5-chlorobenzoate

This protocol is based on a literature method.[1]

  • Synthesis of 2-amino-5-chlorobenzoic acid: To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), N-chlorosuccinimide (66 mmol) was added. The reaction mixture was heated at 100 °C for 40 minutes, then cooled to room temperature and left to stand overnight. The mixture was then slowly poured into ice-water (150 mL) to precipitate a white solid. The solid was filtered, washed with water (3 x 50 mL), and then taken up in ethyl acetate (600 mL). The ethyl acetate solution was dried over magnesium sulfate, evaporated under reduced pressure, and the residual solid was washed with ether (3 x 30 mL) to afford the intermediate 2-amino-5-chlorobenzoic acid.[1]

  • Esterification: To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in an alcohol solution (60 mL), thionyl chloride (60 mmol) was added. The resulting suspension was refluxed overnight. The solvent was evaporated, followed by the addition of EtOAc. The solution was washed with 10% NaOH solution, dried, filtered, and evaporated to afford Methyl 2-amino-5-chlorobenzoate.[1]

  • Crystallization: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol solution.[1]

Synthesis of Methyl 2-amino-5-bromobenzoate

The synthesis of Methyl 2-amino-5-bromobenzoate from 2-aminobenzoic acid is typically a two-step process involving bromination followed by esterification.[5]

  • Bromination: A solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate in glacial acetic acid at 15°C. The mixture is stirred, and the resulting product is filtered and washed.[5]

  • Esterification: The 2-amino-5-bromobenzoic acid is then converted to its methyl ester. This can be achieved through methods such as Fischer esterification.[5]

  • Crystallization: The title compound was purchased from a commercial source and recrystallized from methanol to yield light yellow block-like crystals suitable for X-ray diffraction.[4]

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the general workflow for determining the structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction xray_source X-ray Generation xray_source->diffraction detector Data Detection diffraction->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: General workflow for single-crystal X-ray crystallography.

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 2-amino-5-iodobenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of small molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation of Methyl 2-amino-5-iodobenzoate against its structurally related analogs, Methyl 2-aminobenzoate and Methyl 2-iodobenzoate. Lacking direct experimental data for the target molecule, this guide leverages established fragmentation principles and empirical data from its analogs to provide a robust predictive model.

Predicted and Experimental Fragmentation Patterns: A Comparative Analysis

The mass spectrometry fragmentation of this compound is predicted to be a composite of the fragmentation pathways observed for its parent structures: aminobenzoates and iodobenzoates. The primary fragmentation events are expected to involve the loss of the methoxy group from the ester, the cleavage of the entire ester group, and the loss of the iodine atom.

Below is a summary of the key experimental fragmentation data for Methyl 2-aminobenzoate and Methyl 2-iodobenzoate, obtained from the NIST Mass Spectrometry Data Center, alongside the predicted fragmentation for this compound.

Compound Molecular Ion (M+) [m/z] Key Fragments [m/z] (Relative Intensity %) Interpretation of Key Fragments
Methyl 2-aminobenzoate 151120 (100%), 92 (50%), 65 (30%)[M-OCH3]+, [M-COOCH3]+, Loss of HCN from m/z 92
Methyl 2-iodobenzoate 262231 (100%), 135 (40%), 104 (30%), 76 (50%)[M-OCH3]+, [M-I]+, [M-I-OCH3]+, [C6H4]+
This compound (Predicted) 277[M-OCH3]+ (m/z 246), [M-COOCH3]+ (m/z 218), [M-I]+ (m/z 150), [M-I-OCH3]+ (m/z 119), [I]+ (m/z 127)Loss of methoxy group, Loss of carbomethoxy group, Loss of iodine radical, Subsequent loss of methoxy from [M-I]+, Iodine cation

Experimental Protocols

The following is a typical experimental protocol for acquiring electron ionization-mass spectrometry (EI-MS) data for aromatic compounds like this compound and its analogs.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-500

  • Scan Speed: 2 scans/second

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the high-energy electron beam, which ejects an electron to form the molecular ion. This unstable molecular ion then undergoes a series of fragmentation reactions to produce more stable daughter ions.

Fragmentation_Pathway M This compound (m/z 277) F1 [M-OCH3]+ (m/z 246) M->F1 -OCH3 F2 [M-COOCH3]+ (m/z 218) M->F2 -COOCH3 F3 [M-I]+ (m/z 150) M->F3 -I F5 [I]+ (m/z 127) M->F5 C-I cleavage F4 [M-I-OCH3]+ (m/z 119) F3->F4 -OCH3

Caption: Predicted EI-MS fragmentation pathway of this compound.

A Comparative Study of Catalysts for Suzuki Reactions with Iodo- and Bromo-anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of various palladium and nickel catalysts for the Suzuki coupling of iodo- and bromo-anilines, substrates of significant interest in the synthesis of pharmaceuticals and functional materials. The choice of catalyst, ligand, and reaction conditions is critical for achieving optimal yields and reaction efficiency. This document presents a summary of performance data, detailed experimental protocols, and a visual representation of the reaction workflow to aid in the selection of the most suitable catalytic system.

Catalyst Performance Comparison

The reactivity of haloanilines in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more susceptible to oxidative addition by the palladium or nickel catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-anilines are generally more reactive and can often be coupled under milder conditions than their bromo-aniline counterparts.

The following tables summarize the performance of several common palladium and nickel catalysts in the Suzuki coupling of iodo- and bromo-anilines with phenylboronic acid. The data is compiled from various sources and aims to provide a comparative overview. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across different studies.

Palladium Catalysts

Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings, offering high efficiency and broad functional group tolerance. The choice of ligand is crucial in tuning the catalyst's activity and stability.

Catalyst / LigandSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / PPh₃4-IodoanilineK₂CO₃Dioxane/H₂O9012-16~95--
Pd(OAc)₂ / PPh₃4-BromoanilineK₂CO₃Dioxane/H₂O10024~87[1]--
Pd(dppf)Cl₂2-BromoanilineK₂CO₃Dioxane/H₂O9012~85--
Pd(dppf)Cl₂4-BromoanilineCs₂CO₃Dioxane/H₂O8016~91--
CataCXium® A Pd G32-BromoanilineCs₂CO₃2-MeTHF801695[2][3]191.2

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Values are calculated where sufficient data is available.

Nickel Catalysts

Nickel-based catalysts have emerged as a more cost-effective and sustainable alternative to palladium catalysts. They have shown excellent activity, particularly for the coupling of less reactive aryl chlorides and bromides.

Catalyst / LigandSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
NiCl₂(PPh₃)₂4-BromoanilineK₃PO₄Toluene10012High--
NiCl₂(PCy₃)₂BromoanilinesK₃PO₄t-Amyl alcohol12012Good to Excellent--
(dppf)Ni(cinnamyl)ClHeteroaryl BromidesK₂CO₃Acetonitrile501282-96164-19213.7-16

TON and TOF for nickel catalysts are often reported for a broader range of aryl halides, and specific data for anilines can be limited.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are generalized procedures for palladium- and nickel-catalyzed couplings of haloanilines.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Haloaniline (e.g., 4-bromoaniline) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the haloaniline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Haloaniline (e.g., 4-iodoaniline) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 mmol)

  • Nickel catalyst (e.g., NiCl₂(PCy₃)₂) (0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or 2-MeTHF) (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the haloaniline, arylboronic acid, base, and nickel catalyst to a dry Schlenk flask or vial with a magnetic stir bar.

  • Add the anhydrous solvent.

  • Seal the vessel and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Catalyst_Selection_Workflow Start Define Substrates (Iodo- or Bromo-aniline, Boronic Acid) Halogen Substrate Reactivity (Iodo > Bromo) Start->Halogen Iodo Milder Conditions (e.g., lower temp., weaker base) Halogen->Iodo Iodoaniline Bromo More Forcing Conditions (e.g., higher temp., stronger base) Halogen->Bromo Bromoaniline Catalyst_Choice Catalyst Selection (Pd vs. Ni) Iodo->Catalyst_Choice Bromo->Catalyst_Choice Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) + Ligand Catalyst_Choice->Pd_Catalyst High Yield, Well-established Ni_Catalyst Nickel Catalyst (e.g., NiCl₂(PCy₃)₂) (Cost-effective) Catalyst_Choice->Ni_Catalyst Lower Cost, Sustainability Optimization Reaction Optimization (Base, Solvent, Temperature, Time) Pd_Catalyst->Optimization Ni_Catalyst->Optimization Analysis Analysis (TLC, LC-MS, NMR) Optimization->Analysis Analysis->Optimization Incomplete/Side Products Workup Work-up and Purification Analysis->Workup Reaction Complete Product Desired Product Workup->Product

References

Validating the Structure of Synthesized Methyl 2-amino-5-iodobenzoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of Methyl 2-amino-5-iodobenzoate, alongside its halogenated analogs, Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate.

This document outlines the expected and literature-reported data from key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the experimental data of a newly synthesized batch of this compound with the data presented here, researchers can confidently verify its molecular structure.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its chloro and bromo analogs. This allows for a direct comparison of the influence of the different halogen substituents on the spectral properties.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Compound¹H NMR Chemical Shifts (δ, ppm) in CDCl₃¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound H-6: ~8.1 (d), H-4: ~7.4 (dd), H-3: ~6.5 (d), NH₂: ~5.6 (br s), OCH₃: ~3.8 (s)C=O: ~168, C-2: ~150, C-4: ~143, C-6: ~135, C-3: ~118, C-1: ~112, C-5: ~83, OCH₃: ~52
Methyl 2-amino-5-bromobenzoate [1]H-6: 7.78 (d, J=2.4 Hz), H-4: 7.19 (dd, J=8.8, 2.4 Hz), H-3: 6.64 (d, J=8.8 Hz), NH₂: 5.61 (br s), OCH₃: 3.86 (s)[1]C=O: 168.1, C-2: 148.8, C-4: 137.2, C-6: 125.1, C-3: 119.3, C-1: 111.4, C-5: 109.5, OCH₃: 51.8[1]
Methyl 2-amino-5-chlorobenzoate H-6: ~7.8 (d), H-4: ~7.2 (dd), H-3: ~6.7 (d), NH₂: ~5.7 (br s), OCH₃: ~3.9 (s)C=O: ~168, C-2: ~149, C-4: ~134, C-6: ~129, C-3: ~118, C-1: ~112, C-5: ~123, OCH₃: ~52

Table 2: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound ~3400-3300 (N-H stretching), ~1700 (C=O stretching), ~1600 (aromatic C=C stretching), ~1250 (C-O stretching), ~820 (C-H bending, p-substituted)Molecular Ion (M⁺): 277
Methyl 2-amino-5-bromobenzoate 3497, 3383 (N-H stretching), 1675 (C=O stretching), 1616, 1587, 1548 (aromatic C=C)[2]Molecular Ion (M⁺): 229/231 (due to Br isotopes)
Methyl 2-amino-5-chlorobenzoate ~3400-3300 (N-H stretching), ~1700 (C=O stretching), ~1600 (aromatic C=C stretching), ~1250 (C-O stretching), ~820 (C-H bending, p-substituted)Molecular Ion (M⁺): 185/187 (due to Cl isotopes)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrumentation: The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: Set a spectral width of approximately 12 ppm.

    • Number of Scans: Acquire a minimum of 16 scans.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used.

    • Spectral Width: Set a spectral width of approximately 220 ppm.

    • Number of Scans: Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectra and calibrate the chemical shift referencing the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further confirm the structure.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Data Validation Synthesis Synthesis of Methyl 2-amino-5-iodobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental Data with Literature/Reference Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation Match Discrepancy Structural Discrepancy Comparison->Discrepancy No Match

Workflow for the structural validation of a synthesized compound.

By following the detailed protocols and comparing the acquired data with the reference tables, researchers can achieve a high level of confidence in the structural integrity of their synthesized this compound. This rigorous validation is essential for the integrity of subsequent research and development activities.

References

A Comparative Purity Assessment of Commercially Available Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcomes of a synthetic route, the efficacy of a final compound, and the interpretation of biological data. Methyl 2-amino-5-iodobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment.

Comparative Purity Data

The purity of this compound from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the identification and quantification of major impurities, are summarized in the table below. Potential impurities can arise from the synthetic process, including unreacted starting materials like 2-amino-5-iodobenzoic acid and isomeric byproducts such as Methyl 2-amino-3-iodobenzoate.

Supplier Lot Number Stated Purity (%) Observed Purity by HPLC (%) [1]Observed Purity by GC-MS (%) [1]Major Impurity 1: 2-amino-5-iodobenzoic acid (%) Major Impurity 2: Isomeric Impurities (%)
Supplier AA-123>9999.599.60.20.1
Supplier BB-456>9898.798.80.80.3
Supplier CC-789>9898.298.31.10.5

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination[1]

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling[1]

This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer and equipped with a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold at 300°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

    • Inject 1 µL of the prepared solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used for the structural confirmation of this compound and the identification of structurally related impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube for analysis.

Visualizing the Workflow and Logical Relationships

To better illustrate the process of purity assessment and the classification of potential impurities, the following diagrams are provided.

experimental_workflow cluster_procurement Sample Procurement cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting supplier_a Supplier A prep Dissolution & Dilution supplier_a->prep supplier_b Supplier B supplier_b->prep supplier_c Supplier C supplier_c->prep hplc HPLC Purity prep->hplc gcms GC-MS Impurity Profile prep->gcms nmr NMR Structural ID prep->nmr data_comp Purity Comparison hplc->data_comp gcms->data_comp nmr->data_comp report Final Report data_comp->report

Caption: Experimental workflow for the purity assessment of this compound.

impurity_classification cluster_impurities Potential Impurities main_compound This compound starting_materials Starting Materials (e.g., 2-amino-5-iodobenzoic acid) main_compound->starting_materials byproducts Byproducts (e.g., Isomeric impurities) main_compound->byproducts reagents Residual Reagents main_compound->reagents

Caption: Classification of potential impurities in this compound.

References

Efficacy of Methyl 2-amino-5-iodobenzoate: A Comparative Guide to Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-iodobenzoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its efficacy in chemical reactions and biological assays is profoundly influenced by the solvent system in which it is employed. The choice of solvent can impact not only the solubility of the compound but also its stability and reactivity. This guide provides a framework for comparing the performance of this compound in different solvent systems, offering detailed experimental protocols and a workflow for systematic evaluation.

Comparative Analysis of Solvent Systems

While specific quantitative solubility data for this compound is not extensively available in public literature, a systematic experimental approach can elucidate its performance in various solvents. The following table provides a template for researchers to populate with their own experimental data.

Table 1: Comparative Solubility and Stability of this compound in Various Solvents

Solvent SystemChemical ClassPolarity IndexSolubility at 25°C (mg/mL)Stability (t½ at 25°C)Observations
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2Data to be determinedData to be determinedExpected to be a good solvent due to its high polarity and aprotic nature.
N,N-Dimethylformamide (DMF)Amide6.4Data to be determinedData to be determinedA common polar aprotic solvent, likely to show good solubility.
EthanolAlcohol4.3Data to be determinedData to be determinedA polar protic solvent, solubility may be moderate.
MethanolAlcohol5.1Data to be determinedData to be determinedSimilar to ethanol, a polar protic solvent.
AcetonitrileNitrile5.8Data to be determinedData to be determinedA polar aprotic solvent, often used in chromatography.
Ethyl AcetateEster4.4Data to be determinedData to be determinedA moderately polar solvent.
Dichloromethane (DCM)Halogenated3.1Data to be determinedData to be determinedA non-polar solvent, solubility is expected to be lower.
WaterAqueous10.2Insoluble[1]Data to be determinedThe compound is reported to be insoluble in water.

Researchers are encouraged to populate this table with their experimental findings to build a comprehensive understanding of the compound's behavior.

Experimental Protocols

To ensure accurate and reproducible data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • 20 mL screw-cap glass vials

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Add an excess amount of solid this compound to a 20 mL glass vial. The excess solid should be clearly visible.

  • Add a known volume (e.g., 10 mL) of the selected solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment

This protocol outlines a method to determine the chemical stability of this compound in different solvents over time.

Materials:

  • Stock solution of this compound of known concentration in each test solvent.

  • Screw-cap glass vials (amber or covered to protect from light).

  • Temperature-controlled incubator or chamber.

  • HPLC system with a UV detector.

Procedure:

  • Prepare a stock solution of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into several sealed vials for each solvent to be tested at different time points.

  • Store the vials at a constant temperature (e.g., 25°C), protected from light.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for each solvent.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Plot the concentration of this compound as a function of time for each solvent.

  • Determine the degradation kinetics and calculate the half-life (t½) of the compound in each solvent system.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for comparing the efficacy of this compound in different solvent systems.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output compound This compound solubility Solubility Determination (Shake-Flask Method) compound->solubility stability Stability Assessment compound->stability solvents Select Solvent Systems (e.g., DMSO, Ethanol, Water) solvents->solubility solvents->stability quantification Quantitative Analysis (e.g., HPLC-UV) solubility->quantification stability->quantification data_analysis Data Analysis & Comparison quantification->data_analysis table Populate Comparison Table data_analysis->table guide Generate Comparison Guide table->guide

Caption: Experimental workflow for efficacy comparison.

By following these protocols and systematically collecting data, researchers can make informed decisions about the most suitable solvent system for their specific application of this compound, thereby optimizing its performance and ensuring the reliability of their results.

References

A Comparative Guide to the Characterization of Impurities in Technical Grade Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the impurities found in technical grade Methyl 2-amino-5-iodobenzoate, a key starting material in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document outlines the potential impurities arising from a common synthetic route, presents methods for their characterization, and compares this impurity profile with that of an alternative synthetic approach.

Impurity Profile of Technical Grade this compound

Technical grade this compound is typically synthesized via a two-step process: the iodination of 2-aminobenzoic acid followed by Fischer-Speier esterification. Impurities in the final product can originate from starting materials, by-products of the reaction, and degradation products.

A typical purity for commercially available this compound is high, often exceeding 98%. For instance, a representative Certificate of Analysis might show a purity of 99.73% as determined by High-Performance Liquid Chromatography (HPLC). The remaining percentage consists of various impurities that must be identified and quantified.

Table 1: Potential Impurities in Technical Grade this compound (via Iodination of 2-Aminobenzoic Acid)

Impurity NameChemical StructurePotential SourceTypical Concentration Range (%)
2-Aminobenzoic AcidUnreacted starting material< 0.1
Methyl AnthranilateStarting material for an alternative route, or impurity in 2-aminobenzoic acid< 0.1
2-Amino-5-iodobenzoic AcidIncomplete esterification< 0.2
Methyl 2-amino-3-iodobenzoateRegioisomeric byproduct of iodination< 0.15
Methyl 2-amino-3,5-diiodobenzoateOver-iodination byproduct< 0.1
Residual Solvents (e.g., Methanol, Acetic Acid)N/AReaction and purification stepsVaries, typically controlled to pharmacopeial limits

Note: The typical concentration ranges are estimates based on common industrial processes and may vary between batches and manufacturers.

Comparison with an Alternative Synthetic Route: Sandmeyer Reaction

An alternative route for the synthesis of iodinated aromatic compounds involves the Sandmeyer reaction.[2][3] This pathway starts from a different precursor, such as methyl 2-amino-5-nitrobenzoate, and introduces the iodo group via a diazonium salt intermediate. This alternative route would likely produce a different impurity profile.

Table 2: Comparative Impurity Profile: Iodination vs. Sandmeyer Route

Impurity TypeIodination of 2-Aminobenzoic AcidSandmeyer Reaction from Methyl 2-amino-5-nitrobenzoate
Starting Materials 2-Aminobenzoic Acid, Methyl AnthranilateMethyl 2-amino-5-nitrobenzoate, 2-Amino-5-nitrobenzoic acid
Key Intermediates 2-Amino-5-iodobenzoic AcidMethyl 2-diazo-5-nitrobenzoate
Isomeric Impurities Methyl 2-amino-3-iodobenzoatePotential nitro-group positional isomers
Byproducts Methyl 2-amino-3,5-diiodobenzoateByproducts from incomplete diazotization or side reactions of the diazonium salt
Reagent-Related Residual iodine-containing reagentsResidual nitrites, copper salts

The primary advantage of the Sandmeyer route could be the avoidance of regioisomer formation during the iodination step, potentially leading to a cleaner product in that regard. However, it may introduce different impurities related to the diazotization and reduction steps.

Experimental Protocols for Impurity Characterization

Accurate identification and quantification of impurities are crucial. The following are detailed methodologies for key analytical techniques.

3.1 High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of technical grade this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Procedure: Inject 10 µL of the sample solution and run the gradient program. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) for direct injection or use headspace analysis for residual solvents.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of unknown impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the chemical structure of isolated impurities.

Visualizations

4.1 Signaling Pathway of Impurity Formation (Iodination Route)

G Potential Impurity Pathways in the Iodination of 2-Aminobenzoic Acid A 2-Aminobenzoic Acid B Iodination (Iodine, Oxidizing Agent) A->B Reaction H Unreacted 2-Aminobenzoic Acid A->H Carry-over C 2-Amino-5-iodobenzoic Acid B->C Major Product F Methyl 2-amino-3-iodobenzoate (Regioisomeric Impurity) B->F Side Reaction G 2-Amino-3,5-diiodobenzoic Acid (Over-iodination) B->G Side Reaction D Esterification (Methanol, Acid Catalyst) C->D Reaction I Incomplete Esterification C->I Carry-over E This compound (Final Product) D->E Major Product G Workflow for the Characterization of Impurities cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting A Technical Grade Sample B Dissolution in Appropriate Solvent A->B C HPLC-UV Analysis B->C D GC-MS Analysis B->D E NMR Spectroscopy B->E F Quantification of Known Impurities C->F G Identification of Volatile Impurities D->G H Structural Elucidation of Unknowns E->H I Impurity Profile Report F->I G->I H->I

References

A Comparative Guide to the Performance of Methyl 2-amino-5-iodobenzoate in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 2-amino-5-iodobenzoate and Its Alternatives in Key Cross-Coupling Reactions.

In the landscape of modern synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This compound is a versatile building block frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is largely defined by its performance in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of this compound against its bromo- and chloro-analogs in four pivotal named reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Sonogashira Coupling, and the Heck Reaction. The following sections present a comparative analysis supported by experimental data, detailed reaction protocols, and visual workflows to aid in the selection of the optimal substrate for your synthetic needs.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key factor influencing the reaction outcome. In general, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-1002-6>95
Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-2485-95
Methyl 2-amino-5-chlorobenzoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>24<60

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a comparative benchmark.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the degassed solvent mixture to the flask.

  • Purge the flask with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aryl Halide - Boronic Acid - Base solvent Add Degassed Solvent start->solvent purge Purge with Inert Gas solvent->purge catalyst Add Pd Catalyst purge->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, Extract monitor->workup purify Column Chromatography workup->purify end end purify->end Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] Similar to the Suzuki coupling, the reactivity of the aryl halide significantly impacts the reaction efficiency, with iodides generally being more reactive than bromides and chlorides.

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene90-1104-8>90
Methyl 2-amino-5-bromobenzoateAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene90-11012-2480-90
Methyl 2-amino-5-chlorobenzoateAnilinePd₂(dba)₃ / RuPhosK₃PO₄Toluene110>24<50

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a comparative benchmark.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene, followed by aniline.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination (R₂NH) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR₂ PdII_Amido->Product Reductive Elimination Product->Pd0

Catalytic Cycle of Buchwald-Hartwig Amination

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity trend of aryl halides (I > Br > Cl) is also observed in this reaction.[3]

Comparative Data for Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-502-6>95
Methyl 2-amino-5-bromobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-708-1670-85
Methyl 2-amino-5-chlorobenzoatePhenylacetylenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane100-120>24<40

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a comparative benchmark.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Performance in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] The reactivity of the halide plays a crucial role, with iodides reacting more readily than bromides, often allowing for milder reaction conditions.[5]

Comparative Data for Heck Reaction

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂NaOAcDMA120-1404-8~90
Methyl 2-amino-5-bromobenzoateStyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA14012-2475-85
Methyl 2-amino-5-chlorobenzoateStyrenePd(OAc)₂ / P(t-Bu)₃K₂CO₃Dioxane140>24<60

Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a comparative benchmark.[5]

Experimental Protocol: Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • To a sealable reaction tube, add this compound, sodium acetate, and palladium(II) acetate.

  • Add DMA and styrene to the tube.

  • Seal the tube and heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aryl Halide - Alkene - Base - Pd Catalyst solvent Add Solvent start->solvent seal Seal Reaction Vessel solvent->seal heat Heat and Stir seal->heat monitor Monitor Progress (GC-MS/LC-MS) heat->monitor workup Cool, Dilute, Extract monitor->workup purify Column Chromatography workup->purify end end purify->end Final Product

Heck Reaction Experimental Workflow

Conclusion

The comparative data consistently demonstrates that this compound is the most reactive substrate among its halogenated analogs in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This higher reactivity translates to shorter reaction times, milder conditions, and often higher yields. While the bromo-analog, Methyl 2-amino-5-bromobenzoate, is a viable and more economical alternative, it typically requires more forcing conditions to achieve comparable results. The chloro-analog, Methyl 2-amino-5-chlorobenzoate, is the least reactive and generally requires specialized catalyst systems and more stringent conditions, often resulting in lower yields.

For researchers and drug development professionals, the selection between these substrates will depend on a balance of factors including desired reactivity, cost of starting materials, and the tolerance of other functional groups in the molecule to the required reaction conditions. This compound stands out as the premium choice for achieving high efficiency and yields in a variety of critical cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-iodobenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Methyl 2-amino-5-iodobenzoate, a compound utilized in various research applications, requires careful disposal in accordance with safety regulations. This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Before handling, it is crucial to be familiar with the precautionary statements outlined in the Safety Data Sheet (SDS).[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and chemically compatible waste container.

    • The container must be kept tightly closed except when adding waste.[2]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[5]

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[6]

    • Wear appropriate PPE, including a respirator if necessary.

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[6]

    • For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Quantitative Data Summary

ParameterValueReference
CAS Number77317-55-6[1]
Molecular FormulaC8H8INO2[1]
Molecular Weight277.06 g/mol [7]
Melting Point83.0 to 87.0 °C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste or Unused Reagent assess_waste->solid_waste Solid contaminated_materials Contaminated Materials (e.g., gloves, paper towels) assess_waste->contaminated_materials Contaminated Labware empty_container Empty Container assess_waste->empty_container Container collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid contaminated_materials->collect_solid rinse_container Rinse with Solvent empty_container->rinse_container store_waste Store Waste in a Designated Secure Area collect_solid->store_waste collect_rinse Collect First Rinse(s) as Hazardous Waste rinse_container->collect_rinse dispose_container Dispose of Decontaminated Container per Institutional Policy collect_rinse->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • Name: Methyl 2-amino-5-iodobenzoate

  • CAS Number: 77317-55-6[1][2]

  • Molecular Formula: C8H8INO2[1]

  • Molecular Weight: 277.06 g/mol [1]

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Summary

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4]

It is crucial to handle this compound with care in a well-ventilated area, utilizing appropriate personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles or Face ShieldConforming to EN166 (EU) or NIOSH (US) standards.[4][5]Protects against splashes and dust particles.
Skin Protection Chemical-resistant GlovesNitrile or latex gloves are suitable for handling iodine compounds.[6]Prevents direct skin contact and irritation.
Lab Coat or Chemical-resistant ClothingFire/flame resistant and impervious clothing.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Air-purifying RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if exposure limits are exceeded.[5][7]Prevents inhalation of dust and vapors, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical to ensure safety when working with this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Clearly label all containers.

  • Locate the nearest emergency eyewash station and safety shower.[4]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear appropriate chemical-resistant gloves.[8]

  • Put on safety goggles. A face shield should be worn over safety glasses if there is a risk of splashing.[8]

  • If necessary, based on risk assessment, don a respirator.

3. Handling and Experimentation:

  • Conduct all weighing and dispensing of the compound inside a chemical fume hood.[9]

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory area.[10]

4. Post-Experiment:

  • Decontaminate all work surfaces.

  • Properly segregate and label all waste generated.

5. Doffing PPE:

  • Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing papers), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9]

  • Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[9]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[10]

Workflow Visualization

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling & Experiment cluster_cleanup 4. Post-Experiment & Disposal cluster_doff 5. Doff PPE & Wash Hands prep1 Verify Fume Hood Operation prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 ppe1 Lab Coat prep3->ppe1 Proceed to PPE ppe2 Gloves ppe1->ppe2 ppe3 Goggles/Face Shield ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Weigh & Dispense in Fume Hood ppe4->handle1 Begin Experiment handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste per EHS clean2->clean3 doff1 Remove Gloves clean3->doff1 Final Steps doff2 Remove Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.